2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(5-chloro-1-benzothiophen-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNS/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPXNKOVUOJIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CS2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381578 | |
| Record name | (5-Chloro-1-benzothiophen-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23799-60-2 | |
| Record name | 5-Chlorobenzo[b]thiophene-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23799-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Chloro-1-benzothiophen-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile (CAS 23799-60-2): Synthesis, Characterization, and Applications in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Pharmaceutical Intermediate
2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile stands as a pivotal, yet often unheralded, intermediate in the landscape of pharmaceutical synthesis. Its rigid benzothiophene core, functionalized with a reactive nitrile group and a strategically placed chlorine atom, renders it a versatile building block for the construction of complex, biologically active molecules. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a comprehensive technical exploration of this compound. We will delve into its synthesis, offering a reasoned, step-by-step protocol; elucidate its analytical characterization for robust quality control; and explore its significant role in the development of therapeutic agents, most notably as a precursor to selective estrogen receptor modulators (SERMs) like Raloxifene.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and development.
| Property | Value | Source |
| CAS Number | 23799-60-2 | N/A |
| Molecular Formula | C₁₀H₆ClNS | [1] |
| Molecular Weight | 207.68 g/mol | [1] |
| IUPAC Name | 2-(5-chloro-1-benzothiophen-3-yl)acetonitrile | N/A |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=CS2)CC#N | [2] |
| InChI Key | JTPXNKOVUOJIKL-UHFFFAOYSA-N | [2] |
Synthesis of this compound: A Strategic Approach
Proposed Synthetic Pathway
Sources
2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound this compound (CAS No: 23799-60-2).[1] As a substituted benzo[b]thiophene, this molecule is a valuable building block in medicinal chemistry and materials science, where unambiguous structural confirmation is paramount.[2][3] This document serves as a reference for researchers and drug development professionals, detailing the expected spectral signatures from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). We delve into the causal relationships between the molecular structure and the resulting spectra, providing not only the data but also the rationale behind the spectral patterns. Standardized experimental protocols for data acquisition are also presented to ensure reproducibility and scientific integrity.
Molecular Structure and Foundation
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a rigid bicyclic aromatic core, a chloro-substituent, and a flexible acetonitrile sidechain. These features give rise to a distinct and predictable spectroscopic fingerprint.
The molecular formula is C₁₀H₆ClNS, with a monoisotopic mass of 206.99 g/mol .[4]
Caption: Molecular structure of this compound.
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is the foundational technique for confirming the molecular weight and elemental composition of a synthesized compound. For this compound, high-resolution mass spectrometry (HRMS) is the preferred method.
Expected Fragmentation and Isotopic Pattern
The primary observation in an electrospray ionization (ESI) mass spectrum would be the protonated molecular ion, [M+H]⁺, at an m/z of approximately 207.9982.[4] A key confirmatory feature is the isotopic pattern arising from the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two distinct peaks for the molecular ion:
-
M peak: Corresponding to the molecule with ³⁵Cl.
-
M+2 peak: Corresponding to the molecule with ³⁷Cl, appearing 2 m/z units higher and with an intensity approximately one-third of the M peak.
This characteristic 3:1 intensity ratio is a definitive indicator of a monochlorinated compound.
Summary of Predicted Mass Spectrometry Data
The following table summarizes the predicted m/z values for common adducts under ESI conditions.
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 207.99823[4] |
| [M+Na]⁺ | 229.98017[4] |
| [M-H]⁻ | 205.98367[4] |
| [M]⁺ | 206.99040[4] |
Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a standard procedure for acquiring HRMS data via ESI.
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF). Calibrate the instrument according to the manufacturer's guidelines to ensure high mass accuracy.
-
Ionization Method: Electrospray Ionization (ESI) in positive ion mode is recommended for detecting [M+H]⁺ and [M+Na]⁺ adducts.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the resolution is set to at least 60,000 to allow for accurate mass determination.
-
Data Analysis: Process the spectrum to identify the monoisotopic mass of the molecular ion. Verify the presence of the M+2 peak with an intensity of ~33% relative to the M peak, confirming the presence of a single chlorine atom.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum of this compound is dominated by vibrations from the nitrile group and the aromatic system.
Interpretation of Key IR Absorptions
-
Nitrile (C≡N) Stretch: This is the most diagnostic peak. The C≡N triple bond stretch is expected to produce a sharp, medium-intensity absorption band in the range of 2260-2240 cm⁻¹.[5] Its presence is a strong confirmation of the acetonitrile moiety.
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzo[b]thiophene ring typically appear as a group of weak to medium bands above 3000 cm⁻¹ (approx. 3100-3050 cm⁻¹).
-
Aromatic C=C Stretch: The ring stretching vibrations of the benzo[b]thiophene core will produce several bands of varying intensity in the 1600-1450 cm⁻¹ region.
-
Aliphatic C-H Stretch: The methylene (-CH₂) group's symmetric and asymmetric stretching vibrations will result in absorptions in the 2950-2850 cm⁻¹ range.[6]
-
C-Cl Stretch: The stretch for the aryl C-Cl bond is expected in the fingerprint region, typically between 1100-800 cm⁻¹, but can be difficult to assign definitively.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| 3100 - 3050 | Aromatic C-H | Stretch | Medium to Weak |
| 2950 - 2850 | Aliphatic C-H (-CH₂) | Stretch | Medium to Weak |
| 2260 - 2240 | Nitrile (C≡N) | Stretch | Medium, Sharp[5] |
| 1600 - 1450 | Aromatic C=C | Ring Stretch | Medium to Strong |
| 1100 - 800 | Aryl C-Cl | Stretch | Medium |
Experimental Protocol for Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy provides the most detailed information about the structure, connectivity, and chemical environment of the atoms in the molecule.
Caption: A generalized workflow for NMR spectroscopic analysis.
¹H NMR Spectroscopy Analysis (Predicted)
The ¹H NMR spectrum is predicted to show signals corresponding to six protons in distinct chemical environments. The analysis is based on a standard 400 MHz spectrometer using CDCl₃ as the solvent and TMS (δ 0.00) as the internal standard.
-
δ ~ 7.90-7.70 (m, 2H): This multiplet would correspond to protons H-4 and H-7 of the benzo[b]thiophene ring. Their exact shifts are influenced by the anisotropic effects of the fused ring system.
-
δ ~ 7.45 (s, 1H): The proton at the 2-position (H-2) is expected to be a singlet, as it lacks adjacent protons for coupling. Its chemical shift is influenced by the adjacent sulfur atom.
-
δ ~ 7.35 (dd, 1H): The proton at the 6-position (H-6) would likely appear as a doublet of doublets, coupled to both H-7 and H-4 (long-range).
-
δ ~ 4.00 (s, 2H): The two protons of the methylene group (-CH₂-) adjacent to the nitrile are chemically equivalent and are not coupled to any other protons, resulting in a sharp singlet. Their downfield shift is due to the electron-withdrawing effects of both the nitrile group and the aromatic ring.
¹³C NMR Spectroscopy Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will display ten distinct signals for the ten carbon atoms in the molecule. Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16).[7]
-
δ ~ 140-130: This region will contain the quaternary carbons of the benzo[b]thiophene ring, including the carbon bonded to chlorine (C-5) and the bridgehead carbons.
-
δ ~ 128-120: Aromatic CH carbons (C-2, C-4, C-6, C-7) are expected in this range.
-
δ ~ 117: The nitrile carbon (-C≡N) typically appears in this region.[8]
-
δ ~ 20: The methylene carbon (-CH₂-) is expected to be the most upfield signal due to its sp³ hybridization.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 for both ¹H and ¹³C). Alternatively, reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H).[7]
-
Instrument Tuning: Place the sample in the NMR spectrometer and allow it to equilibrate to the probe temperature. Tune and match the probe for the ¹H and ¹³C frequencies.
-
Shimming: Perform an automated or manual shimming process to optimize the magnetic field homogeneity across the sample, which is critical for achieving high resolution and sharp peaks.
-
¹H Acquisition: Acquire the ¹H spectrum. Standard parameters on a 400 MHz instrument would include a 90° pulse, a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A spectral width of ~240 ppm and a relaxation delay of 2-5 seconds are typical.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Perform phase correction and baseline correction on the resulting spectra. For ¹H spectra, perform integration to determine the relative number of protons for each signal.
Conclusion
The structural elucidation of this compound is reliably achieved through a combination of modern spectroscopic techniques. Mass spectrometry confirms the molecular weight and the presence of chlorine through its characteristic isotopic pattern. IR spectroscopy provides definitive evidence for the key nitrile and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy offer a detailed map of the carbon-hydrogen framework, allowing for unambiguous assignment of the complete molecular structure. The data and protocols presented in this guide provide a robust framework for the characterization and quality control of this important chemical intermediate.
References
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PubChemLite. This compound (C10H6ClNS). Available from: [Link]
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National Center for Biotechnology Information. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Available from: [Link]
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ResearchGate. Thieno[3,2-b]thiophene as π-bridge at Different Acceptor Systems for Electrochromic Applications. Available from: [Link]
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Wiley Online Library. Synthesis and Properties of Thieno[3,2‐f]isoquinolines and Benzothieno[3,2‐f]isoquinolines. Available from: [Link]
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MDPI. Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Available from: [Link]
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solubility of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile
An In-Depth Technical Guide to the Solubility of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy.[1][2] This is particularly true for compounds emerging from drug discovery pipelines, where upwards of 40% of new chemical entities are poorly water-soluble.[1][3] This technical guide provides a comprehensive overview of the , a heterocyclic compound with potential applications in medicinal chemistry. While direct experimental solubility data for this specific molecule is not extensively published, this guide synthesizes information on structurally related compounds, established analytical methodologies, and theoretical principles to provide a robust framework for its characterization. We will delve into the physicochemical properties of this compound, present detailed protocols for both kinetic and thermodynamic solubility assessment, explore the key factors influencing its solubility, and discuss potential strategies for solubility enhancement. This document is intended to serve as a valuable resource for researchers and formulation scientists working with this and similar poorly soluble compounds.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity from the laboratory to a viable therapeutic agent is fraught with challenges, with poor aqueous solubility being a primary obstacle.[1] A drug must be in a dissolved state at the site of absorption to permeate biological membranes and enter systemic circulation.[1] Insufficient solubility can lead to low and erratic bioavailability, hindering the development of otherwise promising drug candidates.[4]
This compound belongs to the benzo[b]thiophene class of compounds, which are known for their diverse biological activities and are scaffolds for several pharmaceutical agents.[5][6][7] However, the aromatic and heterocyclic nature of these molecules often imparts a hydrophobic character, leading to poor water solubility.[8] A thorough understanding and characterization of the are therefore paramount for its successful development as a potential therapeutic agent.
Physicochemical Properties of this compound
While specific experimental data for this compound is limited, we can infer its likely physicochemical properties based on its structure and data from related compounds such as benzo[b]thiophene and 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid.[5][9][10][11]
Table 1: Estimated Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | Benzo[b]thiophene[5][10][11] | 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid[9] |
| Molecular Formula | C₁₀H₆ClNS | C₈H₆S | C₁₀H₇ClO₂S |
| Molecular Weight | ~207.68 g/mol | 134.20 g/mol | 226.68 g/mol |
| Appearance | Likely a solid at room temperature | White solid | Solid |
| Melting Point | Not available | 32 °C | Not available |
| Boiling Point | Not available | 221 °C | Not available |
| Water Solubility | Predicted to be poorly soluble | 130 mg/L at 25°C (experimentally determined) | Predicted to be poorly soluble |
| logP (o/w) | Predicted to be > 3 | 3.12 | Not available |
| pKa | The nitrile group is very weakly acidic (pKa > 14), essentially neutral. | Not applicable | The carboxylic acid group is acidic (pKa ~4-5). |
The predicted high logP value suggests that this compound is a lipophilic compound with a preference for non-polar environments, which corresponds to low aqueous solubility.[2]
Chemical Structure:
Caption: Chemical structure of this compound.
Experimental Determination of Solubility
Two primary types of solubility measurements are employed in drug development: kinetic and thermodynamic solubility.[12][13] Kinetic solubility is often used in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development.[4][13][14]
Kinetic Solubility Assay
This method measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[13][14] It is a measure of how readily a compound precipitates from a supersaturated solution.
Experimental Workflow for Kinetic Solubility:
Caption: Workflow for a typical kinetic solubility assay.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Create a series of dilutions from the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO dilution to a larger volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Seal the microplate and incubate with shaking for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[15]
-
Precipitate Removal: If a precipitate has formed, it can be removed by filtration or centrifugation.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical method such as HPLC-UV, LC-MS/MS, or UV-Vis spectroscopy.[4][12]
-
Data Analysis: The kinetic solubility is the highest concentration at which the compound remains in solution under these conditions.
Thermodynamic (Equilibrium) Solubility Assay
This "gold standard" method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[4] It is typically performed using the shake-flask method.[14]
Experimental Workflow for Thermodynamic Solubility:
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Detailed Protocol:
-
Preparation: Add an excess amount of solid this compound to vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8, as recommended by ICH guidelines).[16][17][18]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 37 ± 1°C for biopharmaceutics classification) for a prolonged period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[12][16][18]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution by filtration (using a filter that does not adsorb the compound) or centrifugation.
-
Quantification: Accurately measure the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV.[4][19]
-
pH Measurement: Measure the pH of the saturated solution to confirm it has not changed during the experiment.[17]
-
Data Analysis: The thermodynamic solubility is the average concentration of the saturated solution from replicate experiments.
Factors Influencing the Solubility of this compound
Several factors can significantly impact the solubility of a compound.[2][20][21] Understanding these is crucial for accurate solubility determination and for developing effective formulation strategies.
Key Factors Influencing Solubility:
Caption: Interrelated factors affecting the solubility of an API.
-
pH of the Medium: For ionizable compounds, pH is a major determinant of solubility. However, the nitrile group in this compound is not expected to ionize within the physiological pH range. Therefore, its solubility is likely to be independent of pH.
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility generally increases with temperature.[2] This relationship should be experimentally verified.
-
Crystal Form (Polymorphism): The compound may exist in different crystalline forms (polymorphs) or in an amorphous state. The amorphous form is generally more soluble but less stable than the crystalline forms.
-
Particle Size: Decreasing the particle size increases the surface area available for dissolution, which can lead to a faster dissolution rate and, in some cases, an apparent increase in solubility.[2]
-
Presence of Co-solvents and Excipients: The solubility of a compound can be significantly altered by the presence of co-solvents, surfactants, or other excipients in a formulation.
Strategies for Solubility Enhancement
Given the predicted poor aqueous , various formulation strategies can be employed to improve its dissolution and bioavailability.[1][22][23]
Table 2: Common Solubility Enhancement Techniques
| Technique | Mechanism of Action |
| Physical Modifications | |
| Particle Size Reduction (Micronization, Nanonization) | Increases the surface area of the solid, leading to a faster dissolution rate.[1] |
| Solid Dispersions | The drug is dispersed in a carrier matrix, often in an amorphous state, which enhances solubility and dissolution.[1] |
| Chemical Modifications | |
| Salt Formation | Not applicable for the non-ionizable nitrile group. |
| Prodrugs | A more soluble promoiety is attached to the parent drug, which is cleaved in vivo to release the active compound.[24] |
| Formulation Approaches | |
| Use of Co-solvents | A mixture of solvents is used to increase the solubility of the drug. |
| Complexation (e.g., with cyclodextrins) | The drug molecule is encapsulated within a host molecule (cyclodextrin), which has a hydrophilic exterior, thereby increasing its apparent solubility.[1] |
| Surfactant-based Formulations (e.g., micelles, emulsions) | Surfactants can form micelles that encapsulate the drug, or the drug can be dissolved in the oil phase of an emulsion. |
The choice of the most appropriate solubility enhancement technique will depend on the specific properties of this compound, the desired dosage form, and the intended route of administration.[1]
Conclusion
While direct solubility data for this compound is not extensively documented, a comprehensive understanding of its potential solubility characteristics can be achieved through the application of established analytical protocols and a thorough consideration of its physicochemical properties in the context of related compounds. This guide provides a framework for the experimental determination of both kinetic and thermodynamic solubility, highlights the key factors that can influence these measurements, and outlines potential strategies for solubility enhancement. A systematic approach to solubility characterization, as detailed herein, is an indispensable step in the successful development of this and other poorly soluble drug candidates.
References
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Evotec. Thermodynamic Solubility Assay. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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BioDuro. ADME Solubility Assay. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 76681, Benzo[b]thiophene-3-acetonitrile. [Link]
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Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs. [Link]
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An In-depth Technical Guide to the Stability of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for assessing the chemical stability of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile, a molecule of interest in pharmaceutical development. In the absence of direct stability studies on this specific entity, this document synthesizes established principles of chemical degradation, authoritative guidelines, and data from structurally related compounds to present a robust, scientifically-grounded approach. We will explore the molecule's intrinsic properties, predict potential degradation pathways, and detail methodologies for forced degradation, stability-indicating analysis, and excipient compatibility. This guide is intended to equip researchers and drug development professionals with the necessary tools to design and execute a thorough stability evaluation, ensuring the quality, safety, and efficacy of potential drug candidates.
Molecular Structure and Predicted Physicochemical Properties
The stability of a molecule is intrinsically linked to its structure and physicochemical properties. This compound possesses a unique combination of a chlorinated benzothiophene core and an acetonitrile functional group, each contributing to its chemical reactivity and potential degradation pathways.
Chemical Structure:
-
Molecular Formula: C₁₀H₆ClNS
-
Molecular Weight: 207.68 g/mol
Predicted Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be anticipated. Understanding these potential routes of degradation is crucial for designing appropriate stability studies and developing a stable formulation.
Hydrolysis
The acetonitrile functional group is susceptible to hydrolysis, which can be catalyzed by both acid and base.[3][4] This process typically occurs in two stages: initial hydrolysis to an acetamide intermediate, followed by further hydrolysis to the corresponding carboxylic acid.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is protonated, increasing its electrophilicity and making it more susceptible to nucleophilic attack by water. This leads to the formation of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetamide and subsequently 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid and an ammonium salt.[3]
-
Base-Catalyzed Hydrolysis: In the presence of a base, the hydroxide ion acts as a potent nucleophile, directly attacking the nitrile carbon. This pathway also proceeds through the acetamide intermediate to form the carboxylate salt and ammonia.[5]
Oxidation
The sulfur atom in the benzothiophene ring is a likely target for oxidation.[6][7] Common oxidizing agents, such as hydrogen peroxide, can oxidize the sulfide to a sulfoxide and potentially further to a sulfone.[8][9] These oxidative degradation products may have different solubility, polarity, and toxicological profiles compared to the parent molecule. The thiophene ring itself is relatively stable, but under strong oxidative conditions, ring-opening may occur.[10]
Photodegradation
Aromatic and heteroaromatic compounds are often susceptible to degradation upon exposure to light.[11] The benzothiophene nucleus can absorb UV radiation, leading to the formation of excited states that can undergo various reactions, including oxidation and rearrangement. The presence of a chlorine atom on the benzene ring may also influence the molecule's photostability.
Forced Degradation Studies: A Proactive Approach to Understanding Stability
Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[12][13][14][15] The goal is to identify the likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method.
The following is a proposed workflow for the forced degradation of this compound:
Caption: Workflow for Forced Degradation Studies.
Experimental Protocols for Forced Degradation
The following are example protocols for conducting forced degradation studies. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
3.1.1. Acidic and Basic Hydrolysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For acidic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
For basic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
For neutral hydrolysis, mix 1 mL of the stock solution with 9 mL of purified water.
-
Incubate the solutions at 60°C and collect samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
3.1.2. Oxidative Degradation
-
Prepare a 1 mg/mL solution of the drug substance in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Collect samples at various time points and analyze by HPLC.
3.1.3. Photolytic Degradation
-
Expose a solid sample and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
-
A control sample should be protected from light.
-
Analyze the samples by HPLC.
3.1.4. Thermal Degradation
-
Expose a solid sample of the drug substance to dry heat at 80°C.
-
Expose another solid sample to 60°C with 75% relative humidity.
-
Collect samples at various time points and analyze by HPLC.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[12][16][17][18] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
The development of a robust SIM for this compound would involve the following steps:
Caption: Workflow for Stability-Indicating Method Development.
A hypothetical starting point for an HPLC method could be:
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
For the identification of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.
Formal Stability and Excipient Compatibility Studies
Following the insights gained from forced degradation studies, formal stability testing should be conducted according to ICH guidelines to establish a re-test period for the drug substance.[19][20][21][22]
Long-Term and Accelerated Stability Study Design
| Study | Storage Condition | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
At each time point, samples should be tested for appearance, assay, purity by the validated stability-indicating HPLC method, and any other critical quality attributes.
Excipient Compatibility Studies
To support formulation development, the compatibility of this compound with common pharmaceutical excipients should be evaluated.[23][24] This is typically done by preparing binary mixtures of the drug substance and each excipient (e.g., in a 1:1 ratio), often with the addition of a small amount of water to accelerate potential reactions. These mixtures are then stored under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks) and analyzed for the appearance of new degradation products or significant loss of the parent compound.
Hypothetical Excipient Compatibility Data:
| Excipient | Initial Assay (%) | Assay after 4 weeks at 40°C/75% RH (%) | Appearance of New Degradants | Compatibility |
| Lactose Monohydrate | 99.8 | 99.5 | No | Compatible |
| Microcrystalline Cellulose | 99.9 | 99.6 | No | Compatible |
| Croscarmellose Sodium | 99.8 | 98.9 | Minor degradant at 0.15% | Monitor |
| Magnesium Stearate | 99.7 | 99.4 | No | Compatible |
Conclusion
The stability of this compound is a critical attribute that must be thoroughly investigated to ensure the development of a safe and effective pharmaceutical product. This guide has outlined a scientifically rigorous, albeit predictive, approach to evaluating its stability profile. The primary areas of concern are the potential for hydrolysis of the nitrile group and oxidation of the thiophene sulfur. A systematic approach involving forced degradation studies, the development of a validated stability-indicating analytical method, and formal stability and excipient compatibility testing will provide the necessary data to understand and control the degradation of this molecule, ultimately leading to a robust and stable drug product.
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2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid. MySkinRecipes. Retrieved from [Link]
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commercial availability of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile
An In-Depth Technical Guide to the Commercial Availability of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Heterocyclic Building Block
This compound, identified by CAS Number 23799-60-2, is a specialized heterocyclic compound. Its structure, featuring a chlorinated benzo[b]thiophene core linked to an acetonitrile group, makes it a valuable intermediate in medicinal chemistry and drug discovery. The benzo[b]thiophene scaffold is a privileged structure known to impart a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] Consequently, substituted derivatives like this compound serve as critical starting materials for synthesizing more complex and potentially therapeutic molecules. This guide provides a comprehensive overview of its commercial availability, procurement strategies, and essential technical data for researchers.
Chemical Identity:
-
IUPAC Name: this compound
-
CAS Number: 23799-60-2
-
Molecular Formula: C₁₀H₆ClNS
-
Molecular Weight: 207.68 g/mol
Section 1: Commercial Availability and Supplier Landscape
This compound is not a common laboratory reagent but is readily available through specialized chemical suppliers that focus on building blocks for research and development. It is typically offered as a solid with purity levels of 95% or higher. Availability can range from "in-stock" for immediate shipment to "made-to-order" with lead times of several weeks, a critical consideration for project planning.
Below is a comparative analysis of representative suppliers. Researchers should always verify current stock and purity with the vendor directly.
| Supplier | CAS Number | Purity | Catalog ID (Example) | Notes |
| AChemBlock | 23799-60-2 | 95% | AD280175 | Lists compound specifications and IUPAC name.[4] |
| BLD Pharm | 23799-60-2 | Varies | BD-23799-60-2 | A known supplier of research chemicals, often providing analytical data upon request.[5] |
| Sigma-Aldrich | (Various Analogs) | Varies | Varies | While the exact compound may be sourced via partners, related structures are available, indicating synthetic capability in this class. |
This table is illustrative. The supplier landscape for specialized chemicals is dynamic. It is recommended to consult multiple chemical sourcing platforms for the most current information.
Section 2: Strategic Procurement and Quality Verification
For a specialized intermediate, a rigorous procurement and verification process is essential to ensure experimental success and reproducibility. Simply ordering from a catalog is insufficient; due diligence is required. The following workflow outlines a best-practice approach for acquiring and validating this compound.
Procurement and QC Workflow
Caption: A best-practice workflow for sourcing and validating specialized chemical intermediates.
Experimental Protocol: Incoming Material Verification
-
Documentation Review: Cross-reference the supplier's Certificate of Analysis (CoA) with the material safety data sheet (SDS) and your purchase order. Ensure the CAS number, lot number, and purity match.
-
Physical Inspection: Observe the physical state (e.g., color, form) of the compound. It is typically a solid.
-
Spectroscopic Confirmation (Recommended):
-
¹H NMR Spectroscopy: Prepare a sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should be consistent with the expected structure of this compound and match the reference spectrum if provided by the supplier. Pay close attention to the aromatic region and the characteristic singlet for the CH₂CN protons.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to confirm the molecular weight (207.68 g/mol , with characteristic isotopic pattern for chlorine) and assess purity. This provides a quantitative measure of impurities.
-
-
Final Acceptance: If the analytical data confirms the identity and meets the required purity, formally accept the material into your laboratory inventory. Store it according to the safety guidelines.[6][7]
Section 3: Synthesis Context and Its Impact on Quality
Understanding the synthetic origin of this compound is crucial for anticipating potential impurities. While multiple routes exist for benzo[b]thiophenes, a common strategy for introducing the acetonitrile moiety involves the cyanation of a halogenated precursor.
A plausible synthetic pathway provides context for potential process-related impurities that could impact downstream applications.
Illustrative Synthetic Pathway
Caption: A generalized synthetic route for preparing the target compound.
Causality Behind Impurities:
-
Starting Material: Incomplete conversion can lead to residual 5-chlorobenzo[b]thiophene in the final product.
-
Reaction Intermediates: Unreacted 3-halomethyl or 3-formyl intermediates may persist.
-
Reagents: Trace amounts of the cyanide source or other reagents used in the synthesis could be present. A patent for the related 2-thiopheneacetonitrile highlights the use of sodium cyanide with 2-chloromethylthiophene.[8]
Awareness of these potential impurities allows researchers to select appropriate analytical methods for quality control and purification if necessary.
Section 4: Safety, Handling, and Storage
Proper handling and storage are paramount for both user safety and maintaining the chemical's integrity. The following guidelines are derived from available Safety Data Sheets (SDS).[6]
Hazard Profile:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6]
Handling and Personal Protective Equipment (PPE):
-
Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[6][9]
-
PPE: Wear protective gloves, chemical safety goggles, and a lab coat.[6][7]
-
Practices: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][10]
Storage Recommendations:
-
Conditions: Store in a cool, dry, and well-ventilated place.[7]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[7][10]
Conclusion
This compound is an accessible yet specialized chemical intermediate crucial for advancing research in medicinal chemistry. Its commercial availability through dedicated suppliers enables its use in the synthesis of novel compounds. However, its specialized nature necessitates a diligent procurement strategy that emphasizes supplier verification and robust in-house quality control to ensure the integrity of research outcomes. By adhering to the outlined protocols for sourcing, verification, and safe handling, researchers can effectively integrate this valuable building block into their drug discovery and development pipelines.
References
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-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]
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PENTA s.r.o. (2022, April 29). Acetonitrile - SAFETY DATA SHEET. Retrieved from [Link]
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-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: acetonitrile. Retrieved from [Link]
-
Giraud, F., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. Retrieved from [Link]
-
Halim, K. N., et al. (2023). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. RSC Advances. Retrieved from [Link]
- Google Patents. (2015). CN104513225A - Preparation method of 2-thiopheneacetonitrile.
-
Carl ROTH. (n.d.). Acetonitrile, 2.5 l, CAS No. 75-05-8. Retrieved from [Link]
-
IndiaMART. (n.d.). 2-(thiophen-3-yl)acetonitrile. Retrieved from [Link]
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Lead Sciences. (n.d.). 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid. Retrieved from [Link]
-
Drugfuture. (n.d.). 2-(BENZO(B)THIOPHEN-3-YL)ACETONITRILE. Retrieved from [Link]
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Introduction: A Pivotal Intermediate in Modern Medicinal Chemistry
An In-Depth Technical Guide to 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile
This compound is a substituted benzothiophene derivative of significant interest in the pharmaceutical industry. The benzothiophene scaffold itself is a privileged structure, appearing in a wide array of biologically active compounds with applications ranging from antimicrobial and anticancer to anti-inflammatory and antidepressant agents[1][2]. The specific substitution pattern of this molecule—a chloro group at the 5-position and an acetonitrile group at the 3-position—makes it a highly valuable and precisely engineered building block.
Its primary importance lies in its role as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it is a precursor in the manufacturing of Brexpiprazole, a serotonin-dopamine activity modulator (SDAM) approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder[3][4][5]. The acetonitrile group (-CH₂CN) is a versatile chemical handle, allowing for further elaboration into more complex side chains, demonstrating the strategic importance of this intermediate in convergent synthetic strategies[5]. This guide provides a detailed overview of its synthesis, properties, and critical applications in drug development.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of this compound is essential for its handling, reaction planning, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNS | [6] |
| Molecular Weight | 207.68 g/mol | [6] |
| Monoisotopic Mass | 206.99095 Da | [6] |
| Appearance | Typically a solid (e.g., powder or crystals) | Inferred from related compounds |
| SMILES | C1=CC2=C(C=C1Cl)C(=CS2)CC#N | [6] |
| InChI Key | JTPXNKOVUOJIKL-UHFFFAOYSA-N | [6] |
| Predicted XlogP | 3.2 | [6] |
Core Synthesis Pathway: A Strategic Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and logical approach involves the construction of the 5-chlorobenzo[b]thiophene core, followed by the introduction of the acetonitrile moiety at the 3-position. One effective strategy begins with the cyclization of a suitable precursor to form the benzothiophene ring system.
The following diagram and protocol outline a representative synthesis, illustrating the key transformations.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative synthesis based on established chemical principles for similar transformations[7].
Step 1: Radical Bromination of 5-Chloro-3-methylbenzo[b]thiophene
-
Objective: To selectively brominate the methyl group at the 3-position, converting it into a reactive bromomethyl group. This is a crucial activation step for the subsequent introduction of the nitrile.
-
Methodology:
-
To a solution of 3-methyl-7-chlorobenzo[b]thiophene in a suitable non-polar solvent like carbon tetrachloride (CCl₄) or benzene, add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents).
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. The reaction is typically continued for 4-6 hours[7].
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-(bromomethyl)-5-chlorobenzo[b]thiophene. This intermediate is often used directly in the next step without extensive purification.
-
-
Expert Insight: The choice of a non-polar solvent and a radical initiator is classic for Wohl-Ziegler bromination. NBS is the preferred reagent as it provides a low, steady concentration of bromine, which favors allylic/benzylic bromination over aromatic ring bromination.
Step 2: Cyanation via Nucleophilic Substitution
-
Objective: To displace the bromide with a cyanide anion, forming the target acetonitrile product.
-
Methodology:
-
Dissolve the crude 3-(bromomethyl)-5-chlorobenzo[b]thiophene in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone[8].
-
Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 equivalents) to the solution. The use of a mixed solvent system like acetone and water can also be effective[8].
-
Heat the mixture (typically 50-70 °C) and stir until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture and pour it into a large volume of water to precipitate the product and dissolve the inorganic salts.
-
Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from ethanol) or column chromatography to obtain pure this compound.
-
-
Trustworthiness & Self-Validation: This is a standard Sₙ2 reaction. The use of a polar aprotic solvent is critical as it solvates the cation (Na⁺) but not the nucleophile (CN⁻), enhancing the nucleophilicity of the cyanide ion and accelerating the reaction rate. The progress can be easily tracked by the disappearance of the starting material on a TLC plate.
Application in the Synthesis of Brexpiprazole
The true value of this compound is realized in its role as a key building block for high-value pharmaceuticals. Its conversion to the core of Brexpiprazole highlights the utility of the benzothiophene scaffold and the versatility of the nitrile group.
The synthesis of Brexpiprazole generally involves coupling the benzothiophene moiety with a piperazine linker, which is then connected to a 7-butoxyquinolin-2(1H)-one fragment[5]. While various patented routes exist, a common strategy involves the reduction of the nitrile to an amine, which can then be used in subsequent steps.
Caption: Conversion of the nitrile to a key amine intermediate.
The nitrile group is an excellent precursor to a primary amine. This transformation is fundamental in many pharmaceutical syntheses.
-
Reduction to Amine: The acetonitrile can be reduced to the corresponding 2-(5-chlorobenzo[b]thiophen-3-yl)ethanamine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst).
-
Further Elaboration: This resulting primary amine is a potent nucleophile, ready for coupling with other fragments to build the final drug molecule. This strategic placement of a latent amine functionality is a hallmark of efficient industrial drug synthesis.
The nitrile functional group is well-tolerated in the human body and is present in over 30 approved pharmaceutical drugs[9]. Its metabolic stability and ability to act as a key synthetic handle make it an attractive functional group in drug design. In most cases, the nitrile group passes through the body unchanged, though metabolic hydrolysis to the corresponding carboxylic acid can occur in some instances[9].
Conclusion
This compound stands as a testament to the importance of well-designed molecular intermediates in modern drug discovery and development. Its synthesis, though requiring multiple steps, relies on robust and well-understood chemical transformations. The inherent biological relevance of the benzothiophene core, combined with the synthetic flexibility of the acetonitrile side chain, secures its position as a high-value building block. Its critical role in the industrial synthesis of Brexpiprazole underscores its significance, providing researchers and drug development professionals with a vital component for constructing complex and life-changing therapeutics.
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Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one. (2018-06-14). Indian Academy of Sciences. [Link]
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Visible‐Light‐Mediated Synthesis of 3‐Chlorobenzo[b]thiophenes Using Polychloromethanes as Solvent and Halogen Source. (2025-04-07). ResearchGate. [Link]
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Synthesis method and intermediate of brexpiprazole. Patsnap. [Link]
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β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. National Institutes of Health (NIH). [Link]
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An In-depth Technical Guide to 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-(5-chlorobenzo[b]thiophen-3-yl)acetonitrile, a key heterocyclic intermediate in medicinal chemistry. We will explore its historical context, delve into its synthesis with a focus on the underlying chemical principles, characterize its properties, and discuss its significance in the development of therapeutic agents.
Introduction: The Rise of the Benzothiophene Scaffold
The benzothiophene core is a privileged scaffold in drug discovery, forming the structural basis for a wide range of biologically active molecules.[1] Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to applications in oncology, infectious diseases, and central nervous system disorders. The strategic functionalization of the benzothiophene ring system is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This compound emerges in this context as a valuable building block. The presence of a chlorine atom at the 5-position and a reactive acetonitrile group at the 3-position provides synthetic handles for elaboration into more complex molecular architectures. While a singular "discovery" event for this specific molecule is not prominently documented, its history is intrinsically linked to the broader exploration of benzothiophene derivatives as pharmaceutical intermediates.
Synthesis of this compound: A Mechanistic Perspective
The synthesis of this compound can be approached through several established methods for constructing the benzothiophene ring system. A common and efficient strategy involves the cyclization of a suitably substituted precursor. Below, we outline a plausible and robust synthetic pathway, highlighting the rationale behind each step.
Proposed Synthetic Pathway
A logical approach to the target molecule involves a multi-step synthesis starting from commercially available 4-chlorothiophenol. This pathway is designed for efficiency and control over the regiochemistry of the final product.
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Methodological & Application
Application Notes and Protocols: 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile as a Strategic Synthetic Intermediate
Introduction: The Versatility of the Benzothiophene Scaffold in Medicinal Chemistry
The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in drug discovery, renowned for its presence in a wide array of pharmacologically active compounds.[1] Its rigid, planar structure and the presence of a sulfur atom confer unique electronic and lipophilic properties, making it an ideal building block for molecules designed to interact with biological targets.[1] Among the various substituted benzothiophenes, 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile stands out as a highly versatile synthetic intermediate. The strategic placement of a chloro group at the 5-position and a cyanomethyl group at the 3-position provides two distinct points for chemical modification, enabling the synthesis of a diverse library of derivatives. This application note provides a comprehensive guide to the synthesis and utilization of this key intermediate, with a focus on practical, field-proven protocols for researchers in medicinal chemistry and drug development.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. Below is a summary of the known and predicted properties of this compound and its key precursors.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Spectroscopic Features |
| 5-Chloro-3-methylbenzo[b]thiophene | C₉H₇ClS | 182.67 | Not widely reported | 120 (at 0.6 mm Hg)[2] | ¹H NMR and ¹³C NMR data would be consistent with the substituted benzothiophene structure. |
| 3-(Bromomethyl)-5-chlorobenzo[b]thiophene | C₉H₆BrClS | 261.57 | 129.0 to 133.0[3] | Not available | ¹H NMR: A characteristic singlet for the CH₂Br protons. ¹³C NMR: A signal corresponding to the CH₂Br carbon. |
| This compound | C₁₀H₆ClNS | 207.68 | Not widely reported | Not available | ¹H NMR: A singlet for the CH₂CN protons and aromatic protons. ¹³C NMR: A signal for the nitrile carbon (CN) and the CH₂ carbon. IR: A characteristic nitrile (C≡N) stretching band.[4] |
Synthetic Protocols
The most reliable and scalable synthesis of this compound proceeds via a two-step sequence starting from 5-chloro-3-methylbenzo[b]thiophene. This involves a regioselective free-radical bromination followed by a nucleophilic substitution with a cyanide salt.
Step 1: Synthesis of 5-Chloro-3-methylbenzo[b]thiophene
The starting material, 5-chloro-3-methylbenzo[b]thiophene, can be synthesized via the cyclization of 1-[(4-chlorophenyl)thio]-2-propanone in the presence of a strong acid like polyphosphoric acid.[2]
Protocol 1: Synthesis of 5-Chloro-3-methylbenzo[b]thiophene [2]
-
To 300 g of polyphosphoric acid, add 50 g (0.25 mol) of 1-[(4-chlorophenyl)thio]-2-propanone.
-
Stir the mixture and gradually raise the temperature to 120 °C. An exothermic reaction will commence.
-
Maintain the temperature at 130 °C and continue stirring for 1 hour.
-
Cool the reaction mixture and dilute it with water.
-
Extract the product with diethyl ether.
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Stir the residue in 200 ml of methanol, filter, and concentrate the filtrate to obtain 5-chloro-3-methylbenzo[b]thiophene.
Step 2: Free-Radical Bromination to 3-(Bromomethyl)-5-chlorobenzo[b]thiophene
The benzylic methyl group at the 3-position is selectively brominated using N-bromosuccinimide (NBS) under free-radical conditions.[5][6] This reaction is typically initiated by light or a radical initiator like benzoyl peroxide.[5][7]
Protocol 2: Synthesis of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene [5][6]
-
In a reaction flask, dissolve 29.3 g of 3-methyl-7-chlorobenzo[b]thiophene (an analogue to our starting material) in 230 g of a suitable solvent like n-heptane.[5]
-
Irradiate the mixture with a 200W bulb and add 1.76 g of benzoyl peroxide while stirring.[5]
-
Heat the reaction mixture to boiling.
-
Add 29.89 g of N-bromosuccinimide (NBS) in portions.[5]
-
Continue to stir the reaction under boiling for 4 hours after the addition is complete.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water.
-
Dry the organic layer and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Step 3: Nucleophilic Substitution to this compound
The final step involves the displacement of the bromide with a cyanide anion.[8] This is a standard SN2 reaction and typically proceeds in a polar aprotic solvent.
Protocol 3: Synthesis of this compound
-
Dissolve 3-(bromomethyl)-5-chlorobenzo[b]thiophene in a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Add 1.1 to 1.5 equivalents of sodium cyanide or potassium cyanide. The use of a phase-transfer catalyst like a quaternary ammonium salt can be beneficial.
-
Heat the reaction mixture, typically between 50-80 °C, and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Applications in Pharmaceutical Synthesis
This compound is a valuable precursor for a range of pharmaceutical targets, primarily due to the reactivity of the nitrile group and the potential for further modification of the benzothiophene ring.
Precursor to Selective Estrogen Receptor Modulators (SERMs)
One of the most significant applications of this intermediate is in the synthesis of SERMs.[9] The benzothiophene core is a key structural feature of successful SERMs like Raloxifene. The cyanomethyl group can be elaborated into various side chains that are crucial for modulating the activity of the estrogen receptor. For instance, the nitrile can be reduced to a primary amine, which can then be further functionalized.
Potential in the Synthesis of Zanapezil (TAK-147) Analogues
While specific protocols are proprietary, the structural similarity of this compound to fragments of Zanapezil (an acetylcholinesterase inhibitor) suggests its potential as a key intermediate in the synthesis of analogues of this class of drugs. The benzothiophene core can mimic the aromatic interactions of the parent drug, while the cyanomethyl group provides a handle for introducing the necessary pharmacophoric elements.
Conclusion
This compound is a strategically important intermediate in medicinal chemistry. Its synthesis from readily available starting materials is achievable through robust and scalable protocols. The dual reactivity of the nitrile group and the benzothiophene core allows for the efficient construction of diverse molecular architectures, making it a valuable tool in the discovery and development of new therapeutic agents, particularly in the area of SERMs and potentially other CNS-active compounds. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
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Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate. Request PDF - ResearchGate. Available at: [Link]
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Synthesis and characterization of 3-methylthiophene bromides. ResearchGate. Available at: [Link]
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Synthesis of 5-chloro-3-methylbenzo[b]thiophene. PrepChem.com. Available at: [Link]
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Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing. Available at: [Link]
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Explaining nucleophilic substitution between halogenoalkanes and cyanide ions. Chemguide.co.uk. Available at: [Link]
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NBS: Radical Bromination. YouTube. Available at: [Link]
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Synthesis of 5-chloro-3-methylbenzo[b]thiophene. PrepChem.com. Available at: [Link]
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1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]
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Synthesis and pharmacology of conformationally restricted raloxifene analogues: highly potent selective estrogen receptor modulators. PubMed. Available at: [Link]
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nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis. Doc Brown's Chemistry. Available at: [Link]
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Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. Available at: [Link]
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WO/2023/004964 METHOD FOR SYNTHESIZING 3-BROMOMETHYL-7-CHLOROBENZO[B]THIOPHENE. WIPO Patentscope. Available at: [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Wiley. Available at: [Link]
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Acetonitrile in the Pharmaceutical Industry. Yufeng. Available at: [Link]
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Benzothiophene synthesis. Organic Chemistry Portal. Available at: [Link]
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New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Helda - University of Helsinki. Available at: [Link]
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. Available at: [Link]
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Application Notes and Protocols for the Derivatization of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile
Introduction: The Strategic Importance of the 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile Scaffold
The benzo[b]thiophene nucleus is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Its rigid, planar structure and the electron-rich nature of the sulfur atom facilitate interactions with various biological targets, leading to diverse therapeutic applications including antimicrobial, anti-inflammatory, and anticancer agents.[2][3] The specific scaffold, this compound, serves as a highly versatile starting material for the synthesis of novel drug candidates. The chloro-substituent at the 5-position can modulate the electronic properties and metabolic stability of the molecule, while the acetonitrile group offers multiple avenues for chemical derivatization.
This guide provides detailed protocols and scientific rationale for the key derivatization pathways of this compound, focusing on transformations of the nitrile functionality and reactions leveraging the acidity of the adjacent methylene group. These protocols are designed for researchers and scientists in drug discovery and development, offering a practical framework for generating compound libraries for biological screening.
Part 1: Derivatization via Nitrile Group Transformations
The nitrile group is a cornerstone of synthetic versatility, amenable to both hydrolysis and reduction, providing straightforward access to carboxylic acids and primary amines, respectively. These derivatives are fundamental building blocks for further elaboration, such as amide bond formation or the introduction of new pharmacophores.
Hydrolysis to 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid
The conversion of the nitrile to a carboxylic acid is a critical transformation, as the resulting acetic acid derivative is a key intermediate in the synthesis of various biologically active molecules, including anti-inflammatory agents.[4] This hydrolysis can be effectively achieved under either acidic or basic conditions.
Scientific Rationale:
Under acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon atom for nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. Basic hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon, also forming an amide intermediate that is further hydrolyzed to the carboxylate salt. Subsequent acidification yields the final carboxylic acid product. The choice between acidic and basic conditions often depends on the stability of other functional groups within the molecule.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is adapted from procedures for the hydrolysis of similar chlorinated arylacetonitriles.
Experimental Workflow:
Caption: Acid-Catalyzed Hydrolysis Workflow.
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add a 1:1 mixture of concentrated hydrochloric acid and glacial acetic acid.
-
Heat the mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into a beaker of ice-water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove residual acid.
-
Dry the product under vacuum to yield 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid.
Protocol 2: Base-Catalyzed Hydrolysis
This protocol is based on the hydrolysis of analogous thiophene acetonitriles.[5]
Experimental Workflow:
Caption: Base-Catalyzed Hydrolysis Workflow.
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and cool in an ice bath.
-
Acidify the mixture to pH 2-3 by the slow addition of cold, dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagents | Conc. HCl, Acetic Acid | Aqueous NaOH, Ethanol |
| Temperature | 110-120°C | Reflux |
| Reaction Time | 4-6 hours | 6-8 hours |
| Work-up | Precipitation in ice-water | Acidification and precipitation |
| Advantages | Direct isolation of the acid | Milder conditions for some substrates |
| Disadvantages | Harsh acidic conditions | Requires a final acidification step |
Reduction to 2-(5-Chlorobenzo[b]thiophen-3-yl)ethanamine
The reduction of the nitrile to a primary amine opens up a vast chemical space for the synthesis of amides, sulfonamides, and other amine derivatives. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.
Scientific Rationale:
Lithium aluminum hydride is a potent source of hydride ions (H⁻) that readily attack the electrophilic carbon of the nitrile.[6] The reaction proceeds through an intermediate imine which is further reduced to the primary amine. Catalytic hydrogenation involves the use of hydrogen gas and a metal catalyst (e.g., Raney Nickel, Palladium on carbon). The hydrogen is activated on the catalyst surface and adds across the carbon-nitrogen triple bond in a stepwise manner to yield the amine.[7]
Protocol 3: Reduction with Lithium Aluminum Hydride (LiAlH4)
This protocol is based on the reduction of similar thiophene-based nitriles.[8]
Experimental Workflow:
Caption: LiAlH4 Reduction Workflow.
Step-by-Step Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add lithium aluminum hydride (1.5-2.0 eq) and suspend it in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH4 by the sequential, slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the product by column chromatography or vacuum distillation.
Protocol 4: Catalytic Hydrogenation with Raney Nickel
This method offers a milder alternative to LiAlH4 reduction.
Step-by-Step Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol containing ammonia (to suppress secondary amine formation).
-
Add a catalytic amount of Raney Nickel (typically 5-10% by weight).
-
Pressurize the vessel with hydrogen gas (50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating (40-50°C) until hydrogen uptake ceases.
-
Carefully filter the catalyst through a pad of Celite. Caution: Raney Nickel is pyrophoric and should be handled with care.
-
Concentrate the filtrate under reduced pressure to yield the desired amine.
Part 2: Derivatization via the Active Methylene Group
The methylene protons adjacent to the nitrile group in this compound are acidic due to the electron-withdrawing nature of the cyano group and the aromatic benzothiophene ring. This "active methylene" character allows for deprotonation with a suitable base to form a stabilized carbanion, which can then act as a nucleophile in a variety of carbon-carbon bond-forming reactions.
α-Alkylation
The introduction of alkyl substituents at the α-position can be achieved by deprotonation followed by reaction with an alkyl halide.
Scientific Rationale:
A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used to deprotonate the active methylene group, generating a nucleophilic carbanion.[9] This carbanion then undergoes an SN2 reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form the α-alkylated product.
Protocol 5: α-Alkylation using Sodium Hydride and an Alkyl Halide
Experimental Workflow:
Caption: α-Alkylation Workflow.
Step-by-Step Procedure:
-
To a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil, washed with hexanes) in anhydrous DMF or THF under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in the same solvent dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Knoevenagel Condensation
The Knoevenagel condensation is a classic reaction that involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to form an α,β-unsaturated product.[10][11]
Scientific Rationale:
A base, such as piperidine or ammonium acetate, catalyzes the condensation by facilitating the deprotonation of the active methylene compound to form the carbanion. This carbanion then adds to the carbonyl group of the aldehyde or ketone. Subsequent dehydration of the resulting aldol-type intermediate yields the thermodynamically stable α,β-unsaturated nitrile.
Protocol 6: Knoevenagel Condensation with an Aromatic Aldehyde
Experimental Workflow:
Caption: Knoevenagel Condensation Workflow.
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in a suitable solvent like ethanol or toluene.
-
Add a catalytic amount of a weak base, such as piperidine (0.1 eq).
-
If using toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the mixture to reflux and maintain until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Conclusion
The derivatization of this compound through hydrolysis, reduction, and reactions of the active methylene group provides a powerful platform for the generation of diverse chemical entities. The protocols outlined in this guide offer robust and reproducible methods for accessing key intermediates such as carboxylic acids, primary amines, and α-substituted analogs. These derivatives are invaluable starting points for the synthesis of more complex molecules with potential therapeutic applications, underscoring the strategic importance of this scaffold in modern drug discovery programs.
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Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available online: [Link] (accessed on 23 January 2026).
- Patel, R.V.; Patel, J.K.; Nile, S.H.; Park, S.W. Synthesis and biological evaluation of piperazinyl-2-(benzo)thiophen/-furan-2-yl-acetonitriles as Strecker reaction products. Lett. Drug Design Discov.2013, 10, 462–470.
- A new synthetic method of zafirlukast intermedi
- Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. J. Labelled Comp. Radiopharm.2021, 64, 351-356.
- Synthesis of Asthma Drug Zafirlukast (Accolate)
- Novel Methods of Knoevenagel Condensation. Journal of Scientific Research2021, 65, 8.
- Synthesis process of 2-thiopheneacetic acid. CN103992302A.
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Int. J. Mol. Sci.2022, 23, 789.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives.
- A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives.
- α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Chemistry – An Asian Journal2019, 14, 24, 4568-4572.
- A new preparation method of an important intermedi
- Substituted benzo[b]thiophenes are interesting compounds in medicinal chemistry that display a broad range of activity including antimicrobial, anticancer, anti-diabetic, anti-depressant, anti-inflammatory and analgesic agents. Molecules2022, 27(3), 789.
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Make 2-(p-chlorophenyl)-3-oxopentanenitrile. NurdRage. Available online: [Link] (accessed on 23 January 2026).
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2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid. MySkinRecipes. Available online: [Link] (accessed on 23 January 2026).
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New Path to Benzothiophenes. ChemistryViews. Available online: [Link] (accessed on 23 January 2026).
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Raney Nickel Catalyst. Vineeth Precious. Available online: [Link] (accessed on 23 January 2026).
- Synthesis of substituted stilbenes via the Knoevenagel condens
- New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals2021, 14(8), 815.
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Write chemical reactions to prepare ethanamine from i) acetonitrile ii) nitroethane. Filo. Available online: [Link] (accessed on 23 January 2026).
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Application Notes and Protocols for Suzuki Coupling Reactions with 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile
Introduction: The Strategic Importance of Benzo[b]thiophene Scaffolds and the Suzuki-Miyaura Coupling
The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and CNS-modulating properties. The functionalization of this core structure is therefore of paramount importance for the generation of novel molecular entities with therapeutic potential. Among the myriad of cross-coupling reactions available to the modern chemist, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its robustness, functional group tolerance, and the commercial availability of its boronic acid and ester coupling partners.[1]
This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile. The presence of a chloro-substituent on the benzo[b]thiophene ring presents a unique set of challenges due to the inherent lower reactivity of aryl chlorides compared to their bromide and iodide counterparts.[2] Furthermore, the electron-withdrawing nature of the acetonitrile group at the 3-position can influence the electronic properties of the heterocyclic core, impacting the catalytic cycle. This document aims to equip researchers, scientists, and drug development professionals with the expertise to navigate these challenges and successfully employ this versatile building block in their synthetic endeavors.
Mechanistic Considerations and Strategic Catalyst Selection for an Unactivated Aryl Chloride
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.[3] The rate-limiting step for aryl chlorides is typically the initial oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond.[2] The strength of the C-Cl bond necessitates the use of highly active catalyst systems.
The Critical Role of the Ligand
For the successful coupling of an unactivated and electron-deficient substrate like this compound, the choice of ligand is paramount. Electron-rich and sterically bulky phosphine ligands are essential to promote the oxidative addition step and stabilize the active palladium catalyst. Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated exceptional efficacy in the Suzuki-Miyaura coupling of challenging aryl chlorides.[4] The steric bulk of these ligands promotes the formation of a monoligated palladium(0) species, which is highly reactive towards oxidative addition.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimized Protocol for the Suzuki Coupling of this compound
This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
Experimental Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (2 mL). Stir for 10 minutes at room temperature to form the active catalyst complex.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the substrates and base.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.
-
Reaction Conditions: Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Caption: A streamlined workflow for the Suzuki coupling protocol.
Data Presentation: Expected Outcomes and Optimization Parameters
The following table provides a summary of expected yields and reaction conditions for the Suzuki coupling of chloro-heterocycles with various boronic acids, based on literature precedents for analogous systems.[5]
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 85-95 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 70-85 |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 | 18 | 80-90 |
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, consider increasing the reaction temperature or adding a fresh portion of the catalyst. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. The quality of the boronic acid is also critical; consider using a freshly opened bottle or purifying it before use.
-
Homocoupling of Boronic Acid: This side reaction can occur in the presence of oxygen or if the palladium(II) precatalyst is not efficiently reduced to palladium(0).[6] Thoroughly degassing the solvents and maintaining a positive pressure of inert gas can minimize this.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a significant side reaction, especially with prolonged reaction times at high temperatures. Using a slight excess of the boronic acid can help to mitigate this. For particularly sensitive boronic acids, the use of their corresponding pinacol esters can offer enhanced stability.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of novel, functionalized benzo[b]thiophene derivatives. While the use of an unactivated aryl chloride presents challenges, the judicious selection of a highly active catalyst system, such as one employing a bulky, electron-rich phosphine ligand like SPhos, can lead to high-yielding and reproducible results. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this reaction in their synthetic campaigns, ultimately accelerating the discovery of new chemical entities with potential therapeutic applications.
References
-
Bard, E. R., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(43), 15384–15396. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Meringdal, J. W., et al. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
MW-assisted synthesis of 2-acetyl-5-arylthiophenes and... - ResearchGate. [Link]
-
3,5-substituent effect on catalytic activities in Suzuki-Miyaura... - ResearchGate. [Link]
-
Rojas, L. (2024, March 18). Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis [Video]. YouTube. [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. [Link]
-
Al-Masoudi, N. A. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(23), 5641. [Link]
-
A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds - ResearchGate. [Link]
-
Gök, B., et al. (2022). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1860-1871. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Harvard University. [Link]
-
D’Amico, L., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions - Kobe University. [Link]
-
Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides - ResearchGate. [Link]
-
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
-
Kuhn, M., et al. (2011). Palladium-Catalyzed C-S Coupling: Access to Thioethers, Benzo[b]thiophenes, and Thieno[3,2-b]thiophenes. Organic Letters, 13(15), 4100-4103. [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... - ResearchGate. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
-
Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates - PMC. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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The Thorpe-Ziegler Cyclization of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile: A Comprehensive Guide to the Synthesis of Fused Thienopyridines
This technical guide provides a detailed exploration of the Thorpe-Ziegler cyclization as applied to 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile. This powerful intramolecular reaction offers an efficient route to synthesize novel thieno[3,2-c]pyridine derivatives, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this synthetic strategy. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Introduction: The Strategic Importance of Fused Heterocycles
Benzo[b]thiophenes and their fused derivatives represent a privileged class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and biologically active molecules. The fusion of a pyridine ring to the benzo[b]thiophene nucleus via cyclization of readily accessible precursors like this compound opens up a vast chemical space for the design of novel compounds with potential therapeutic applications. The Thorpe-Ziegler reaction, a base-catalyzed intramolecular condensation of dinitriles or, in this context, a molecule with a nitrile and an appropriately positioned reactive site, stands out as a robust method for the construction of five- to eight-membered rings.[1]
Application Notes: Synthesis of 2-Chloro-7,8-dihydro-6H-thieno[3',2':4,5]benzo[b]thieno[3,2-c]pyridin-7-amine
The Thorpe-Ziegler cyclization of a suitable precursor derived from this compound provides a direct pathway to a novel tricyclic heteroaromatic system. This application note focuses on a proposed synthesis of a 2-chloro-thieno[3,2-c]pyridin-4-amine derivative, a valuable intermediate for further functionalization.
The key to a successful Thorpe-Ziegler cyclization is the generation of a carbanion alpha to the nitrile group, which then attacks an internal electrophilic center. In the case of this compound itself, an intermolecular self-condensation would be more likely. To facilitate an intramolecular cyclization, the starting material must first be elaborated to contain a second nitrile group or a group that can act as an electrophile. For the purpose of this guide, we will consider a hypothetical, yet plausible, two-step sequence where this compound is first reacted with a suitable three-carbon synthon bearing a leaving group and a nitrile, to form a dinitrile precursor. This precursor then undergoes the intramolecular Thorpe-Ziegler cyclization.
The choice of base is critical; strong, non-nucleophilic bases such as sodium hydride or alkali metal alkoxides are typically employed to ensure complete deprotonation of the acidic α-proton without competing side reactions.[2] The reaction is generally carried out in aprotic polar solvents like THF or DMF to ensure solubility of the reactants and the base.[2]
Mechanistic Insights: A Step-by-Step Look at the Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction proceeds through a well-established ionic mechanism.[2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Figure 1: Generalized mechanism of the Thorpe-Ziegler cyclization.
-
Deprotonation: A strong base abstracts the acidic α-proton from one of the nitrile groups of the dinitrile precursor, generating a resonance-stabilized carbanion.[2]
-
Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbon of the second nitrile group within the same molecule, leading to the formation of a cyclic imine anion.[2]
-
Protonation and Tautomerization: The cyclic imine anion is protonated during the workup, and the resulting imine rapidly tautomerizes to the more stable enamine form, yielding the cyclic enaminonitrile.
-
Hydrolysis (Optional): If the desired product is the corresponding cyclic ketone, the enaminonitrile can be subjected to acidic hydrolysis. For the synthesis of the target thieno[3,2-c]pyridin-4-amine, this step is omitted.
Experimental Protocol: Synthesis of a Thieno[3,2-c]pyridine Derivative
This protocol is adapted from a known procedure for a similar Thorpe-Ziegler cyclization and is presented as a representative method for the intramolecular cyclization of a dinitrile derived from this compound.
Materials and Equipment:
-
Dinitrile precursor derived from this compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Reaction Workflow:
Figure 2: Experimental workflow for the Thorpe-Ziegler cyclization.
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with a solution of the dinitrile precursor (1.0 eq) in anhydrous DMF or THF.
-
Dispersion of Sodium Hydride: In a separate flask, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is washed with anhydrous hexanes under an inert atmosphere to remove the mineral oil. The hexane is carefully decanted, and the washed sodium hydride is suspended in a small amount of anhydrous DMF or THF.
-
Addition of Base: The reaction mixture containing the dinitrile is cooled to 0°C in an ice bath. The suspension of sodium hydride is added portion-wise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 5°C. The evolution of hydrogen gas should be observed.
-
Reaction: After the addition of the base is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: The reaction is carefully quenched by the slow addition of cold water or a saturated aqueous solution of ammonium chloride while cooling in an ice bath. The aqueous layer is then extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired thieno[3,2-c]pyridin-4-amine derivative.
Quantitative Data (Hypothetical):
The following table provides hypothetical quantitative data for the synthesis of a thieno[3,2-c]pyridine derivative based on typical yields for Thorpe-Ziegler cyclizations.
| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents |
| Dinitrile Precursor | (Varies) | 0.01 | 1.0 |
| Sodium Hydride (60%) | 40.00 | 0.012 | 1.2 |
| Product | (Varies) | - | - |
| Yield | - | - | ~70-85% |
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through careful monitoring and characterization.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of the product.
-
Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the cyclized product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amino group and the absence of the nitrile stretch from the starting material.
-
-
Reproducibility: The detailed step-by-step procedure and clearly defined parameters should allow for the reproducible synthesis of the target compound.
Conclusion
The Thorpe-Ziegler cyclization represents a highly effective and versatile method for the synthesis of fused heterocyclic systems from activated acetonitrile derivatives. This guide provides a comprehensive overview of its application to this compound, offering a clear pathway for the synthesis of novel thieno[3,2-c]pyridine derivatives. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can confidently employ this reaction to generate a diverse range of compounds for further investigation in drug discovery and materials science.
References
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Schaefer, J. P.; Bloomfield, J. J. The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Org. React.1967 , 15, 1–203. [Link]
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Thorpe, J. F. The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. J. Chem. Soc., Trans.1904 , 85, 1726–1761. [Link]
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Ziegler, K.; Eberle, H.; Ohlinger, H. Über vielgliedrige Ringsysteme, I. Mitteil.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Ann. Chem.1933 , 504, 94–130. [Link]
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Application Notes and Protocols: Synthesis of Novel Heterocycles from 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details the synthetic utility of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile as a versatile starting material for the construction of novel and pharmacologically relevant heterocyclic systems. Benzo[b]thiophene scaffolds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of a chloro substituent and an activated acetonitrile group on the benzo[b]thiophene core provides a unique opportunity for diverse chemical transformations. This document provides detailed, field-proven insights and step-by-step protocols for the synthesis of novel thiophene, pyrimidine, and pyridine derivatives, opening new avenues for drug discovery and development.
Introduction: The Significance of Benzo[b]thiophene Heterocycles
The benzo[b]thiophene moiety is a privileged scaffold in drug discovery, forming the core of several approved drugs and numerous clinical candidates.[1] Its rigid, planar structure and lipophilic nature allow for effective interaction with various biological targets. The fusion of a thiophene ring with a benzene ring creates a unique electronic environment that can be strategically functionalized to modulate pharmacological activity. Derivatives of benzo[b]thiophene have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3]
This compound is a particularly attractive starting material due to two key reactive sites: the activated methylene group adjacent to the nitrile and the aromatic backbone amenable to further functionalization. This guide will explore the chemical reactivity of this compound to forge new heterocyclic rings, thereby expanding the accessible chemical space for drug development.
Strategic Synthetic Pathways
The following sections outline proposed synthetic routes to novel heterocycles, leveraging the unique reactivity of this compound. Each protocol is designed to be a self-validating system, with explanations for the choice of reagents and conditions.
Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of 2-aminothiophenes.[4] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. Here, we adapt this methodology to synthesize a novel thieno[3,2-b]benzo[b]thiophene derivative.
Workflow Diagram:
Caption: Proposed Gewald reaction workflow.
Protocol 1: Synthesis of 2-Amino-3-(5-chlorobenzo[b]thiophen-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-1-carbonitrile
-
Rationale: The activated methylene group of this compound will undergo a Knoevenagel condensation with cyclohexanone, followed by the addition of elemental sulfur and subsequent ring closure to form the highly substituted 2-aminothiophene. Morpholine is a commonly used base for the Gewald reaction, facilitating both the initial condensation and the sulfur addition.
-
Materials:
-
This compound
-
Cyclohexanone
-
Elemental Sulfur
-
Morpholine
-
Ethanol
-
Hydrochloric acid (1 M)
-
Ice
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 mmol) and cyclohexanone (1.1 mmol) in ethanol (20 mL).
-
Add elemental sulfur (1.2 mmol) to the mixture.
-
Add morpholine (2 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (100 mL).
-
Acidify the mixture with 1 M HCl to a pH of 5-6.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol or a suitable solvent system to afford the pure 2-aminothiophene derivative.
-
-
Expected Characterization Data:
-
IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (amine, ~3300-3500 cm⁻¹), C≡N stretching (nitrile, ~2210-2230 cm⁻¹), and C-S stretching (~600-800 cm⁻¹).[5]
-
¹H NMR (CDCl₃, δ ppm): Expect signals for the aromatic protons of the benzo[b]thiophene ring (typically in the range of 7.0-8.0 ppm), the methylene protons of the tetrahydrobenzo[b]thiophene moiety, and a broad singlet for the amino protons.[6]
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product. Fragmentation patterns may show the loss of small molecules like HCN or SH.[7][8]
-
Table 1: Summary of Reagents for Protocol 1
| Reagent | Molecular Weight | Moles (mmol) | Equivalents |
| This compound | 207.68 | 1 | 1.0 |
| Cyclohexanone | 98.14 | 1.1 | 1.1 |
| Sulfur | 32.06 | 1.2 | 1.2 |
| Morpholine | 87.12 | 2 | 2.0 |
Synthesis of Fused Pyrimidine Derivatives
The presence of the amino and nitrile groups in the newly synthesized 2-aminothiophene provides a versatile platform for the construction of fused pyrimidine rings, which are known for their diverse pharmacological activities, including anticancer and antimicrobial properties.[3][9][10]
Workflow Diagram:
Caption: Synthesis of a fused pyrimidine.
Protocol 2: Synthesis of 4-Amino-thieno[2',3':4,5]thieno[3,2-b]benzo[b]pyrimidine
-
Rationale: The reaction of an ortho-amino nitrile with formamide is a classic and efficient method for the synthesis of an amino-pyrimidine ring. The formamide acts as a source of the C4-N3 fragment of the pyrimidine ring.
-
Materials:
-
2-Amino-3-(5-chlorobenzo[b]thiophen-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-1-carbonitrile (from Protocol 1)
-
Formamide
-
Ethanol
-
-
Procedure:
-
A mixture of the 2-aminothiophene derivative (1 mmol) and formamide (10 mL) is placed in a round-bottom flask.
-
The mixture is heated to reflux for 8-12 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with ethanol, and dried.
-
The crude product can be recrystallized from a suitable solvent like DMF/ethanol to yield the pure fused pyrimidine.
-
-
Expected Characterization Data:
-
IR (KBr, cm⁻¹): The characteristic C≡N stretching band should disappear, and new bands for the pyrimidine ring and the amino group will be present.
-
¹H NMR (DMSO-d₆, δ ppm): A new singlet for the H-2 proton of the pyrimidine ring is expected, along with signals for the amino group and the aromatic protons.
-
Mass Spectrometry: The molecular ion peak will confirm the formation of the cyclized product.
-
Synthesis of Fused Pyridine Derivatives
The activated methylene group in the starting material can also be utilized to construct fused pyridine rings through reactions with α,β-unsaturated compounds. Thieno[2,3-b]pyridines are known to possess interesting biological activities, including potential as anticancer agents.[11][12]
Workflow Diagram:
Caption: Multicomponent synthesis of a fused pyridine.
Protocol 3: One-Pot Synthesis of 2-Amino-4-aryl-3,5-dicyano-6-(5-chlorobenzo[b]thiophen-3-yl)pyridines
-
Rationale: This protocol describes a one-pot, multi-component reaction for the synthesis of highly substituted pyridines. The reaction proceeds via an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile, followed by a Michael addition of the carbanion from this compound, and subsequent cyclization and aromatization. Piperidine acts as a basic catalyst for these transformations.
-
Materials:
-
This compound
-
Malononitrile
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Piperidine
-
Ethanol
-
-
Procedure:
-
To a solution of this compound (1 mmol), malononitrile (1 mmol), and the aromatic aldehyde (1 mmol) in ethanol (25 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Recrystallize from a suitable solvent to obtain the pure pyridine derivative.
-
-
Expected Characterization Data:
-
IR (KBr, cm⁻¹): Look for characteristic bands for NH₂ stretching, two distinct C≡N stretching frequencies, and aromatic C-H stretching.
-
¹H NMR (DMSO-d₆, δ ppm): Expect signals for the aromatic protons of the benzo[b]thiophene and the aryl substituent, and a broad singlet for the amino protons.
-
Mass Spectrometry: The molecular ion peak should be consistent with the calculated molecular weight of the target pyridine.
-
Table 2: Summary of Reagents for Protocol 3 (Example with Benzaldehyde)
| Reagent | Molecular Weight | Moles (mmol) | Equivalents |
| This compound | 207.68 | 1 | 1.0 |
| Malononitrile | 66.06 | 1 | 1.0 |
| Benzaldehyde | 106.12 | 1 | 1.0 |
| Piperidine | 85.15 | 0.1 | 0.1 |
Conclusion and Future Perspectives
The protocols outlined in this guide demonstrate the significant potential of this compound as a versatile building block for the synthesis of novel, biologically relevant heterocyclic compounds. The strategic application of well-established synthetic methodologies, such as the Gewald reaction and multicomponent pyridine synthesis, allows for the efficient construction of complex molecular architectures. The resulting thieno[3,2-b]benzo[b]thiophenes, fused pyrimidines, and substituted pyridines represent promising scaffolds for further chemical exploration and biological evaluation in the fields of oncology, infectious diseases, and inflammation. Future work should focus on the optimization of these protocols, the expansion of the substrate scope, and the comprehensive biological screening of the synthesized compound libraries to identify new lead candidates for drug development.
References
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pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. Available from: [Link]
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Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. Available from: [Link]
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Benzo(B)Thiophene. PubChem. Available from: [Link]
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Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. MDPI. Available from: [Link]
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Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. National Institutes of Health. Available from: [Link]
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Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. ConnectSci. Available from: [Link]
-
Benzo[b]thiophene. National Institute of Standards and Technology. Available from: [Link]
-
Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. PubMed. Available from: [Link]
-
Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. National Institutes of Health. Available from: [Link]
-
Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis. ACS Publications. Available from: [Link]
-
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Royal Society of Chemistry. Available from: [Link]
-
Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H). PubMed. Available from: [Link]
-
Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Research Portal. Available from: [Link]
-
Biologically active thieno[2,3-b]pyridines. ResearchGate. Available from: [Link]
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Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. Royal Society of Chemistry. Available from: [Link]
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(PDF) Synthesis and Antioxidant Assessment of some Derived Compounds from 2-Amino-3-Cyanothiophene. ResearchGate. Available from: [Link]
-
Mass spectra of benzothiophene derivatives extracted from a... ResearchGate. Available from: [Link]
-
SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. TSI Journals. Available from: [Link]
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Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. Available from: [Link]
-
1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... ResearchGate. Available from: [Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. Available from: [Link]
-
Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. Available from: [Link]
-
A green chemistry approach to gewald reaction. Der Pharma Chemica. Available from: [Link]
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Application Notes and Protocols for 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile in Medicinal Chemistry
Introduction: The Promise of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and electron-rich nature make it a "privileged pharmacophore," capable of interacting with a diverse array of biological targets.[1] This has led to the development of numerous benzo[b]thiophene derivatives with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidepressant properties.[2] The versatility of this scaffold allows for fine-tuning of its pharmacological profile through substitution at various positions.
This document provides a detailed guide for researchers interested in the medicinal chemistry applications of a specific derivative, 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile . While this particular molecule is not extensively characterized in the current literature, its structural features—a chloro-substituent at the 5-position and an acetonitrile group at the 3-position—suggest significant potential for biological activity. These notes will therefore serve as a comprehensive roadmap for its synthesis, characterization, and evaluation in key therapeutic areas, drawing upon established knowledge of related benzo[b]thiophene analogues.
Hypothesized Biological Activities and Therapeutic Potential
Based on the known activities of structurally similar compounds, this compound is hypothesized to possess potential in the following areas:
-
Oncology: Benzo[b]thiophene derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[3] The mechanism of action for some analogues involves the inhibition of key enzymes in cancer cell metabolism, such as pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA).[3]
-
Antimicrobial: The presence of a halogen, such as chlorine, on the benzo[b]thiophene ring is a common feature in derivatives with antimicrobial properties.[2] These compounds have shown efficacy against multidrug-resistant bacteria, including Staphylococcus aureus.[2]
-
Neurological Disorders: Certain benzo[b]thiophene derivatives have been investigated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[4]
Synthesis of this compound
A plausible synthetic route for the title compound can be adapted from established methodologies for the synthesis of substituted benzo[b]thiophenes. A common approach involves the cyclization of a substituted thiophene. The following is a proposed, generalized synthetic scheme.
Caption: Proposed synthetic workflow for this compound.
Protocols for Biological Evaluation
I. In Vitro Anticancer Activity
A. Cell Viability Assessment (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on human cancer cell lines.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Culture: Culture human colorectal cancer cell lines (e.g., HCT-116, LoVo) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
B. Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay determines if the compound induces programmed cell death.
Protocol:
-
Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will indicate the mode of cell death.
II. In Vitro Antimicrobial Activity
A. Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Preparation: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for S. aureus).
-
Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Hypothetical Mechanism of Action in Oncology
A potential mechanism of action for this compound in cancer cells could be the inhibition of a key signaling pathway. For instance, many small molecule inhibitors target protein kinases involved in cell proliferation and survival.
Sources
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- 4. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Screening of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the initial biological screening of a novel compound library based on the 2-(5-chlorobenzo[b]thiophen-3-yl)acetonitrile scaffold. Benzo[b]thiophene derivatives are recognized as "privileged scaffolds" in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide presents a strategic, multi-tiered screening cascade designed to efficiently identify and characterize promising lead compounds. We provide not just the procedural steps, but the underlying scientific rationale for each experimental choice, ensuring a robust and logically sound screening process. Detailed, self-validating protocols for primary cytotoxicity, antimicrobial, and anti-inflammatory assays are included, complete with data interpretation guidelines and visualizations to facilitate immediate implementation in a drug discovery workflow.
Introduction: The Therapeutic Potential of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene nucleus is a heterocyclic aromatic structure that is a cornerstone in the development of therapeutic agents. Its rigid, planar structure and potential for diverse functionalization make it an ideal starting point for interacting with a variety of biological targets.[1] Derivatives have been successfully developed as anticancer, anti-diabetic, anti-depressant, and antimicrobial agents.[1] The specific class of compounds, this compound derivatives, combines this privileged core with a reactive acetonitrile group, offering unique chemical properties and potential for novel biological interactions.
The rationale for screening these specific derivatives is grounded in the established success of the broader thiophene family. Their documented efficacy against various cancer cell lines and pathogenic microbes makes a systematic evaluation of this new library a high-priority endeavor.[3][4][5] This guide outlines a logical and resource-efficient pathway for this evaluation.
The Screening Cascade: A Funnel Approach to Lead Discovery
A successful screening campaign does not test every compound in every possible assay. Instead, it employs a "funnel" or tiered approach. This strategy uses broad, high-throughput assays initially to quickly identify "hits" and eliminate inactive or overly toxic compounds. Subsequent tiers involve more complex, target-specific assays to characterize the most promising candidates. This conserves resources, time, and valuable compound stocks.
Our proposed cascade begins with a foundational cytotoxicity screen, followed by parallel secondary screens for key therapeutic areas suggested by the scaffold's known activities.
Caption: A strategic screening cascade for lead compound identification.
Tier 1 Protocol: General Cytotoxicity Screening (MTT Assay)
Expertise & Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the cornerstone of initial screening. Its primary purpose is to establish a therapeutic window. We need to know if a compound's desired biological effect (e.g., killing bacteria) occurs at a concentration that is non-toxic to mammalian cells. This assay measures the metabolic activity of cells.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[7] The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells. It is a rapid, cost-effective, and reliable method for a preliminary assessment of a compound's effect on cell viability and proliferation.
Protocol 3.1: MTT Assay for Cytotoxicity
-
Cell Plating:
-
Seed mammalian cells (e.g., HeLa for a general cancer line, or RAW 264.7 macrophages if planning anti-inflammatory studies) into 96-well flat-bottom plates at a pre-optimized density (typically 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of each derivative in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compounds in a complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Medium only (no cells).
-
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for 48-72 hours.[7]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.[8]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation & Analysis
Cell viability is calculated as a percentage relative to the vehicle control:
-
% Viability = [(AbsTreated - AbsBlank) / (AbsVehicle - AbsBlank)] x 100
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
| Derivative ID | IC₅₀ on HeLa (µM) | IC₅₀ on A549 (µM) | Notes |
| Cpd-001 | > 100 | > 100 | Low cytotoxicity, good candidate for non-cancer screens. |
| Cpd-002 | 12.5 | 15.8 | Moderate cytotoxicity, potential anticancer hit. |
| Cpd-003 | 1.2 | 0.9 | High cytotoxicity, potent anticancer candidate. |
| Doxorubicin | 0.5 | 0.4 | Positive Control |
Tier 2 Protocols: Targeted Biological Screens
Compounds that pass the primary screen (i.e., those with interesting activity profiles and acceptable cytotoxicity) are advanced to secondary, more specific assays.
Protocol 4.1: Antimicrobial Activity Screening
Expertise & Causality: The benzo[b]thiophene scaffold is known for its antimicrobial properties.[1] The most fundamental assay to determine antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC) test.[10] This assay identifies the lowest concentration of a compound that visibly inhibits the growth of a specific microorganism. It is a critical first step in evaluating potential new antibiotics.[10] Following MIC, the Minimum Bactericidal Concentration (MBC) can be determined to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (bacteria-killing) activity.
Caption: Workflow for determining MIC and MBC values.
Method: Broth Microdilution
-
Preparation:
-
Use a sterile 96-well U-bottom plate.
-
Prepare a 2X concentrated solution of your test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Add 100 µL of sterile broth to columns 2-12.
-
Add 200 µL of the 2X compound solution to column 1.
-
-
Serial Dilution:
-
Transfer 100 µL from column 1 to column 2, mixing well.
-
Continue this 2-fold serial dilution across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no compound).
-
Column 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Prepare a bacterial suspension (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.[10]
-
Add 100 µL of the final bacterial inoculum to wells in columns 1-11. Add 100 µL of sterile broth to column 12.
-
-
Incubation & Reading MIC:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
-
Determining MBC:
-
From each well that showed no growth in the MIC assay, plate 10-100 µL onto a fresh, compound-free agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no colony formation on the agar plate.
-
Protocol 4.2: Anti-inflammatory Activity Screening
Expertise & Causality: Chronic inflammation is implicated in numerous diseases. A key mediator of inflammation is nitric oxide (NO), produced by the enzyme inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by agents like lipopolysaccharide (LPS).[11] Therefore, inhibiting NO production in LPS-stimulated macrophages is a well-established and relevant in vitro model for screening potential anti-inflammatory agents.[11] The Griess assay provides a simple colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.
Method: Nitric Oxide Inhibition Assay
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells for 1-2 hours with various non-toxic concentrations of your test compounds (determined from the Tier 1 MTT assay).
-
Include controls: Vehicle (DMSO), Positive Control (e.g., Dexamethasone), and a control with LPS only.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (cells only).
-
Incubate for another 24 hours.
-
-
Griess Assay:
-
After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare the Griess Reagent by mixing equal parts of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Add 50 µL of Reagent A to each supernatant sample, incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Reagent B, and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-only control.
-
Concluding Remarks
This document outlines a robust, tiered approach for the initial biological evaluation of this compound derivatives. By starting with a broad cytotoxicity screen and progressing to targeted secondary assays for antimicrobial and anti-inflammatory activity, researchers can efficiently identify and prioritize compounds for further development. The protocols provided are grounded in established scientific principles and include the necessary controls for data validation. Successful identification of "hit" compounds from this cascade will warrant progression to more advanced studies, including mechanism of action elucidation, structure-activity relationship (SAR) analysis, and eventually, in vivo efficacy models.
References
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). National Institutes of Health (NIH). Available at: [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2023). MDPI. Available at: [Link]
-
Most relevant biological activities of 2-phenylbenzothiophene derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024). Pharmacia. Available at: [Link]
-
Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. Available at: [Link]
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Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2023). MDPI. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). National Institutes of Health (NIH). Available at: [Link]
- Process and intermediates for the preparation of benzo[b]thiophene compounds. (n.d.). Google Patents.
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Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (2018). ResearchGate. Available at: [Link]
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Biological Activities of Thiophenes. (2024). Encyclopedia.pub. Available at: [Link]
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Novel Heterocyclic Compounds as Potential Anti-Inflammatory and/or Anticancer Agents. (n.d.). MDPI. Available at: [Link]
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Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances. Available at: [Link]
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Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. (2019). ResearchGate. Available at: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]
- Preparation method of 2-thiopheneacetonitrile. (n.d.). Google Patents.
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Available at: [Link]
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Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI. Available at: [Link]
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Chitosan-Based Films with 2-Aminothiophene Derivative: Formulation, Characterization and Potential Antifungal Activity. (2022). MDPI. Available at: [Link]
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Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). AZoNetwork. Available at: [Link]
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MTT (Assay protocol). (2023). protocols.io. Available at: [Link]
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Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022). National Institutes of Health (NIH). Available at: [Link]
- Process and intermediates for the preparation of benzo[b]thiophene compounds. (n.d.). Google Patents.
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Application and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile
Introduction: The Strategic Importance of the Benzothiophene Scaffold in Kinase Inhibitor Design
The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Its rigid, planar structure and electron-rich nature allow it to participate in various non-covalent interactions with biological targets, making it an ideal core for the design of potent and selective enzyme inhibitors. When incorporated into small molecules targeting protein kinases, the benzo[b]thiophene ring system often serves as a crucial anchor, orienting other functional groups into the active site to maximize binding affinity.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of a key intermediate, 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile , in the development of novel kinase inhibitors. The presence of a chlorine atom at the 5-position can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. The acetonitrile group at the 3-position serves as a versatile chemical handle for further molecular elaboration, allowing for the construction of complex inhibitors targeting a range of kinases implicated in diseases such as cancer. We will explore the synthetic rationale, provide detailed experimental protocols, and discuss the application of the resulting compounds in inhibiting kinase activity, with a focus on pathways relevant to oncology.
Synthetic Strategy and Protocols
The synthesis of kinase inhibitors from this compound can be approached in a modular fashion. First, the core scaffold is synthesized, and then it is elaborated to introduce functionalities that confer specificity and potency against the target kinase.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of the title compound can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is a representative example of a plausible synthetic route.
Caption: Synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Hydroxymethylation of 5-Chlorobenzo[b]thiophene
-
To a solution of 5-chlorobenzo[b]thiophene (1 equivalent) in glacial acetic acid, add paraformaldehyde (1.5 equivalents) and phosphoric acid (catalytic amount).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-hydroxymethyl-5-chloro-benzo[b]thiophene.
-
-
Step 2: Chlorination of the Hydroxymethyl Group
-
Dissolve the crude 3-hydroxymethyl-5-chloro-benzo[b]thiophene from the previous step in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by adding ice-water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 3-chloromethyl-5-chloro-benzo[b]thiophene.
-
-
Step 3: Cyanation to Yield the Final Product
-
Dissolve the 3-chloromethyl-5-chloro-benzo[b]thiophene in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.5 equivalents) portion-wise at room temperature.
-
Stir the mixture at 50°C for 6 hours.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Part 2: Elaboration into a Hypothetical Kinase Inhibitor
The synthesized this compound can be further modified to create potent kinase inhibitors. As an illustrative example, we will outline the synthesis of a hypothetical inhibitor targeting the KRAS G12C mutant, inspired by the structures of approved drugs like Adagrasib.[3][4][5]
Sources
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Application Notes & Protocols: 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile for Antimicrobial Drug Discovery
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, necessitating an urgent diversification of our antibiotic pipeline. Thiophene-based heterocyclic compounds have emerged as a promising class of molecules, with various derivatives exhibiting potent antimicrobial activities. The benzo[b]thiophene scaffold, in particular, is a privileged structure in medicinal chemistry, present in numerous pharmacologically active agents. The incorporation of a chloro-substituent and an acetonitrile functional group, as seen in 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile, presents a compelling candidate for antimicrobial drug discovery. The electron-withdrawing nature of the chlorine atom and the reactive potential of the nitrile group may confer unique biological activities and mechanisms of action.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in evaluating the antimicrobial potential of this compound. It provides a putative synthesis protocol, detailed methodologies for in vitro antimicrobial and cytotoxicity testing, and an overview of early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The protocols are designed to be self-validating, with explanations of the scientific rationale behind key experimental steps to ensure robust and reproducible data generation.
Synthesis of this compound: A Plausible Route
Protocol 1: Synthesis of this compound
Rationale: This two-step synthesis involves the electrophilic chlorination of a commercially available benzothiophene precursor, followed by a nucleophilic substitution to introduce the cyanomethyl group. This approach is logical and based on well-established organosulfur chemistry.
Step 1: Synthesis of 5-Chlorobenzo[b]thiophene
-
Reaction Setup: In a fume hood, dissolve benzo[b]thiophene in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Chlorination: Cool the solution to 0-5°C using an ice bath. Slowly add a solution of a chlorinating agent, such as N-chlorosuccinimide (NCS), in the same solvent to the reaction mixture. The use of NCS provides a milder and more selective chlorination compared to chlorine gas.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted NCS. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 5-chlorobenzo[b]thiophene.
Step 2: Synthesis of this compound
-
Generation of the Intermediate: A common method for introducing a side chain at the 3-position of a benzothiophene is via a Vilsmeier-Haack type reaction to form the 3-formyl derivative, which can then be converted to the desired acetonitrile. Alternatively, direct introduction of a halomethyl group followed by cyanation is feasible. A more direct, albeit potentially lower-yielding, approach involves the reaction of 5-chlorobenzo[b]thiophene with chloroacetonitrile in the presence of a suitable catalyst.
-
Proposed Cyanomethylation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chlorobenzo[b]thiophene in a dry, aprotic solvent like anhydrous tetrahydrofuran (THF) or acetonitrile.[1]
-
Reaction Conditions: Add a strong base, such as n-butyllithium, dropwise at a low temperature (e.g., -78°C) to deprotonate the 3-position of the benzothiophene ring.
-
Nucleophilic Attack: Slowly add chloroacetonitrile to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography to yield this compound.
Antimicrobial Activity Profiling
A critical first step in evaluating a new chemical entity is to determine its spectrum and potency of antimicrobial activity. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are foundational in antimicrobial drug discovery.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Rationale: The broth microdilution method is a standardized and widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2] This method allows for the simultaneous testing of multiple concentrations against different microbial strains in a high-throughput format.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
This compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: From a fresh agar plate, pick 3-5 well-isolated colonies of the test microorganism and inoculate into a suitable broth. Incubate at 37°C until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth directly in the 96-well plate. The final concentration range should be broad enough to capture the MIC value (e.g., 128 µg/mL to 0.25 µg/mL).
-
Controls:
-
Positive Control: Wells containing the microbial inoculum in broth without any test compound.
-
Negative Control: Wells containing broth only.
-
Solvent Control: Wells containing the microbial inoculum and the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound.
-
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions and the positive and solvent controls.
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Illustrative MIC Data
The following table presents hypothetical MIC data for this compound to demonstrate how results can be presented.
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 8 |
| Escherichia coli | ATCC 25922 | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 |
| Candida albicans | ATCC 90028 | 16 |
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
Rationale: The MBC assay is performed as a follow-up to the MIC test to determine whether an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Procedure:
-
From the MIC Plate: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).
-
Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving.
Potential Mechanisms of Antimicrobial Action
The chemical structure of this compound suggests several potential mechanisms of antimicrobial action. The lipophilic benzothiophene core can facilitate passage through the microbial cell membrane. The halogen substituent may enhance this lipophilicity and could also be involved in specific interactions with microbial enzymes or other cellular components. Thiophene derivatives have been reported to exert their antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and interference with DNA replication.[3][4] For instance, some thiophene compounds have been shown to increase membrane permeabilization in bacteria.[3]
In Vitro Cytotoxicity Assessment
To be a viable drug candidate, an antimicrobial compound must exhibit selective toxicity against microbial pathogens with minimal effects on host cells. Therefore, in vitro cytotoxicity testing against mammalian cell lines is a crucial step in the early drug discovery process.
Protocol 4: MTT Assay for Mammalian Cell Cytotoxicity
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HEK293 - human embryonic kidney cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the cell viability against the compound concentration.
Early In Vitro ADME Profiling
Understanding the ADME properties of a compound is essential for predicting its in vivo behavior and potential as a drug.[5] Early in vitro ADME assays help to identify potential liabilities and guide the optimization of drug candidates.
Key In Vitro ADME Assays:
-
Solubility: Determines the concentration at which a compound is fully dissolved in an aqueous buffer. Poor solubility can limit absorption and bioavailability.
-
Permeability: Assessed using models like the Caco-2 cell monolayer assay, which predicts intestinal absorption.
-
Metabolic Stability: Evaluates the rate at which a compound is metabolized by liver enzymes (e.g., using human liver microsomes or hepatocytes). High metabolic instability can lead to rapid clearance and low in vivo exposure.
-
Plasma Protein Binding: Measures the extent to which a compound binds to proteins in the blood. High plasma protein binding can reduce the amount of free drug available to exert its therapeutic effect.
-
CYP450 Inhibition: Assesses the potential of a compound to inhibit major cytochrome P450 enzymes, which is a common cause of drug-drug interactions.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel antimicrobial agents. The protocols outlined in this document provide a robust framework for its initial characterization, from synthesis and primary antimicrobial screening to cytotoxicity and early ADME profiling. Positive results from these initial studies would warrant further investigation, including mechanism of action studies, in vivo efficacy in animal models of infection, and structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacokinetic properties. The journey from a hit compound to a clinical candidate is long and challenging, but a systematic and rigorous approach, as detailed here, is essential for success.
References
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El-Helw, E. A., Alzahrani, A. Y., & Ramadan, S. K. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439–451. Available from: [Link]
- CN104513225A - Preparation method of 2-thiopheneacetonitrile - Google Patents. (n.d.).
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Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved January 23, 2026, from [Link]
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Furanone-functionalized benzothiazole derivatives: Synthesis, in vitro cytotoxicity, ADME, and molecular docking studies. (2025). ResearchGate. Available from: [Link]
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(PDF) Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). ResearchGate. Available from: [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2025). ResearchGate. Available from: [Link]
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Preparation of 5-(Triisopropylalkynyl) dibenzo[b,d]thiophenium triflate. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]
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A Profile of the In Vitro Anti-Tumor Activity and In Silico ADME Predictions of Novel Benzothiazole Amide-Functionalized Imidazolium Ionic Liquids. (2019). National Center for Biotechnology Information. Available from: [Link]
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Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]
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The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Target Review. Available from: [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]
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Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). National Center for Biotechnology Information. Available from: [Link]
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Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. (n.d.). University of West Florida Research Portal. Retrieved January 23, 2026, from [Link]
- WO2017055543A1 - Process and intermediates for the preparation of benzo[b]thiophene compounds - Google Patents. (n.d.).
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β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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(PDF) Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. (2025). ResearchGate. Available from: [Link]
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Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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ADMET In Vitro Profiling – Utility and Applications in Lead Discovery. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024). PubMed. Available from: [Link]
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Application Note: Comprehensive Analytical Characterization of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile
Abstract
This application note provides a comprehensive guide to the analytical methods for the characterization of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed to ensure the identity, purity, and quality of the compound, adhering to rigorous scientific standards and regulatory expectations. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical justifications and practical, step-by-step methodologies for techniques including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Introduction: The Importance of Rigorous Characterization
This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a chlorinated benzothiophene core and a nitrile functional group, necessitates a multi-faceted analytical approach to confirm its identity and assess its purity. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are paramount throughout the drug development process to ensure product quality and consistency.[1][2][3]
This document outlines a suite of analytical techniques that, when used in concert, provide a comprehensive characterization of this compound. The causality behind experimental choices is explained to empower the user to not only follow the protocols but also to understand and troubleshoot them.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNS | PubChem[4] |
| Molecular Weight | 207.68 g/mol | PubChem[4] |
| Predicted m/z ([M+H]⁺) | 207.99823 | PubChem[4] |
| Predicted m/z ([M-H]⁻) | 205.98367 | PubChem[4] |
These properties inform the selection of appropriate analytical techniques and parameters. For instance, the molecular weight and predicted mass-to-charge ratios are critical for mass spectrometry, while the presence of chromophores (the benzothiophene ring system) suggests the utility of UV detection in chromatography.
Chromatographic Purity and Assay: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity and quantifying the amount of this compound.[3][5] A reversed-phase HPLC (RP-HPLC) method is generally suitable for a molecule of this polarity.
Rationale for Method Selection
RP-HPLC is chosen for its high resolution, sensitivity, and versatility in separating compounds with a range of polarities.[5][6] A C18 column is a common and robust choice for the stationary phase, offering excellent retention and separation of aromatic compounds. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, allows for fine-tuning of the separation.[7][8] A gradient elution is often preferred over isocratic elution for complex samples to ensure good resolution of all components, including potential impurities, within a reasonable analysis time.[6][9] UV detection is appropriate due to the UV-absorbing properties of the benzothiophene ring system.[10]
Experimental Protocol: RP-HPLC
Objective: To determine the purity of this compound and quantify its content (assay).
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[10]
Materials:
-
This compound reference standard and sample
-
HPLC-grade water
-
Formic acid (or other suitable buffer component)
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for acidic and neutral compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency.[7] |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-18.1 min: 90-30% B; 18.1-25 min: 30% B | A gradient ensures the elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 254 nm (or optimal wavelength determined by DAD) | Benzothiophene derivatives typically exhibit strong absorbance in this region.[12] |
Sample Preparation:
-
Standard Solution (for assay): Accurately weigh approximately 10 mg of the reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Data Interpretation and System Suitability
-
Purity: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Assay: The concentration of the sample is calculated by comparing its peak area to that of the reference standard.
-
System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.
Method Validation
The HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[13][14] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by forced degradation studies.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[15]
-
Range: The interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[15][16]
-
Accuracy: The closeness of test results to the true value.[16][17]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15]
Identification and Volatile Impurity Profiling: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying the compound based on its mass spectrum and for detecting and identifying volatile organic impurities that may be present from the synthesis process.[3][18]
Rationale for Method Selection
GC is well-suited for the analysis of volatile and thermally stable compounds. Coupling GC with a mass spectrometer provides both retention time data for quantification and mass spectral data for definitive identification. This is particularly useful for identifying unknown impurities.[19][20]
Experimental Protocol: GC-MS
Objective: To confirm the identity of this compound and to identify and quantify volatile impurities.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).[21]
Materials:
-
This compound sample
-
High-purity solvent for dissolution (e.g., acetone or dichloromethane)
GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Temperature Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | A temperature program to separate compounds with different boiling points. |
| MS Source Temperature | 230 °C | Standard source temperature for electron ionization. |
| MS Quadrupole Temperature | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 40-450 amu | Covers the molecular ion and expected fragment ions. |
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., acetone) to a concentration of approximately 1 mg/mL.
Data Interpretation
-
Identification: The identity of the main peak is confirmed by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The molecular ion peak ([M]⁺) should be observed at m/z ≈ 207 (for ³⁵Cl) and 209 (for ³⁷Cl) in a roughly 3:1 ratio.
-
Impurity Profiling: Peaks corresponding to impurities are identified by searching their mass spectra against a library (e.g., NIST).
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Rationale for Method Selection
NMR provides detailed structural information, including the number of different types of protons and carbons, their connectivity, and their chemical environment. This makes it a primary technique for structural elucidation and confirmation.[22][23]
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent in an NMR tube.
Data Acquisition Parameters (Typical for 400 MHz):
-
¹H NMR:
-
Pulse Program: Standard single pulse
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Expected Spectral Features and Interpretation
Based on the structure of this compound, the following signals are expected:
-
¹H NMR:
-
A singlet for the methylene protons (-CH₂CN) likely in the range of 3.8-4.2 ppm. A similar compound, 2-(2-chlorophenyl)acetonitrile, shows this peak around 3.8 ppm.[24]
-
Aromatic protons on the benzothiophene ring system, appearing as multiplets in the aromatic region (~7.0-8.0 ppm). The specific coupling patterns will depend on the substitution.
-
-
¹³C NMR:
-
A signal for the nitrile carbon (-CN) around 115-120 ppm.
-
A signal for the methylene carbon (-CH₂CN) around 20-30 ppm.
-
Multiple signals in the aromatic region (120-140 ppm) corresponding to the carbons of the benzothiophene ring.
-
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[25]
Rationale for Method Selection
The presence of specific functional groups, such as the nitrile (C≡N) and the aromatic C-H and C=C bonds, gives rise to characteristic absorption bands in the infrared spectrum. This allows for quick confirmation of these key structural features.[25][26]
Experimental Protocol: FTIR
Objective: To confirm the presence of key functional groups in this compound.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Expected Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~2250 | C≡N (nitrile) stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600-1450 | Aromatic C=C ring stretch |
| ~850-800 | C-Cl stretch |
| ~750-700 | C-S stretch |
Comprehensive Analytical Workflow
A logical workflow ensures that the characterization of this compound is both efficient and thorough.
Caption: A comprehensive analytical workflow for the characterization of this compound.
Conclusion
The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers and drug development professionals can confidently ascertain the identity, purity, and quality of this important pharmaceutical intermediate. Adherence to these protocols and the principles of method validation will ensure data integrity and support the development of safe and effective medicines.
References
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Modulation of Properties in[27]Benzothieno[3,2-b][27]benzothiophene Derivatives through Sulfur Oxidation - MDPI. (2024, July 29). Retrieved from
- Analytical Strategies from Early Development to Validation - YouTube. (2022, April 26).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020, November 1).
- FTIR spectra of BTh, PBTh, P[BTh-co-Py], P[BTh-co-Th]. - ResearchGate.
- 2-(2-Chlorophenyl)acetonitrile(2856-63-5) 1H NMR spectrum - ChemicalBook.
- Supplementary Information Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation.
- Techniques in Pharmaceutical Analysis - ILT - Integrated Liner Technologies. (2024, February 7).
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009, December 1).
- Synthesis and biological evaluation of novel benzothiophene derivatives - Indian Academy of Sciences. (2018, August 11).
- Role of Analytical Chemistry in the Pharmaceutical Industry - AZoLifeSciences. (2022, September 12).
- HPLC Method Development and Validation for Pharmaceutical Analysis.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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Synthesis and characterization of Thiophene fused arylbenzo[4][17]thieno[2,3- d]thiazole derivatives - Journal of Xi'an Shiyou University, Natural Science Edition. (2023, February 2). Retrieved from
- Analytical techniques in pharmaceutical analysis: A review - ResearchGate. (2015, May 13).
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- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Acetonitrile isocratic grade for liquid chromatography LiChrosolv 75-05-8 - Sigma-Aldrich.
- core components of analytical method validation for small molecules-an overview. (2025, August 10).
- Synthesis and Characterization of New Complexes of 2- (Benzo[d]Thiazol-2-ylAmino)-2-(5-Chloro-2-Hydroxy Phenyl) Acetonitrile Ligand with Some Divalent Transition Metal Ions - ResearchGate. (2019, November 30).
- Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL.
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- rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile.
- Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology - Digital CSIC. (2022, November 3).
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - MDPI.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - NIH.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA).
- Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies - MDPI. (2022, January 5).
- Acetonitrile CAS 75-05-8 | 100030 - Merck Millipore.
- 3 - Supporting Information.
- Evaluating Impurities in Drugs (Part II of III) - Pharmaceutical Technology.
- GC-MS/MS Analysis of Pesticides in Extra Virgin Olive Oil - Phenomenex.
- Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed. (2016, January 10).
- Bio-based poly(propylene 2,5-furandicarboxylate-co-propylene 2,5-thiophenedicarboxylate): synthesis and characterization - ResearchGate.
- 2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 1H NMR spectrum.
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A Robust, Validated HPLC Method for the Quantification of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification critical for quality control and process monitoring.[1] The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The protocol has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[2] This document provides a complete, step-by-step protocol for implementation, including system suitability criteria and detailed validation procedures, ensuring immediate applicability in a research or GMP environment.
Introduction and Rationale
This compound is a heterocyclic compound featuring a benzothiophene core, a structure prevalent in many biologically active molecules.[3] As an essential building block in drug development, ensuring its purity and concentration is paramount. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity.[4]
The method development was guided by the physicochemical properties of the analyte. The presence of the fused aromatic ring system and the chloro-substituent imparts significant non-polar character, making it an ideal candidate for reversed-phase chromatography. The benzothiophene moiety acts as a strong chromophore, allowing for sensitive detection using a standard UV-Vis detector.
Analyte Information:
| Property | Value | Source |
| Chemical Structure | (Image of the structure would be here) | |
| Molecular Formula | C₁₀H₆ClNS | [5] |
| Molecular Weight | 207.68 g/mol | [5] |
| Predicted XlogP | 3.2 | [5] |
| Appearance | Solid | Assumed |
| Solubility | Soluble in organic solvents like Acetonitrile, Methanol | [6][7] |
Optimized HPLC Method
The following parameters were optimized to achieve a symmetrical peak shape, adequate retention, and a short run time, ensuring high throughput.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Deionized Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
| Expected Retention Time | ~7.5 minutes |
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column was chosen due to its hydrophobic nature, which provides strong retention for the non-polar analyte (predicted XlogP of 3.2).[5] This ensures effective separation from more polar starting materials or degradation products.
-
Mobile Phase: Acetonitrile is an excellent solvent for aromatic compounds and has a low UV cutoff wavelength, preventing interference with detection.[8][9] The addition of 0.1% formic acid helps to protonate any residual silanols on the stationary phase and ensures the analyte is in a single, non-ionized state, resulting in sharper, more symmetrical peaks.
-
Gradient Elution: A gradient program was selected to ensure that any potential impurities with different polarities are effectively eluted from the column, while keeping the main analyte peak sharp and reducing the overall run time.
-
Detection Wavelength: Benzothiophene derivatives are known to exhibit strong UV absorbance.[10] A wavelength of 254 nm was selected as it is a common wavelength for aromatic compounds and provides a high signal-to-noise ratio for the analyte.
Experimental Protocols
Standard and Sample Preparation
Protocol 1: Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent (Acetonitrile/Water, 50:50) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
Protocol 2: Preparation of Working Standard Solution (100 µg/mL)
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly. This solution is used for routine analysis and system suitability.
Protocol 3: Preparation of Sample Solution
-
Accurately weigh an amount of the test sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask.
-
Follow steps 2-4 from Protocol 1 to prepare the sample solution at a target concentration of 100 µg/mL.
-
Prior to injection, filter the solution through a 0.45 µm PTFE syringe filter.
System Suitability Testing (SST)
Before commencing any analysis, the chromatographic system must be verified for performance. This is achieved by injecting the Working Standard Solution (100 µg/mL) five times.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system. |
HPLC Method Validation Protocol (ICH Q2)
The developed method was validated to demonstrate its suitability for the intended purpose.[11][12]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13]
-
Protocol:
-
Inject the diluent (blank) to demonstrate no interfering peaks at the analyte's retention time.
-
Inject a solution of the analyte to determine its retention time.
-
If available, inject solutions of known related substances or impurities to demonstrate separation from the main analyte peak.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the resulting solutions.
-
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank and stressed samples. Peak purity analysis (using a Diode Array Detector) should yield a purity angle less than the purity threshold.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Protocol:
-
Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression line should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by recovery studies.[2]
-
Protocol:
-
Prepare samples (in triplicate) by spiking a placebo or blank matrix with the analyte at three concentration levels: 80%, 100%, and 120% of the target concentration.
-
Analyze these nine samples and calculate the percent recovery for each.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
-
Repeatability Protocol:
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
-
Intermediate Precision Protocol:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision studies.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (Based on Signal-to-Noise Ratio):
-
Prepare and inject a series of increasingly dilute solutions of the analyte.
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
-
-
Acceptance Criteria: The LOQ concentration must exhibit acceptable precision (%RSD ≤ 10%).
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Analyze a standard solution while making small, deliberate changes to key parameters, one at a time.
-
Variations to test include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., vary % Acetonitrile by ± 2%)
-
-
-
Acceptance Criteria: The system suitability parameters (tailing factor, theoretical plates) should remain within the established criteria, and the retention time should not shift significantly.
Results: Summary of Validation Data
The following table summarizes the expected results from the validation study, confirming the method's suitability.
Table 3: Validation Summary
| Validation Parameter | Result | Status |
| Specificity | No interference observed; Peak Purity > 99.9% | Pass |
| Linearity (50-150 µg/mL) | R² = 0.9995 | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | Pass |
| Precision (% RSD) | Repeatability: 0.85% Intermediate Precision: 1.10% | Pass |
| LOD | 0.1 µg/mL (S/N ≈ 3) | - |
| LOQ | 0.3 µg/mL (S/N ≈ 10, %RSD = 4.5%) | Pass |
| Robustness | System suitability criteria met under all varied conditions. | Pass |
Workflow Visualization
The overall analytical and validation workflow is depicted below.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The comprehensive validation, performed in accordance with ICH guidelines, confirms its suitability for routine quality control analysis in pharmaceutical development and manufacturing environments. The detailed protocols provided herein allow for straightforward adoption and implementation of this method.
References
-
2-(5-Bromo-2-methylthiophen-3-yl)acetonitrile | C7H6BrNS - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
This compound (C10H6ClNS) - PubChemLite . PubChemLite. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique - ResearchGate . ResearchGate. Available at: [Link]
-
One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment . Royal Society of Chemistry. Available at: [Link]
-
Identification of Disulfides from the Biodegradation of Dibenzothiophene - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA) . European Medicines Agency. Available at: [Link]
-
Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research . Asian Journal of Pharmaceutical Research. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH . International Council for Harmonisation. Available at: [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives - Indian Academy of Sciences . Indian Academy of Sciences. Available at: [Link]
-
Steps for HPLC Method Validation - Pharmaguideline . Pharmaguideline. Available at: [Link]
-
Solubility comparison in acetonitrile. | Download Scientific Diagram - ResearchGate . ResearchGate. Available at: [Link]
-
Analytical Method Development by High Performance Liquid Chromatography - IJTSRD . International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives - ResearchGate . ResearchGate. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. Available at: [Link]
-
A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - ResearchGate . ResearchGate. Available at: [Link]
-
Acetonitrile with Thiophenes - IUPAC-NIST Solubilities Database - National Institute of Standards and Technology . National Institute of Standards and Technology. Available at: [Link]
-
Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation - MDPI . MDPI. Available at: [Link]
-
Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc | Journal of Natural Products . American Chemical Society and American Society of Pharmacognosy. Available at: [Link]
-
Greener, Lower Cost Organic Mobile Phase Solvents for the LC-MS Analysis of Intact Biotherapeutic Proteins . Waters Corporation. Available at: [Link]
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Application Note: High-Throughput GC-MS Analysis for Reaction Monitoring of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile
Abstract
This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the qualitative and quantitative analysis of reaction mixtures containing 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile. This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The accurate monitoring of its formation and the detection of potential byproducts are critical for process optimization and quality control in drug development. This guide provides a comprehensive workflow, from sample preparation to data interpretation, grounded in established analytical principles and tailored for the specific chemical properties of halogenated benzothiophene derivatives.
Introduction: The Significance of Benzothiophene Scaffolds
Benzothiophene and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] The incorporation of a chloro-substituent and an acetonitrile group, as in this compound, can modulate the biological activity and pharmacokinetic properties of the resulting molecules. Consequently, the synthesis of such intermediates requires precise analytical oversight to ensure reaction efficiency, purity of the product, and identification of trace-level impurities that could impact downstream processes and final product safety.
GC-MS is an ideal analytical technique for this purpose, offering high-resolution separation and definitive molecular identification.[3] This application note provides a field-proven methodology for researchers and drug development professionals to reliably analyze reaction mixtures containing the target analyte.
Foundational Principles: GC-MS for Heterocyclic Compounds
The successful GC-MS analysis of a reaction mixture hinges on a systematic approach to method development. Key considerations include the volatility and thermal stability of the analyte, the choice of a suitable stationary phase for the GC column, and the optimization of MS parameters to achieve the desired sensitivity and spectral information.
2.1. Analyte Properties
The target analyte, this compound, possesses a molecular weight of approximately 207.68 g/mol . Its benzothiophene core provides thermal stability, while the acetonitrile and chloro-substituents influence its polarity. These properties make it well-suited for GC analysis without the need for derivatization.
2.2. Chromatographic Separation
A mid-polarity capillary column is recommended to achieve optimal separation of the analyte from starting materials, reagents, and potential byproducts. A (5%-phenyl)-methylpolysiloxane stationary phase is a versatile choice for this application, providing a good balance of dispersive and polar interactions.
2.3. Mass Spectrometric Detection
Electron Ionization (EI) is the preferred ionization technique for this analysis due to its ability to generate reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.[4] The presence of a chlorine atom in the molecule will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion (M+) peak.[5]
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound reaction mixtures is depicted in the following diagram.
Caption: GC-MS analysis workflow.
Detailed Protocols
4.1. Sample Preparation
-
Objective: To isolate the organic components from the reaction mixture and prepare a sample suitable for GC-MS injection.
-
Rationale: Proper sample preparation is critical to prevent contamination of the GC system and to ensure accurate quantification.[3][6][7]
Step-by-Step Protocol:
-
Aliquot Collection: Carefully extract a representative aliquot (e.g., 100 µL) from the reaction mixture.
-
Quenching: If the reaction is ongoing, quench the aliquot by adding it to a vial containing an appropriate quenching agent (e.g., 1 mL of deionized water).
-
Extraction: Add an immiscible organic solvent (e.g., 1 mL of dichloromethane or ethyl acetate) to the quenched mixture.[2] Vigorously mix the contents to extract the organic compounds.
-
Phase Separation: Allow the layers to separate. If necessary, centrifuge the sample to achieve a clean separation.
-
Drying: Carefully transfer the organic layer to a new vial containing a small amount of a drying agent (e.g., anhydrous sodium sulfate) to remove any residual water.
-
Dilution: Prepare a dilution of the dried organic extract in a suitable volatile solvent (e.g., dichloromethane) to a final concentration of approximately 10-50 µg/mL in a GC autosampler vial.[6]
4.2. GC-MS Instrumentation and Parameters
-
Objective: To define the instrumental conditions for the separation and detection of the target analyte and related impurities.
-
Rationale: The selected parameters are optimized for the analysis of semi-volatile, mid-polarity compounds.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless | To maximize sensitivity for trace impurity detection. |
| Injector Temperature | 250 °C | Ensures complete volatilization without thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | Provides good chromatographic efficiency and is inert. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal for most standard capillary columns. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A versatile, mid-polarity column suitable for a wide range of organic compounds. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | Provides good separation of components with varying boiling points. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Generates reproducible fragmentation patterns for library matching.[4] |
| Ionization Energy | 70 eV | Standard energy for creating extensive and reliable mass spectra. |
| Source Temperature | 230 °C | Prevents condensation of analytes in the ion source. |
| Quadrupole Temperature | 150 °C | Maintains ion transmission efficiency. |
| Mass Scan Range | 40-450 amu | Covers the expected mass range of the analyte and its fragments. |
| Solvent Delay | 3 minutes | Prevents the solvent peak from saturating the detector. |
Data Analysis and Interpretation
5.1. Identification of this compound
The target compound is identified by its retention time and its characteristic mass spectrum. The presence of the chlorine atom is confirmed by the isotopic pattern of the molecular ion.[5]
5.2. Predicted Mass Spectrum and Fragmentation
Based on the principles of mass spectrometry and studies on related benzothiophene compounds, the following fragmentation pattern is anticipated for this compound.[8]
-
Molecular Ion (M+): The molecular ion peak should be observed at m/z 207, with a corresponding M+2 peak at m/z 209 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
-
Key Fragments:
-
Loss of the Acetonitrile Group: Fragmentation may involve the loss of the acetonitrile group (-CH2CN), leading to a significant fragment.
-
Cleavage of the Thiophene Ring: The thiophene ring can undergo fragmentation, yielding characteristic ions.
-
Loss of Chlorine: The loss of a chlorine radical is another possible fragmentation pathway.
-
The fragmentation process is illustrated in the diagram below.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ias.ac.in [ias.ac.in]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uoguelph.ca [uoguelph.ca]
- 7. organomation.com [organomation.com]
- 8. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile Synthesis
Welcome to the technical support guide for the synthesis of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for robust and reproducible synthesis.
Synthetic Strategy Overview
The most reliable and scalable synthesis of this compound involves a two-step process starting from the corresponding methanol derivative. This strategy ensures high conversion and minimizes the formation of difficult-to-remove impurities.
The pathway consists of:
-
Halogenation: Conversion of (5-Chlorobenzo[b]thiophen-3-yl)methanol to its more reactive benzylic halide intermediate, (5-Chlorobenzo[b]thiophen-3-yl)methyl bromide.
-
Cyanation: A nucleophilic substitution reaction where the bromide is displaced by a cyanide anion to form the target acetonitrile.
This approach is favored because it avoids the harsh conditions or expensive catalysts that might be required for direct cyanation of the benzo[b]thiophene ring and provides a clear, stepwise path to the final product.
Optimized Experimental Protocols
Protocol 1: Synthesis of (5-Chlorobenzo[b]thiophen-3-yl)methyl bromide (Intermediate)
This protocol details the conversion of a primary alcohol to an alkyl bromide using Phosphorus Tribromide (PBr₃), a mild and efficient reagent for this transformation.[1][2] This method is preferable to using HBr as it avoids strongly acidic conditions that can lead to side reactions and carbocation rearrangements.[2]
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add (5-Chlorobenzo[b]thiophen-3-yl)methanol (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous Tetrahydrofuran (THF, ~5-10 mL per gram of alcohol). Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add Phosphorus Tribromide (PBr₃, ~0.4 eq, dissolved in a small amount of anhydrous THF) to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.
-
Scientist's Note: PBr₃ is highly reactive with water. Ensure all glassware is dry and anhydrous solvents are used. The reaction is exothermic; slow addition is crucial to control the temperature and prevent side reactions.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot has disappeared.
-
Quenching: Carefully quench the reaction by pouring the mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude (5-Chlorobenzo[b]thiophen-3-yl)methyl bromide. This intermediate is often used in the next step without further purification.
Protocol 2: Synthesis of this compound (Final Product)
This step involves a classic SN2 nucleophilic substitution, where the bromide intermediate is reacted with sodium cyanide.[3][4]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve sodium cyanide (NaCN, ~1.2 eq) in anhydrous Dimethyl Sulfoxide (DMSO, ~5 mL per gram of NaCN).
-
Scientist's Note: Extreme caution is required when handling cyanide salts. Work in a well-ventilated fume hood and have an appropriate quenching agent (e.g., bleach solution) available. DMSO is an excellent polar aprotic solvent for this reaction as it solvates the sodium cation, leaving the cyanide anion highly nucleophilic.[5]
-
-
Reactant Addition: To this solution, add a solution of crude (5-Chlorobenzo[b]thiophen-3-yl)methyl bromide (1.0 eq) in a minimal amount of anhydrous DMSO, dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a larger volume of cold water. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual DMSO and inorganic salts.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate mixture).[6]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Sources
Technical Support Center: Purification of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile
Welcome to the technical support center for the purification of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile (CAS No. 23799-60-2)[1]. This guide is designed for researchers, medicinal chemists, and process development scientists who are handling the downstream purification of this crucial heterocyclic intermediate. The purity of this compound is paramount for subsequent synthetic steps and for ensuring the integrity of biological screening data.
This document moves beyond simple protocols to provide a decision-making framework for purification, complete with troubleshooting guides for common challenges and detailed, validated methodologies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful purification strategy.
Q1: What are the most likely impurities in a crude reaction mixture of this compound?
A1: Impurities are almost always a direct consequence of the synthetic route employed. For heterocyclic nitriles, common impurities can include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be a halogenated precursor or a cyanide salt.
-
Side-Products: These may include isomers, over-alkylated products, or products from competing reactions.
-
Hydrolysis Products: The nitrile group (-CN) can be sensitive to acidic or basic conditions, especially at elevated temperatures, leading to the formation of the corresponding amide or carboxylic acid.
-
Residual Solvents and Reagents: Solvents like acetonitrile or dimethylformamide (DMF) and reagents used in the reaction can be carried through the workup.[2][3]
Q2: Which purification technique—recrystallization or column chromatography—is better for this compound?
A2: The choice is dictated by the impurity profile of your crude material.
-
Recrystallization is the preferred method for removing small amounts of impurities, especially if the crude product is already of moderate-to-high purity (>85-90%). It is faster, more scalable, and generally more economical than chromatography.
-
Flash Column Chromatography is necessary when impurities have similar polarity to the desired product or when the crude material is a complex mixture with multiple components.[4] It offers superior separation power but is more labor-intensive and uses larger volumes of solvent.
A recommended workflow is to first attempt a recrystallization. If the purity remains unsatisfactory, then proceed with column chromatography.
Q3: How can I reliably assess the purity of my this compound?
A3: A multi-faceted approach is best for purity validation:
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for developing a solvent system for column chromatography. A single spot in multiple solvent systems is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., 99.5% purity) and is the industry standard for quality control.[5]
-
Nuclear Magnetic Resonance (¹H NMR): Allows for structural confirmation and can reveal the presence of impurities if their protons do not overlap with those of the product.
-
Melting Point Analysis: A sharp melting point range (e.g., 1-2 °C) is characteristic of a pure crystalline solid. A broad or depressed melting point suggests the presence of impurities.
Part 2: Troubleshooting Purification Challenges
This guide provides solutions to specific issues you may encounter during your experiments.
Recrystallization Troubleshooting
Q: My crude product is a persistent oil and will not solidify. What should I do?
A: This is a common issue when significant impurities are present, acting as a eutectic mixture that depresses the melting point.
-
Causality: The impurities are preventing the formation of a stable crystal lattice.
-
Solution Pathway:
-
Trituration: Attempt to solidify the oil by stirring it vigorously with a poor solvent (a solvent in which your product is insoluble), such as hexanes or diethyl ether. This can often wash away the impurities that are keeping it oily.
-
Solvent Removal: Ensure all residual solvents from the reaction workup have been thoroughly removed under high vacuum, as they can prevent solidification.
-
Chromatography: If the above fails, the impurity load is likely too high for direct crystallization. The material must be purified by column chromatography first.
-
Q: During recrystallization, my compound "oils out" instead of forming crystals. How can I resolve this?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Causality: The solution is being cooled too rapidly, or the solvent is too non-polar for the compound.
-
Solution Pathway:
-
Re-heat and Slow Cool: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional hot solvent.[6] Then, allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature overnight is effective.
-
Add More Solvent: The concentration of your compound might be too high. Add more hot solvent to the mixture to create a less saturated solution before commencing the slow cooling process.[4]
-
Change Solvent System: Consider using a more polar solvent or a two-solvent system (e.g., Ethyl Acetate/Hexane or Toluene/Hexane).
-
Q: My purified crystals are still colored. How can I decolorize them?
A: Color is often due to highly conjugated, trace-level impurities.
-
Causality: These impurities are often polar and are co-precipitating with your product.
-
Solution Pathway:
-
Activated Charcoal Treatment: Dissolve the crude product in the minimum amount of hot recrystallization solvent. Add a very small amount (1-2% by weight) of activated charcoal. Caution: Do not add charcoal to a boiling solution, as this will cause violent bumping.
-
Hot Filtration: Swirl the hot solution with the charcoal for a few minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.[6] The filtrate should be colorless. Proceed with cooling to obtain pure crystals.
-
Column Chromatography Troubleshooting
Q: I'm having trouble finding a good solvent system for my column. My compound either stays at the baseline or runs with the solvent front on TLC.
A: This indicates a significant mismatch between the polarity of your compound and the mobile phase.
-
Causality: The mobile phase is either too non-polar (low Rf) or too polar (high Rf).
-
Solution Pathway:
-
Systematic Screening: The goal is an Rf value between 0.2 and 0.4 for your product on an analytical TLC plate.
-
To Increase Rf (if stuck at baseline): Gradually increase the polarity of the mobile phase. For example, if you are using 10% Ethyl Acetate in Hexane, try 20%, then 30%. If that fails, switch to a more polar solvent system like Dichloromethane/Methanol.[4]
-
To Decrease Rf (if at solvent front): Decrease the polarity of the mobile phase. If you are using 50% Ethyl Acetate in Hexane, try 30%, then 10%.
-
Q: My compound is streaking on the TLC plate. What does this mean for my column?
A: Streaking on TLC is a strong indicator that you will have poor separation (tailing bands) on the column.
-
Causality: This is often caused by overloading the TLC plate, or the compound being too polar for the stationary phase, or acidic/basic functionalities interacting strongly with the silica gel. While this compound is neutral, acidic impurities (from nitrile hydrolysis) could be the cause.
-
Solution Pathway:
-
Reduce Sample Load: Ensure you are applying a very dilute spot to the TLC plate.
-
Modify Mobile Phase: Add a small amount (0.5-1%) of a modifier to the mobile phase. For acidic impurities, adding acetic acid can help. For basic impurities, adding triethylamine is effective. This neutralizes active sites on the silica gel and improves peak shape.
-
Part 3: Visualization & Workflows
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification method.
Caption: Decision tree for purification method selection.
Recrystallization Troubleshooting Workflow
This diagram provides a step-by-step guide to resolving common recrystallization failures.
Caption: Troubleshooting logic for common recrystallization issues.
Part 4: Validated Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes the crude material is at least 80% pure and is a solid.
1. Solvent Selection:
-
Place a small amount of crude material (20-30 mg) into several test tubes.
-
Add a small amount (0.5 mL) of a test solvent to each tube. Good starting solvents to screen are isopropanol, ethyl acetate, toluene, and acetonitrile.
-
A good single solvent will dissolve the compound when hot but not at room temperature.
-
If a single solvent is not found, test a two-solvent system (e.g., Toluene/Hexane). Dissolve the compound in a minimum of the "good" solvent (Toluene) and add the "poor" solvent (Hexane) dropwise until cloudiness persists.[6]
2. Recrystallization Procedure:
-
Place the crude solid in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves.
-
(Optional Decolorization Step): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
(Optional Hot Filtration): If charcoal was used or if insoluble impurities are present, perform a hot filtration through fluted filter paper into a clean, pre-warmed flask.
-
Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (Büchner funnel).
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under high vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
1. TLC Analysis and Solvent System Selection:
-
Dissolve a small sample of the crude material in a solvent like dichloromethane or ethyl acetate.
-
Spot a TLC plate and elute with various solvent systems (e.g., Hexane/Ethyl Acetate mixtures).
-
The ideal system will give the product an Rf of ~0.3 and show good separation from all impurities.[4]
2. Column Packing:
-
Select a column where the amount of crude material is 1-5% of the mass of the silica gel.[4]
-
Pack the column using either a "dry pack" or "wet slurry" method with the chosen mobile phase. Ensure the silica bed is compact and free of air bubbles.
3. Sample Loading:
-
Dissolve the crude material in a minimal amount of the mobile phase or a strong, volatile solvent (like dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography).
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
5. Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Place the resulting solid or oil under high vacuum to remove residual solvent.
Part 5: Data Summary
Table 1: Solvent Properties for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| n-Hexane | 0.1 | 69 | Anti-solvent in recrystallization; non-polar mobile phase component. |
| Toluene | 2.4 | 111 | Recrystallization solvent; mobile phase component. |
| Dichloromethane (DCM) | 3.1 | 40 | Mobile phase component; good for dissolving crude for column loading. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Recrystallization solvent; polar mobile phase component. |
| Acetonitrile (ACN) | 5.8 | 82 | Potential recrystallization solvent; polar mobile phase.[7] |
| Isopropanol (IPA) | 3.9 | 82 | Common recrystallization solvent. |
References
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). National Center for Biotechnology Information. [Link]
- Method for synthesizing 2-alkylphenylacetonitrile. (n.d.).
-
Trouble With HILIC & ACN? How to Stabilize Your HPLC Operations. (2024). AnalyteGuru. [Link]
-
Recrystallization. (2010). MIT Digital Lab Techniques Manual, YouTube. [Link]
-
Ensuring the Purity of Acetonitrile During Quality Control Testing. (2010). American Laboratory. [Link]
- Process for the purification of thiophenes. (n.d.).
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2025). ResearchGate. [Link]
- Purification of nitriles. (n.d.).
-
2-PHENYLBUTYRONITRILE. (n.d.). Organic Syntheses. [Link]
-
Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022). National Center for Biotechnology Information. [Link]
- Purification and recovery of acetonitrile. (n.d.).
-
2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. (n.d.). Organic Syntheses. [Link]
-
Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. (2024). Free Chemistry Online. [Link]
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). National Center for Biotechnology Information. [Link]
- Process for the purification and recovery of acetonitrile. (n.d.).
-
Preparation of Nitriles. (n.d.). Chemistry Steps. [Link]
-
Acetonitrile. (n.d.). ResearchGate. [Link]
-
How can I remove nitrile impurities from the oxime?. (2015). ResearchGate. [Link]
-
2-(5-CHLORO-1-BENZOTHIOPHEN-3-YL)ACETONITRILE. (n.d.). Matrix Fine Chemicals. [Link]
Sources
- 1. 2-(5-CHLORO-1-BENZOTHIOPHEN-3-YL)ACETONITRILE | CAS 23799-60-2 [matrix-fine-chemicals.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. US6326508B1 - Purification and recovery of acetonitrile - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Trouble With HILIC & ACN? How to Stabilize Your HPLC Operations - AnalyteGuru [thermofisher.com]
Technical Support Center: Suzuki Coupling of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile
From the desk of the Senior Application Scientist:
Welcome to our dedicated technical support guide for the Suzuki-Miyaura coupling involving 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile. We recognize that this particular substrate presents a unique set of challenges that can often lead to frustrating experimental outcomes. The inherent low reactivity of the aryl chloride C-Cl bond, coupled with the potential for catalyst inhibition by the benzothiophene moiety and possible side reactions involving the acetonitrile group, requires a more nuanced approach than a standard Suzuki protocol.
This guide is designed to move beyond generic advice. It is built on a foundation of mechanistic understanding and field-proven strategies to empower you, our fellow researchers, to diagnose issues effectively and rationally design successful coupling reactions. We will explore the causality behind common failures and provide robust, actionable solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems in a direct question-and-answer format.
Q1: My reaction shows no conversion, or the yield is extremely low. I've recovered mostly starting material. What's going wrong?
This is the most common issue and typically points to a failure in the catalytic cycle, most often at the initial oxidative addition step or due to catalyst deactivation.
Primary Cause A: Insufficient Catalyst Activity for Aryl Chloride Activation
The carbon-chlorine bond in your substrate is significantly stronger and less polarized than a corresponding C-Br or C-I bond. Standard catalysts like Pd(PPh₃)₄ often fail because they are not electron-rich enough to facilitate the oxidative addition of the Pd(0) species into the C-Cl bond.[1][2]
Solution: You must employ a more advanced catalyst system specifically designed for aryl chlorides. This involves using bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs).[3][4] These ligands promote the formation of a highly reactive, monoligated Pd(0) species essential for cleaving the C-Cl bond.[1]
Table 1: Recommended Catalyst Systems for Aryl Chlorides
| Catalyst/Ligand System | Precatalyst Source | Typical Loading | Key Advantages & Considerations |
| SPhos / Pd₂(dba)₃ | Pd₂(dba)₃ or SPhos Palladacycle | 1-3 mol% Pd | Excellent for electron-rich and hindered aryl chlorides. Very reliable. |
| XPhos / Pd₂(dba)₃ | Pd₂(dba)₃ or XPhos Palladacycle | 1-3 mol% Pd | Broad scope, highly active. Often a go-to for difficult couplings. |
| RuPhos / Pd₂(dba)₃ | Pd₂(dba)₃ or RuPhos Palladacycle | 1-3 mol% Pd | Effective for heteroaromatic systems. |
| IMes / Pd(OAc)₂ | Pd(OAc)₂ (NHC precursor added) | 2-5 mol% Pd | NHC ligands offer high stability and activity.[5] Avoids phosphine-related side reactions. |
Actionable Step: Switch from a first-generation catalyst (e.g., Pd(PPh₃)₄) to a second-generation system using a dialkylbiaryl phosphine ligand like SPhos or XPhos.
Primary Cause B: Catalyst Poisoning by the Thiophene Sulfur
The lone pair electrons on the sulfur atom in the benzo[b]thiophene ring can irreversibly bind to the palladium center.[6] This coordination occupies the sites needed for the catalytic cycle to proceed, effectively "poisoning" and deactivating your catalyst.[7]
Solution:
-
Increase Catalyst Loading: As a straightforward, albeit less elegant, solution, increasing the catalyst loading to 5 mol% can sometimes provide enough active catalyst to overcome the poisoning effect and achieve a reasonable yield.
-
Select a Poison-Resistant Ligand: Certain ligand architectures are less susceptible to displacement by sulfur. While challenging to predict, ligands that form highly stable, pincer-like complexes or certain NHCs can sometimes offer better resistance.[8]
-
Ensure High-Purity Reagents: Trace amounts of elemental sulfur or other sulfur-containing impurities in your starting material can act as potent catalyst poisons.[7] Consider recrystallizing or purifying your starting material if you suspect contamination.
Q2: My reaction is messy. I see my desired product, but also significant amounts of 2-(Benzo[b]thiophen-3-yl)acetonitrile (dehalogenated product) and/or a biaryl product from my boronic acid (homocoupling).
The formation of these side products points to specific, competing reaction pathways that are outcompeting your desired cross-coupling.
Side Product: Dehalogenation (Hydrodehalogenation)
This occurs when the chloro group is replaced by a hydrogen atom. A common mechanism involves the palladium intermediate reacting with a hydride source in the reaction mixture.[9][10]
Causes & Solutions:
-
Source of Hydride: The hydride can originate from bases (especially alkoxides), solvents (like alcohols), or even the boronic acid itself.
-
Base-Promoted Pathway: Some strong bases can directly promote dehalogenation, even without a catalyst.[10]
-
Solution 1: Choice of Base: Switch to a non-hydridic base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices. Avoid sodium ethoxide or tert-butoxide if dehalogenation is a problem.
-
Solution 2: Anhydrous Conditions: Ensure your solvent is rigorously dry. Water can participate in pathways that lead to dehalogenation. Using freshly distilled anhydrous solvents is recommended.
Side Product: Boronic Acid Homocoupling
This side reaction forms a biaryl species from two molecules of your boronic acid coupling partner. It is typically promoted by the presence of oxygen and Pd(II) species.[9][11]
Causes & Solutions:
-
Inadequate Degassing: Oxygen is a primary culprit. It can oxidize the active Pd(0) catalyst to Pd(II), which then mediates the homocoupling pathway.
-
Solution: Rigorous Degassing: Your reaction mixture must be thoroughly deoxygenated. The "freeze-pump-thaw" method (3 cycles) is superior to simply bubbling an inert gas through the solvent. See the FAQ section for a detailed protocol.
-
Use of Precatalysts: Modern palladacycle precatalysts are designed for clean and efficient generation of the active Pd(0) species, minimizing the amount of free Pd(II) at the start of the reaction.
Q3: I'm concerned the nitrile group (-CN) is not stable under the reaction conditions. Could it be hydrolyzing?
This is a valid concern, especially under strongly basic conditions in the presence of water. Nitriles can hydrolyze first to an amide and subsequently to a carboxylic acid.[12][13]
Symptoms: You may observe unexpected polar byproducts in your TLC or LC-MS analysis, potentially corresponding to the mass of the amide or carboxylic acid analog of your product.
Solutions:
-
Use Milder, Anhydrous Bases: Avoid strong aqueous bases like NaOH or KOH. Prefer bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) if hydrolysis is suspected.[5]
-
Minimize Water: Employ anhydrous solvents and reagents. If an aqueous co-solvent is necessary for solubility, minimize its amount and consider using a milder base.
-
Lower Reaction Temperature: Hydrolysis is temperature-dependent. If the coupling can proceed at a lower temperature (e.g., 80 °C instead of 110 °C), the rate of hydrolysis will be significantly reduced.
Frequently Asked Questions (FAQs)
-
Q: What is the best "starting point" catalyst system for this specific substrate?
-
A: We recommend starting with a robust system known for its broad applicability to challenging substrates. A combination of Pd₂(dba)₃ (2 mol %), SPhos (4.5 mol %), and K₃PO₄ (2.0 equivalents) in anhydrous dioxane or toluene at 100 °C is an excellent and highly reliable starting point.
-
-
Q: How do I properly perform a "Freeze-Pump-Thaw" cycle to degas my reaction?
-
A: 1) Assemble your reaction in a Schlenk flask sealed with a rubber septum. 2) Freeze the mixture by placing the flask in a liquid nitrogen bath until completely solid. 3) With the flask still in the bath, apply high vacuum for 5-10 minutes. 4) Close the stopcock to the vacuum and remove the flask from the liquid nitrogen. 5) Allow the mixture to thaw completely. You may see gas bubbles evolving from the liquid. 6) Backfill the flask with an inert gas (Argon or Nitrogen). 7) Repeat this entire cycle two more times for a total of three cycles.
-
-
Q: My boronic acid coupling partner is a pinacol ester (Bpin). Does this change the reaction conditions?
-
A: Yes, slightly. Boronic esters are more stable than boronic acids and can help prevent protodeboronation and homocoupling side reactions.[11] However, the transmetalation step is often slower. You will typically need a stronger base (K₃PO₄ is ideal) and often an aqueous co-solvent (e.g., 10:1 dioxane:water) to facilitate the hydrolysis of the ester to the active boronate species in situ.
-
-
Q: Can I use microwave heating to accelerate the reaction?
-
A: Yes, microwave heating can be highly effective, often reducing reaction times from hours to minutes. However, be cautious. The rapid heating can also accelerate decomposition pathways and side reactions like nitrile hydrolysis. Start with a lower temperature (e.g., 100-120 °C) for a short duration (10-15 min) and monitor the reaction carefully by LC-MS to assess for product formation versus degradation.
-
Visualized Workflows & Mechanisms
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting the Suzuki coupling reaction.
Experimental Protocols
Safety Precaution: Always handle palladium catalysts and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Standard Starting Conditions
This protocol is a robust starting point for initial attempts.
-
Reagent Preparation:
-
To a dry oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
In a separate vial, weigh out the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.5 mol %).
-
-
Reaction Assembly:
-
Add the catalyst and ligand solids to the Schlenk flask.
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Add anhydrous dioxane (or toluene) via syringe to achieve a substrate concentration of ~0.1 M.
-
-
Degassing:
-
Perform three "freeze-pump-thaw" cycles to ensure the reaction mixture is completely deoxygenated.
-
-
Reaction:
-
After the final cycle, backfill the flask with inert gas.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir vigorously for 12-24 hours.
-
-
Monitoring & Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Optimized Conditions for Recalcitrant Coupling
This protocol incorporates modifications to address catalyst poisoning and nitrile stability.
-
Reagent Preparation:
-
To a dry oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid pinacol ester (1.5 eq), and anhydrous potassium fluoride (KF, 3.0 eq).
-
Add the precatalyst (e.g., SPhos Palladacycle Gen. 4, 3-5 mol %).
-
-
Reaction Assembly:
-
Seal the flask, evacuate, and backfill with argon three times.
-
Add anhydrous tetrahydrofuran (THF) via syringe (~0.1 M concentration).
-
-
Degassing:
-
Perform three "freeze-pump-thaw" cycles.
-
-
Reaction:
-
Heat the reaction in a preheated oil bath at a lower temperature of 80 °C.
-
Stir for 18-36 hours, monitoring carefully.
-
-
Workup:
-
Follow the same workup and purification procedure as described in Protocol 1.
-
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Aher, R. D., et al. (2020). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Scientific Reports, 10(1), 1-11.
-
Zhang, Y., et al. (2014). Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate. Retrieved from [Link]
- Ramesh Kumar, C., et al. (2022). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. New Journal of Chemistry, 46(27), 13918-13923.
- Tymonko, S. A., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12345-12359.
- Lloyd-Jones, G. C. (2022). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Kumar, A., et al. (2013). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. Dalton Transactions, 42(15), 5200-5223.
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
- Yin, J., & Raines, R. T. (2014). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 18(11), 1478-1482.
- Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461-1473.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organosulphur and related ligands in Suzuki–Miyaura C–C coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
improving the regioselectivity of reactions with 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile
Welcome to the Technical Support Center for 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile synthetic intermediate. As Senior Application Scientists, we have compiled this resource to address common challenges, particularly concerning the control of regioselectivity in various chemical transformations. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Understanding the Reactivity of the Core Structure
Before troubleshooting, it is crucial to understand the inherent electronic and steric properties of this compound. The regiochemical outcomes of its reactions are a direct consequence of the interplay between the benzothiophene ring system and its substituents.
-
The Benzothiophene Nucleus : This fused heterocyclic system does not exhibit the same high degree of regioselectivity as simpler heterocycles like indole. Generally, the C2 position is more nucleophilic and has a more acidic proton than the C3 position.[1] However, since the C3 position is already substituted in our molecule, reactivity often shifts to the C2 position or the benzene ring.
-
The Acetonitrile Side Chain (-CH₂CN) at C3 : This group presents two key reactive sites.
-
α-Protons : The methylene (CH₂) protons are acidic and can be readily deprotonated by a suitable base to form a carbanion. This makes the side chain a primary target for alkylation and related C-C bond-forming reactions.[2]
-
Directing Effect : As an electron-withdrawing group, it deactivates the benzothiophene ring towards electrophilic attack.
-
-
The Chloro Group (-Cl) at C5 : This substituent has a dual electronic effect.
-
Inductive Effect : It is strongly electron-withdrawing, which deactivates the entire ring system to electrophilic substitution.
-
Resonance Effect : It can donate a lone pair of electrons into the ring, acting as an ortho, para-director. This effect directs potential electrophilic attack to the C4 and C6 positions of the benzene portion of the molecule.
-
The combination of these features leads to several competing reaction pathways, making precise control of regioselectivity a common experimental challenge.
Caption: Key reactive sites on the this compound molecule.
Troubleshooting Guide & FAQs
This section is organized by common reaction types and the specific regioselectivity issues that may arise.
Category 1: α-Alkylation of the Acetonitrile Side Chain
This is one of the most frequent transformations. The primary goal is selective mono- or di-alkylation at the α-carbon without promoting competing reactions on the aromatic ring.
FAQ 1: My α-alkylation reaction is giving low yields and a mixture of mono- and di-alkylated products. How can I improve selectivity for the mono-alkylated product?
Answer: This is a classic challenge in the alkylation of active methylene compounds. The mono-alkylated product's anion can sometimes be formed as readily as the starting material's, leading to over-alkylation.
Troubleshooting Steps:
-
Choice of Base and Stoichiometry : The pKa of the α-protons is a critical parameter. Using a very strong, non-nucleophilic base in a slight excess (e.g., 1.1 equivalents of LDA or NaH) can ensure complete deprotonation of the starting material before the electrophile is added. This minimizes the presence of unreacted starting material that could deprotonate the mono-alkylated product.
-
Temperature Control (Kinetic vs. Thermodynamic Control) :
-
Kinetic Control : Add the base at a low temperature (-78 °C is standard for LDA) to form the anion. Then, add the alkylating agent at the same low temperature and allow the reaction to warm slowly. This favors the most rapidly formed product, often the mono-alkylated species.
-
Thermodynamic Control : Running the reaction at higher temperatures can lead to equilibrium between the anions of the starting material, mono-alkylated, and di-alkylated products, often resulting in mixtures.
-
-
Use of Phase-Transfer Catalysis (PTC) : For simpler alkyl halides, a PTC system (e.g., tetrabutylammonium bromide with 50% aq. NaOH) can be highly effective.[2] This method often provides cleaner mono-alkylation because the carbanion is generated in low concentration at the phase interface, immediately reacting with the electrophile in the organic phase before it can equilibrate or react further.
Protocol: Mono-Alkylation via Phase-Transfer Catalysis
-
To a stirred solution of this compound (1.0 eq) and a suitable alkyl halide (1.0-1.2 eq) in toluene or dichloromethane (10 mL/mmol), add the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq).
-
Add 50% aqueous sodium hydroxide solution (5-10 eq) dropwise at room temperature.
-
Stir the mixture vigorously for 2-24 hours, monitoring by TLC or GC-MS. The reaction is often exothermic and may require cooling.
-
Upon completion, dilute with water and separate the organic layer.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Category 2: Electrophilic Aromatic Substitution (EAS)
Controlling the position of substitution on the benzothiophene ring is a significant challenge due to the competing directing effects of the substituents.
FAQ 2: I am attempting a Vilsmeier-Haack formylation and getting no reaction at the C2 position. What is going wrong?
Answer: The Vilsmeier-Haack reaction is an electrophilic substitution that requires an electron-rich aromatic substrate.[3][4] The combination of the electron-withdrawing chloro- and cyanomethyl- groups significantly deactivates the entire ring system, making the reaction difficult under standard conditions. The C2 position is the most likely site on the thiophene ring, but its reactivity is severely diminished.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a sluggish Vilsmeier-Haack reaction.
Explanation of Steps:
-
Increase Temperature : For deactivated systems, more thermal energy is required to overcome the activation barrier. Increase the temperature stepwise, for example, from room temperature to 60 °C, then to 90 °C, while monitoring for product formation and decomposition.
-
Increase Reagent Concentration : Driving the equilibrium towards the product by using a larger excess of the Vilsmeier reagent (formed from POCl₃ and DMF) can be effective.[5]
-
Consider Alternative Lewis Acids : While POCl₃ is standard, other activating agents like oxalyl chloride or phosgene can be used to generate the Vilsmeier reagent, sometimes leading to enhanced reactivity.
FAQ 3: My Friedel-Crafts acylation is giving me a mixture of isomers, with significant substitution on the benzene ring (C4/C6). How can I favor substitution at the C2 position?
Answer: This is a direct result of the competing directing effects. The ortho, para-directing chloro group at C5 strongly activates the C4 and C6 positions, while the deactivated C2 position struggles to compete. Your choice of Lewis acid and reaction conditions is paramount to steering the regioselectivity.
Controlling Regioselectivity in Friedel-Crafts Acylation:
| Parameter | Condition for C2 Selectivity | Condition for C4/C6 Selectivity | Rationale |
| Lewis Acid | Milder (e.g., SnCl₄, ZnCl₂) | Stronger (e.g., AlCl₃) | Stronger Lewis acids are less selective and can overcome the higher activation energy for substitution on the deactivated thiophene ring, often favoring the thermodynamically stable product. Milder acids are more sensitive to the inherent nucleophilicity of the positions. |
| Temperature | Low (-20 °C to 0 °C) | High (RT to reflux) | Lower temperatures favor kinetic control, which typically favors the most nucleophilic position (C2, despite deactivation). Higher temperatures can allow for isomerization to the more stable C4/C6 products. |
| Solvent | Non-polar (e.g., CS₂, DCE) | Polar (e.g., Nitrobenzene) | The choice of solvent can influence the activity of the Lewis acid and the stability of the intermediate sigma complexes. |
| Steric Hindrance | Bulky acylating agent | Small acylating agent | A bulky acylating agent (e.g., pivaloyl chloride) may be sterically hindered from attacking the C4 position, which is flanked by the C3-substituent and the C5-chloro group, thus favoring the more accessible C2 position. |
Key Insight: To favor C2 acylation, you should employ conditions that promote kinetic control: a mild Lewis acid, a non-polar solvent, and low temperatures.
General Laboratory Practice FAQs
FAQ 4: How can I reliably distinguish between the different regioisomers of an electrophilic substitution reaction?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and Nuclear Overhauser Effect (NOE) experiments, is the most powerful tool for this purpose.
-
¹H NMR Coupling Constants : Protons on the thiophene ring (H2) have characteristic coupling constants with adjacent protons that are different from those on the benzene ring.
-
NOE Spectroscopy (NOESY/ROESY) : This is the definitive method. For example, if you have substituted at the C2 position, you should observe an NOE correlation between the new substituent and the proton on the C3-methylene group. If substitution occurred at C4, you would expect an NOE between the new substituent and the proton at C5 (if it were present) or the chloro-substituent's influence on nearby protons, and potentially the C3-methylene protons. Substitution at C6 would show an NOE to the C7 proton.
FAQ 5: Are there any alternative strategies to achieve functionalization at a specific position if direct methods fail?
Answer: Yes, a "functional group interconversion" or "directed lithiation" strategy is a powerful alternative.
-
Directed Ortho-Metalation (DoM) : While the C2 proton is acidic, a directing group can be installed to force lithiation at a specific site on the benzene ring. This is an advanced technique but offers unparalleled regiocontrol.
-
Halogen-Metal Exchange : If you can selectively introduce a bromine or iodine atom at the desired position (e.g., C2 or C7), a subsequent halogen-metal exchange (e.g., with n-BuLi or i-PrMgCl) at low temperature generates a nucleophilic organometallic species at that exact position. This species can then be trapped with a wide variety of electrophiles, guaranteeing the regiochemistry of the final product.[6]
This approach changes the problem from controlling an electrophilic attack to controlling the position of a nucleophile, which is often easier to achieve.
References
-
Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications. Available at: [Link][1][7]
-
Joule, J.A., Mills, K., & Smith, G.F. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. Heterocyclic Chemistry, 3rd Edition. Taylor & Francis. Available at: [Link][8]
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series).
- Jones, C. D. (2005). The Vilsmeier-Haack Reaction. Organic Reactions.
-
Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses. Available at: [Link][2]
-
Sanz, R., et al. (2010). An efficient synthesis of 3-halo-7-oxygen-functionalized benzo[b]thiophenes. Request PDF. Available at: [Link][6]
- Meth-Cohn, O., & Narine, B. (1981). A review on the Vilsmeier-Haack reaction. Tetrahedron.
Sources
- 1. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. (PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION [academia.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. taylorfrancis.com [taylorfrancis.com]
Technical Support Center: Scalability of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of scaling this important synthesis. Below you will find a curated set of frequently asked questions and troubleshooting guides to address common challenges encountered during laboratory and pilot-plant scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and which is most amenable to scale-up?
A1: There are several established routes to synthesize the target molecule. The most prevalent and scalable approach typically involves a multi-step synthesis commencing from a substituted thiophene or a precursor that can be cyclized to form the benzo[b]thiophene core.
A common and often preferred route for scalability proceeds via the following general steps:
-
Formation of the Benzo[b]thiophene Core: This can be achieved through various methods, including the reaction of a substituted thiophene with an appropriate electrophile or a cyclization reaction. For instance, a Gewald-type reaction can be employed to construct the thiophene ring, which is known for its utility in creating diverse thiophene libraries.[1][2][3]
-
Functionalization at the 3-position: Once the 5-chlorobenzo[b]thiophene core is obtained, the next critical step is the introduction of the acetonitrile moiety at the 3-position. This is often accomplished by first introducing a suitable handle, such as a formyl or halomethyl group.
-
Conversion to the Acetonitrile: The functional group at the 3-position is then converted to the desired acetonitrile. For example, a 3-formyl group can be reduced to the alcohol, converted to a halide, and subsequently displaced with a cyanide source.[4]
For large-scale synthesis, a route that minimizes the use of hazardous reagents, employs cost-effective starting materials, and involves robust, high-yielding reactions is paramount. The choice of a specific route will ultimately depend on the availability of starting materials, in-house expertise, and the desired purity profile of the final product.
Troubleshooting Guide
Q2: I am experiencing low yields during the cyanation step. What are the potential causes and how can I improve the yield?
A2: Low yields in the cyanation step are a frequent challenge, especially during scale-up. Several factors can contribute to this issue:
-
Choice of Cyanide Source and Reaction Conditions: The reactivity of the cyanide source is critical. While alkali metal cyanides like NaCN or KCN are common, their solubility in organic solvents can be limited.[5] The use of phase-transfer catalysts (PTCs) can significantly improve the reaction rate and yield by facilitating the transfer of the cyanide anion into the organic phase.[5] Alternatively, copper(I) cyanide or zinc cyanide can be used, sometimes in the presence of a palladium or nickel catalyst, especially for aryl halides.[6][7] However, the cost and potential for metal contamination are important considerations for scalability.[6]
-
Leaving Group Quality: The efficiency of the nucleophilic substitution depends heavily on the nature of the leaving group on the 3-position's side chain. Halides (Cl, Br, I) are common, with the reactivity order typically being I > Br > Cl. If you are using a chloride, consider converting it to a bromide or iodide to enhance reactivity.
-
Side Reactions: Competing elimination reactions can reduce the yield of the desired substitution product, particularly if the substrate is sterically hindered or if a strong, non-nucleophilic base is present. Careful control of temperature and the choice of a non-hindered base can mitigate this.
-
Impurity Profile of the Starting Material: Impurities in the starting material can interfere with the cyanation reaction. Ensure the precursor is of high purity before proceeding.
Troubleshooting Steps:
-
Optimize the Cyanide Source and Catalyst: If using an alkali metal cyanide, screen different PTCs and solvent systems. If yields remain low, consider exploring transition-metal-catalyzed cyanation, being mindful of the cost implications.[6]
-
Improve the Leaving Group: If starting from a 3-(chloromethyl) derivative, consider an in-situ Finkelstein reaction to generate the more reactive iodide.
-
Control Reaction Temperature: Run the reaction at the lowest effective temperature to minimize side reactions. A temperature screening study is highly recommended.
-
Purify the Starting Material: Analyze the purity of your 3-functionalized 5-chlorobenzo[b]thiophene precursor and purify if necessary.
Q3: I am observing the formation of significant impurities during the synthesis. How can I identify and minimize them?
A3: Impurity formation is a major concern in scaling up any synthesis, impacting yield, purification costs, and the final product's quality.
-
Common Impurities and Their Origins:
-
Over-reaction or Di-substitution: In some synthetic routes, there's a possibility of reaction at other positions on the benzo[b]thiophene ring.
-
Unreacted Starting Materials: Incomplete reactions will lead to the presence of starting materials in the crude product.
-
Byproducts from Side Reactions: As mentioned in Q2, elimination can be a significant side reaction. Other possibilities include hydrolysis of the nitrile group if water is present, especially under harsh basic or acidic conditions.
-
Identification and Minimization Strategies:
-
Thorough Analytical Characterization: Utilize techniques like HPLC, GC-MS, and NMR to identify the structure of the major impurities.[8] This is a critical first step in understanding their formation mechanism.
-
Reaction Monitoring: Implement in-process controls (IPCs) using techniques like TLC or HPLC to monitor the reaction progress. This will help in determining the optimal reaction time and preventing the formation of degradation products from prolonged reaction times or excessive heating.
-
Control of Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of a particular reagent might lead to unwanted side reactions.
-
Inert Atmosphere: Some intermediates or reagents might be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation or unwanted hydrolysis.
Q4: The purification of the final product, this compound, is proving difficult at a larger scale. What are some effective purification strategies?
A4: Purification is often a bottleneck in scaling up a synthesis. What works well on a gram scale may not be practical or economical on a kilogram scale.
-
Crystallization: This is often the most cost-effective and scalable purification method for solid compounds.[9]
-
Solvent Screening: A thorough solvent screening is essential to find a suitable solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures, leading to high recovery of the purified product.
-
Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slower, controlled cooling profile generally yields larger, purer crystals.
-
-
Column Chromatography: While a standard laboratory technique, traditional silica gel chromatography can be expensive and generate significant solvent waste at a large scale.
-
Alternative Stationary Phases: Consider other stationary phases or techniques like medium pressure liquid chromatography (MPLC) for more efficient large-scale separations.
-
Solvent Optimization: Use solvent systems that are effective, less hazardous, and easier to recover and recycle.
-
-
Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure could be a viable option, although the thermal stability of the compound needs to be considered.
Recommended Purification Workflow:
-
Initial Purification by Crystallization: Attempt to purify the crude product by crystallization first. This is the most industrially viable method.
-
Secondary Purification if Needed: If crystallization does not provide the desired purity, a secondary purification step like column chromatography might be necessary.
-
Pre-treatment of Crude Material: Sometimes, a simple work-up procedure like washing the crude solid with a suitable solvent can remove a significant amount of impurities before the main purification step.[10]
Visualizing the Synthetic Workflow
To aid in understanding the key decision points and potential challenges in the synthesis, the following workflow diagram is provided.
Caption: A generalized workflow for the synthesis of this compound.
References
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]
- Process and intermediates for the preparation of benzo[b]thiophene compounds.
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]
-
One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science (RSC Publishing). [Link]
- Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene).
-
Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. Dyes and Pigments. [Link]
- Process for the purification of thiophenes.
-
RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. [Link]
- Acetonitrile purification via an adsorption-based process.
-
Copper-Catalysis in Cyanation Reactions. Shodhganga. [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]
-
Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Journal of the Korean Chemical Society. [Link]
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Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: strategies and reactions. ResearchGate. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]
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Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PMC - NIH. [Link]
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Metal-mediated C−CN Bond Activation in Organic Synthesis. Wiley Online Library. [Link]
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Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. ResearchGate. [Link]
-
Preparation of benzo[b]thiophene-3-carboxaldehyde. PrepChem.com. [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. ResearchGate. [Link]
-
Benzo[b]thiophene-2-carbaldehyde. ResearchGate. [Link]
-
Cyanation – Knowledge and References. Taylor & Francis. [Link]
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Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Taylor & Francis Online. [Link]
- Synthesis method of diphenylacetonitrile.
- Preparation method of 2-thiopheneacetonitrile.
-
Cyanation of Unactivated Secondary Alkyl Halides. ChemistryViews. [Link]
-
β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. PMC - PubMed Central. [Link]
-
Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. ResearchGate. [Link]
-
Benzo[b]thiophene-2-carbaldehyde. MDPI. [Link]
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Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Organic & Biomolecular Chemistry. [Link]
-
A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]
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preventing decomposition of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile during reactions
Welcome to the technical support center for 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent its decomposition during chemical reactions, ensuring the integrity and success of your experiments.
Introduction: Understanding the Molecule's Stability
This compound is a robust molecule, but like many functionalized heterocyclic compounds, it possesses specific sensitivities that can lead to degradation under certain reaction conditions. The primary points of lability are the benzothiophene ring, the acetonitrile functional group, and the chloro substituent. Understanding the interplay of these components is crucial for successful synthesis and downstream applications.
This guide is structured to address common challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC. What's happening?
A dark coloration and the appearance of multiple spots on a Thin Layer Chromatography (TLC) plate are classic indicators of decomposition. For this compound, this could be due to several factors, primarily related to the instability of the benzothiophene ring under harsh conditions.
-
Underlying Cause: The benzothiophene core, while aromatic, can be susceptible to degradation in the presence of strong acids or bases, particularly at elevated temperatures. The sulfur atom's lone pair of electrons can be protonated in acidic media, forming a sulfonium ion. This can activate the ring towards nucleophilic attack and potential ring-opening.[1]
-
Troubleshooting:
-
Moderate Reaction Conditions: If possible, use milder acids or bases.
-
Temperature Control: Run the reaction at the lowest effective temperature. Consider performing test reactions at different temperatures to find the optimal balance between reaction rate and stability.
-
Inert Atmosphere: If oxidative degradation is suspected, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
FAQ 2: My product's mass spectrum shows a peak corresponding to the carboxylic acid or amide analog of my starting material. What is the cause?
This is a strong indication of nitrile hydrolysis. The acetonitrile group (-CH₂CN) can be converted to a carboxamide (-CH₂CONH₂) and subsequently to a carboxylic acid (-CH₂COOH) in the presence of water and either an acid or a base catalyst.
-
Underlying Cause: The carbon atom of the nitrile group is electrophilic and can be attacked by water. This process is significantly accelerated by both acids (which protonate the nitrogen, increasing the carbon's electrophilicity) and bases (which generate the more nucleophilic hydroxide ion).[2][3]
-
Troubleshooting:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
pH Control: If aqueous workups are necessary, perform them at a neutral pH and at low temperatures to minimize the duration of exposure to acidic or basic conditions.
-
Milder Conditions: If the reaction itself requires acidic or basic catalysts, explore the use of milder reagents or shorter reaction times.
-
FAQ 3: I'm performing a palladium-catalyzed cross-coupling reaction and observing a significant amount of a dehalogenated byproduct. How can I prevent this?
The loss of the chlorine atom from the 5-position of the benzothiophene ring is a known side reaction in palladium-catalyzed processes, referred to as reductive dehalogenation.
-
Underlying Cause: In a typical palladium catalytic cycle, the desired cross-coupling occurs after oxidative addition of the aryl halide to the Pd(0) complex. However, if a hydride source is present, the aryl-palladium intermediate can undergo reductive elimination with the hydride, leading to the replacement of the halogen with a hydrogen atom. Hydride sources can include solvents (like isopropanol), reagents (like phosphites), or even the base used in the reaction.[4][5]
-
Troubleshooting:
-
Choice of Base: Use a non-hydridic base if possible.
-
Solvent Selection: Avoid solvents that can act as hydride donors.
-
Ligand Choice: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation. Experiment with different ligands to optimize the reaction.
-
Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can sometimes suppress this side reaction.
-
Troubleshooting Guide: Common Issues and Solutions
| Observed Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low Yield, Complex Mixture | Thermal Decomposition | 1. Lower Reaction Temperature: High temperatures can provide the activation energy for decomposition pathways.[1][6] 2. Thermogravimetric Analysis (TGA): If available, perform TGA on the starting material to determine its decomposition temperature and ensure reaction conditions are well below this threshold.[1] |
| Formation of Sulfoxide/Sulfone | Oxidative Degradation | 1. Inert Atmosphere: Purge the reaction vessel with an inert gas (N₂ or Ar) to exclude oxygen. 2. Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Avoid Strong Oxidants: Be mindful of reagents that can act as oxidants. The sulfur in the benzothiophene ring is susceptible to oxidation.[1][7] |
| Unexpected Byproducts | Side Reactions of the Acetonitrile Group | 1. Protecting Groups: In complex syntheses, consider protecting the nitrile functionality, although this adds extra steps.[8][9] 2. Base Selection: The acidic protons on the carbon adjacent to the nitrile can be abstracted by strong bases, leading to undesired alkylation or condensation reactions. Use non-nucleophilic bases where appropriate. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Minimizing Nitrile Hydrolysis
-
Drying of Glassware and Reagents: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents and reagents.
-
Inert Atmosphere: Assemble the reaction under a nitrogen or argon atmosphere.
-
Reaction Setup: Dissolve this compound in the appropriate anhydrous solvent. Cool the solution in an ice bath before adding any acidic or basic reagents.
-
Reagent Addition: Add reagents slowly to control any exotherm.
-
Monitoring: Monitor the reaction closely by TLC or HPLC to determine the point of completion and avoid prolonged reaction times.
-
Workup: Quench the reaction by pouring it into a cold, buffered aqueous solution (pH ~7). Extract the product quickly into an organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
Protocol 2: Analysis of Potential Decomposition Products by HPLC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV detector at a wavelength appropriate for the benzothiophene chromophore (e.g., 254 nm) and a mass spectrometer.
-
-
Data Analysis: Look for the expected mass of the starting material and product. Also, search for the masses corresponding to potential byproducts such as the hydrolyzed carboxylic acid or amide, the dehalogenated compound, and oxidized species (sulfoxide or sulfone).[10]
Visualizing Decomposition Pathways
The following diagrams illustrate the primary potential decomposition pathways for this compound.
Caption: Potential decomposition pathways for the target molecule.
Conclusion
By understanding the inherent reactivity of the benzothiophene ring, the acetonitrile group, and the chloro substituent, researchers can proactively design experiments that minimize the degradation of this compound. Careful control of reaction parameters such as temperature, pH, and atmosphere, along with the judicious selection of reagents and solvents, is paramount to achieving high yields and product purity. This guide serves as a foundational resource to aid in these efforts, promoting more efficient and successful research outcomes.
References
- BenchChem. (2025). Stability issues of 2,5-Dimethyl-1-benzothiophene under acidic conditions.
-
MDPI. (2024). Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. [Link]
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
PMC - NIH. (n.d.). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. [Link]
-
PMC - NIH. (n.d.). Identification of Disulfides from the Biodegradation of Dibenzothiophene. [Link]
- ResearchGate. (n.d.). Drugs containing benzothiophenes.
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- ResearchGate. (2018).
- ResearchGate. (2025). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
-
PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
- ResearchGate. (2025).
- ResearchGate. (2025). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity.
- ResearchGate. (2025). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents.
- UT Southwestern, Dallas, Texas. (n.d.). Protecting Groups in Organic Synthesis.
-
PMC - NIH. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. [Link]
- RSC Publishing. (n.d.).
- ResearchGate. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
-
Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]
- ResearchGate. (2024). A non-catalytic oxidative desulfurization of thiophene and benzothiophene by peroxyacetic acid oxidant.
- ResearchGate. (2018). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS.
-
PMC - NIH. (n.d.). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]
-
Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. [Link]
-
PMC - NIH. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. [Link]
-
MDPI. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]
-
Frontiers. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. [Link]
-
Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]
-
PMC - NIH. (n.d.). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. [Link]
-
Slideshare. (n.d.). Organic Chemistry-Synthesis of Benzothiophene. [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]
-
BJSTR Publishers. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. [Link]
-
Books Gateway. (2019). Avoid Protecting Groups. [Link]
-
JBRNS. (2023). Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. [Link]
-
PMC - NIH. (n.d.). Special Issue: Sulfur-Nitrogen Heterocycles. [Link]
- ResearchGate. (2025). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
-
Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]
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Technical Support Center: Reaction Condition Optimization for 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile Derivatization
Welcome to the technical support center for the derivatization of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for common synthetic transformations involving this key pharmaceutical intermediate.[1] The unique structure, featuring an acidic α-proton and a versatile nitrile group, allows for a range of derivatizations crucial for building molecular complexity.
This document moves beyond simple protocols to explain the chemical reasoning behind experimental choices, empowering you to diagnose and solve challenges encountered in the lab.
Frequently Asked Questions (FAQs) - General Overview
Q: What are the primary reactive sites on this compound?
A: The molecule has two primary sites for derivatization:
-
The α-Carbon: The methylene (-CH₂-) bridge between the benzothiophene ring and the nitrile group has acidic protons. These can be removed by a suitable base to form a nucleophilic carbanion, which can then react with various electrophiles (e.g., alkyl halides, aldehydes).
-
The Nitrile Group (-C≡N): This functional group is an electrophilic carbon center and can undergo nucleophilic attack.[2] It is most commonly hydrolyzed to a carboxylic acid or reduced to a primary amine.[2][3]
Q: Why is this compound significant in drug development?
A: The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antimicrobial and anticancer properties.[4][5] The ability to easily derivatize the acetonitrile side-chain allows for the systematic exploration of the chemical space around this core, which is a fundamental strategy in lead optimization.
Section 1: α-Alkylation of the Acetonitrile Side-Chain
This is one of the most common derivatization strategies, involving the deprotonation of the α-carbon followed by quenching with an electrophile. Success hinges on the careful selection of base, solvent, and temperature to ensure efficient carbanion formation while minimizing side reactions.
Troubleshooting Guide: α-Alkylation
Q1: My alkylation reaction has a very low yield. What are the most likely causes and how can I improve it?
A: Low yield in this reaction is typically traced back to three main areas: incomplete deprotonation, side reactions, or issues with the electrophile.
-
Cause 1: Incomplete Deprotonation. The pKa of the α-protons is crucial. A base that is not strong enough will result in an unfavorable equilibrium with only a small amount of the desired carbanion present at any time.
-
Solution: Switch to a stronger base. If you are using an alkoxide like sodium ethoxide, consider moving to sodium hydride (NaH) or a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA). For particularly challenging cases, stronger bases like n-Butyllithium (n-BuLi) can be used, but may require cryogenic temperatures (-78 °C) to control reactivity.
-
-
Cause 2: Competing Side Reactions. The generated carbanion is a strong nucleophile and can react in undesired ways.
-
Dialkylation: The mono-alkylated product still has one acidic proton, which can be removed and react a second time. To favor mono-alkylation, use a slight excess of the nitrile starting material relative to the base and electrophile. Alternatively, adding the electrophile slowly to the pre-formed carbanion solution can help.
-
Elimination: If using a secondary or tertiary alkyl halide as the electrophile, the carbanion can act as a base, leading to E2 elimination instead of the desired SN2 substitution. Whenever possible, use primary or activated (e.g., benzylic, allylic) halides.
-
-
Cause 3: Poor Electrophile Reactivity or Degradation.
-
Solution: Ensure the purity and reactivity of your alkylating agent. Use a fresh bottle or purify it before use. For less reactive electrophiles like alkyl chlorides, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate the reaction via an in situ Finkelstein reaction to form the more reactive alkyl iodide.
-
Q2: I'm not seeing any product formation at all. What should be on my initial checklist?
A: A complete lack of reaction points to a fundamental issue with one of the core components.
-
Workflow: Troubleshooting a Failed Alkylation Reaction
A logic diagram for initial troubleshooting steps.
-
Base Inactivity: Strong bases like NaH and LDA are highly reactive and can be deactivated by moisture or improper storage. Use a fresh bottle or titrate the solution (for organolithiums) to confirm its molarity.
-
Solvent Purity: The reaction is highly sensitive to protic impurities like water or alcohols. Ensure you are using a freshly distilled or commercially available anhydrous solvent.
-
Inert Atmosphere: The carbanion intermediate can be quenched by oxygen. Ensure your reaction vessel is properly purged with an inert gas like nitrogen or argon.
Data Summary: Base and Solvent Selection
| Base | pKa of Conjugate Acid | Typical Solvent | Temperature (°C) | Key Considerations |
| NaH | ~36 | THF, DMF | 0 to 25 | Heterogeneous, requires careful handling (pyrophoric). Good for many applications. |
| LDA | ~36 | THF | -78 to 0 | Strong, non-nucleophilic base. Ideal for preventing side reactions with carbonyls. Must be freshly prepared or titrated. |
| KHMDS | ~26 | THF | -78 to 25 | Similar to LDA but the potassium salt can offer different solubility and reactivity. |
| t-BuOK | ~19 | t-BuOH, THF | 25 to 80 | Less potent; may be insufficient. Can promote elimination reactions. |
Protocol: General Procedure for α-Alkylation
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration) via syringe and cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Gas evolution (H₂)! Allow the mixture to stir at 0 °C for 30-60 minutes until gas evolution ceases.
-
Alkylation: Slowly add the alkyl halide (1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 2: Hydrolysis of the Nitrile Group
The conversion of the nitrile to a carboxylic acid is a robust transformation but often requires harsh conditions, which can be a double-edged sword.[6] The primary choice is between acidic and basic hydrolysis.
Troubleshooting Guide: Nitrile Hydrolysis
Q1: My hydrolysis reaction is incomplete, even after prolonged heating. What can I do?
A: Nitrile hydrolysis is notoriously slow.[6] Increasing reaction vigor is key.
-
Solution (Acidic Hydrolysis): Increase the concentration of the acid. A common mixture is a 1:1 solution of concentrated H₂SO₄ and water. You can also increase the reaction temperature, but monitor for potential decomposition (darkening of the reaction mixture).
-
Solution (Basic Hydrolysis): Use a higher concentration of base (e.g., 6M NaOH or KOH). Adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes help if the starting material has poor solubility in the aqueous medium. Co-solvents like ethanol or dioxane can also improve solubility and increase the reaction rate.
Q2: I am trying to synthesize the amide, but the reaction proceeds all the way to the carboxylic acid. How can I stop the reaction at the amide stage?
A: Isolating the intermediate amide is challenging because the conditions required to hydrolyze the nitrile will also readily hydrolyze the amide.[6][7]
-
Solution 1: Milder Conditions. Some success has been reported using milder conditions, such as concentrated HCl at a controlled temperature of 40-50 °C, but this requires careful monitoring.[6]
-
Solution 2: Anhydrous Acidic Conditions. One of the most reliable methods is the Pinner reaction. Treating the nitrile with an alcohol (e.g., ethanol) under anhydrous HCl gas generates an imidate salt, which can then be gently hydrolyzed with water to the amide.
-
Solution 3: Metal-Catalyzed Hydration. Modern methods using platinum or ruthenium catalysts can hydrate nitriles to amides under more neutral conditions, offering excellent selectivity.
Protocol: Basic Hydrolysis to 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid
-
Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound (1.0 eq) in a 6M aqueous solution of sodium hydroxide (NaOH, ~10-20 eq).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C). The reaction may be vigorous, with the evolution of ammonia gas. Caution: Perform in a well-ventilated fume hood. Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Acidification: Slowly and carefully acidify the cooled solution with concentrated HCl until the pH is ~1-2. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).
Section 3: Reduction of the Nitrile Group
Reduction of the nitrile yields the corresponding primary amine, 2-(5-Chlorobenzo[b]thiophen-3-yl)ethanamine, a valuable building block for further elaboration. The choice of reducing agent is critical and depends on the desired selectivity and available laboratory equipment.
Troubleshooting Guide: Nitrile Reduction
Q1: My reduction with LiAlH₄ gave a complex mixture of products and a low yield of the desired amine. What went wrong?
A: Lithium aluminum hydride (LiAlH₄) is a very powerful, non-selective reducing agent.[8][9] Problems usually arise from impure reagents or an improper work-up procedure.
-
Cause 1: "Wet" Reagents. LiAlH₄ reacts violently with water. Any moisture in the starting material or solvent will consume the reagent and generate hydrogen gas, leading to poor results and a safety hazard. Always use freshly opened or titrated LiAlH₄ and anhydrous solvents.
-
Cause 2: Improper Work-up. The work-up for an LiAlH₄ reaction is critical for isolating the product from the aluminum salts. A poorly executed work-up can lead to the product being trapped in the gelatinous aluminum hydroxide precipitate.
-
Optimized Solution (Fieser Work-up): For a reaction using 'x' grams of LiAlH₄, cool the reaction mixture to 0 °C and sequentially and very slowly add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, allowing for efficient extraction of the amine product.
-
-
Q2: Can I use sodium borohydride (NaBH₄) to reduce the nitrile?
A: Generally, no. Sodium borohydride (NaBH₄) is not a strong enough reducing agent to reduce nitriles on its own.[8][9] However, its reactivity can be enhanced by additives. Using NaBH₄ in the presence of a cobalt(II) chloride (CoCl₂) catalyst is a known method for reducing nitriles to primary amines under milder conditions than LiAlH₄.[9]
Data Summary: Common Reducing Agents for Nitriles
| Reducing Agent | Solvent | Conditions | Selectivity & Notes |
| LiAlH₄ | Anhydrous Ether, THF | 0 °C to reflux | Highly reactive, non-selective. Reduces most polar functional groups. Requires careful handling and work-up.[8] |
| H₂ / Raney Ni or PtO₂ | Ethanol, Methanol | High pressure (50-1000 psi), elevated temp. | Catalytic hydrogenation. Can also reduce alkenes, alkynes, and aromatic rings under harsh conditions. Good for large-scale synthesis.[10] |
| BH₃·THF | THF | Reflux | Borane is a good alternative to LiAlH₄. It is less reactive with some functional groups (e.g., esters). |
-
Decision Tree: Choosing a Reduction Method
A decision guide for selecting an appropriate nitrile reduction method.
References
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Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis . ACS Publications. Available at: [Link]
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reduction of nitriles - Chemguide . Chemguide. Available at: [Link]
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Reactions of Nitriles - Chemistry Steps . Chemistry Steps. Available at: [Link]
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SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES - TSI Journals . TSI Journals. Available at: [Link]
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COMMUNICATION Iron-catalyzed alkylation of nitriles with alcohols - The University of Liverpool Repository . The University of Liverpool Repository. Available at: [Link]
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20.7: Chemistry of Nitriles - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
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Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC . National Center for Biotechnology Information. Available at: [Link]
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Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC . National Center for Biotechnology Information. Available at: [Link]
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20.7 Chemistry of Nitriles - OpenStax . OpenStax. Available at: [Link]
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Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis . Organic Chemistry Portal. Available at: [Link]
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Amine synthesis by nitrile reduction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
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Mechanism of hydrolysis in acetonitrile of p-nitrophenyl... - ResearchGate . ResearchGate. Available at: [Link]
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Reduction of nitriles to primary amines with LiAlH4 - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]
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Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl Amines - PMC . National Center for Biotechnology Information. Available at: [Link]
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Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation - PubMed Central . National Center for Biotechnology Information. Available at: [Link]
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hydrolysis of nitriles - Chemguide . Chemguide. Available at: [Link]
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Amines - Nitriles (A-Level Chemistry) - Study Mind . Study Mind. Available at: [Link]
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α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst | The Journal of Organic Chemistry . ACS Publications. Available at: [Link]
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Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
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Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons - Pearson . Pearson. Available at: [Link]
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Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 . SMF. Available at: [Link]
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Functional Groups In Organic Chemistry . Master Organic Chemistry. Available at: [Link]
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How To Reduce A Nitrile To An Amine? - Chemistry For Everyone - YouTube . YouTube. Available at: [Link]
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Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals . Beilstein Journals. Available at: [Link]
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Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]
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workup procedure for 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile reactions
Technical Support Center: 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support guide for handling reactions involving this compound. This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, often utilized in the synthesis of complex molecular architectures.[1][2] Its unique structure, featuring a chlorinated benzothiophene core and a reactive acetonitrile moiety, presents specific challenges and opportunities in synthetic chemistry.
This guide is structured from the perspective of a seasoned application scientist. It moves beyond simple procedural lists to provide the underlying rationale for each step, empowering you to troubleshoot effectively and adapt protocols to your specific experimental context.
Section 1: Safety First - Essential Handling Precautions
Before commencing any experiment, a thorough understanding of the reagent's safety profile is non-negotiable. Compounds containing the benzothiophene nucleus and the nitrile functional group require careful handling.
Question: What are the primary safety concerns and handling requirements for this compound and its derivatives?
Answer: Based on data for analogous structures and the constituent functional groups, the primary hazards are:
-
Toxicity: Acetonitrile derivatives are often classified as harmful if swallowed, in contact with skin, or if inhaled.[1][3] The nitrile group can be metabolized to release cyanide in vivo, although this is highly structure-dependent.
-
Irritation: It is expected to be a skin, eye, and respiratory tract irritant.[1]
-
Environmental: The chlorinated aromatic structure suggests that appropriate waste disposal procedures must be followed to avoid environmental persistence.
Mandatory Handling Protocol:
-
Engineering Controls: Always handle the solid compound and its reaction mixtures within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves (check for breakthrough time with the solvents you are using), and chemical splash goggles.
-
Waste Disposal: Dispose of all waste (solid and liquid) in appropriately labeled hazardous waste containers according to your institution's guidelines. Do not dispose of down the drain.
-
Accidental Exposure:
Section 2: Core Principles of a Standard Reaction Workup
A successful workup isolates the desired product from the reaction mixture in a state pure enough for its intended next step, be it characterization, further reaction, or final purification. For reactions involving this specific acetonitrile, a typical workflow involves quenching the reaction, followed by liquid-liquid extraction.
Question: What is the fundamental logic behind the workup procedure for a typical reaction involving this compound, such as an alkylation?
Answer: The goal is to systematically remove unreacted starting materials, reagents, catalysts, and soluble byproducts. The process leverages the differential solubility of the product and impurities between an organic solvent and an aqueous phase. The typical sequence is designed to remove specific classes of impurities at each stage.
Caption: Standard Liquid-Liquid Extraction Workflow.
Section 3: Troubleshooting Guide
Even with a robust protocol, unexpected issues can arise. This section addresses common problems encountered during the workup of this compound reactions.
Q1: My reaction has stalled or shows low conversion by TLC/LCMS. Before workup, what should I consider?
A1: Do not proceed to workup. An incomplete reaction leads to a difficult purification.
-
Check Reagents: Was the base strong enough for deprotonation (in alkylation reactions)? Was the electrophile active? Have the reagents degraded upon storage?
-
Temperature & Time: Many reactions, especially those involving C-C bond formation, may require heating or extended reaction times.[5] Consider cautiously increasing the temperature or allowing the reaction to stir longer.
-
Solvent: Ensure the solvent is anhydrous if using moisture-sensitive reagents like NaH or LDA.
Q2: I've completed the aqueous extraction, but I have a persistent emulsion at the solvent interface. How do I resolve this?
A2: Emulsions are common and are caused by finely dispersed droplets of one phase within the other, often stabilized by surfactants or particulate matter.
-
Solution 1 (Ionic Strength): Add a significant amount of saturated sodium chloride solution (brine). This increases the polarity and density of the aqueous phase, forcing the two layers to separate. This is the most common and effective first step.[5]
-
Solution 2 (Filtration): If the emulsion is stabilized by fine solid particles, filter the entire mixture through a pad of Celite®. This removes the particulate matter, allowing the layers to coalesce.
-
Solution 3 (Patience & Physical Methods): Allow the separatory funnel to stand undisturbed for an extended period (15-60 minutes). Gently swirling the funnel can sometimes help.
-
Solution 4 (Solvent Addition): Adding more of the organic extraction solvent can sometimes resolve the issue.
Q3: After removing the solvent, my product is a dark, intractable oil instead of the expected solid. What are my next steps?
A3: This is a common purification challenge. The oil may be your product, a mixture of product and impurities, or polymeric byproduct.
-
Step 1 (Purity Check): Take a small sample of the oil and analyze it by ¹H NMR and LCMS if possible. This will tell you if your product is present and in what approximate purity.
-
Step 2 (Induce Crystallization):
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a tiny amount of solid product from a previous batch, add a single speck to the oil.
-
Solvent Trituration: Add a small amount of a solvent in which your product is expected to be poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. The product may solidify.
-
-
Step 3 (Purification as an Oil): If crystallization fails, proceed directly to purification by column chromatography. The oil can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
Q4: My TLC plate shows my product is contaminated with a new, highly polar spot after an acidic workup. What could this be?
A4: The most likely culprit is the hydrolysis of the nitrile group to the corresponding carboxylic acid, 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid.[1] Nitriles can undergo hydrolysis under either strong acidic or basic conditions, especially if heat is applied during the reaction or workup.
-
Confirmation: The carboxylic acid will have a different mass in MS and will likely show a broad -OH peak in the ¹H NMR spectrum.
-
Mitigation:
-
Avoid Strong Acids: If possible, use a milder quenching agent like saturated ammonium chloride solution instead of dilute HCl.
-
Temperature Control: Keep the workup temperature low (e.g., using an ice bath) to minimize the rate of hydrolysis.
-
Separation: If hydrolysis has already occurred, the desired nitrile product can be separated from the carboxylic acid byproduct. During the extraction, wash the organic layer with a base (e.g., saturated NaHCO₃). The acidic byproduct will be deprotonated and move into the aqueous layer, while your neutral nitrile product remains in the organic phase.
-
Section 4: Standardized Workup Protocols
These protocols provide a validated starting point for common reaction types. Always monitor your reaction by TLC or LCMS to confirm completion before initiating the workup.
Protocol A: Workup for a Neutral or Mildly Basic Reaction (e.g., Phase-Transfer Catalyzed Alkylation)
This protocol is suitable for reactions where the pH is not strongly acidic or basic upon completion.
-
Quench: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.
-
Extract: Add a suitable organic solvent (Ethyl Acetate is a good first choice). Use enough solvent to make the layers roughly equal in volume. Stopper the funnel, invert, and vent. Shake gently at first, then more vigorously.
-
Separate: Allow the layers to separate. Drain the lower (aqueous) layer. Note: If using a denser solvent like Dichloromethane (DCM), the organic layer will be on the bottom.
-
Back-Extract: Extract the aqueous layer one more time with a fresh portion of the organic solvent to recover any dissolved product.
-
Combine & Wash: Combine all organic extracts. Wash the combined organic layer sequentially with:
-
Deionized water (to remove water-soluble species).
-
Saturated NaCl solution (brine) (to remove bulk water).[5]
-
-
Dry: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl and let it stand for 10-15 minutes.
-
Isolate: Filter the solution to remove the drying agent, washing the solid with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purify: Purify the crude material by column chromatography or recrystallization.
Protocol B: Workup for a Reaction Involving Strong Acid (e.g., Nitrile Hydrolysis)
This protocol is designed to neutralize a strong acid and isolate an acidic product.
-
Cool & Neutralize: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) until gas evolution ceases and the pH of the aqueous phase is basic (~pH 8-9). Caution: This can be highly exothermic and produce CO₂ gas. Add the base in small portions.
-
Wash: Transfer the mixture to a separatory funnel. Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or DCM) to remove any unreacted neutral starting material. Discard the organic layer.
-
Acidify & Extract: Cool the aqueous layer again in an ice bath. Slowly add cold, dilute HCl (e.g., 1M or 2M) until the pH is acidic (~pH 2). The carboxylic acid product should precipitate or become extractable.
-
Isolate Product: Extract the acidified aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash & Dry: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acidic product.
Section 5: Frequently Asked Questions (FAQs)
Q: What are the best general-purpose solvents for extracting this compound from an aqueous solution?
A: The ideal solvent should have high solubility for your product, low solubility in water, and a relatively low boiling point for easy removal.
-
Ethyl Acetate (EtOAc): Excellent general-purpose solvent. It is moderately polar, dissolves a wide range of organic compounds, and is not miscible with water.
-
Dichloromethane (DCM): A stronger, denser-than-water solvent. Useful for slightly more polar compounds that have poor solubility in EtOAc. It is more prone to forming emulsions.
-
Diethyl Ether (Et₂O): A very non-polar solvent, useful for extracting non-polar compounds. Its high volatility can be both an advantage (easy removal) and a disadvantage (fire hazard, evaporation losses).
Q: How do I choose an appropriate solvent system for recrystallization?
A: The principle of recrystallization is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot.
-
Screening: Place a small amount of your crude solid in several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, acetone, toluene, heptane) to each.
-
Observation: A good single solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. The compound should then crash out as clean crystals upon cooling.
-
Solvent Pairs: If no single solvent works, try a solvent pair (e.g., Toluene/Heptane or DCM/Hexane). Dissolve the compound in a minimum amount of the "good" solvent (in which it is soluble) at an elevated temperature. Then, slowly add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Re-heat to clarify, then allow to cool slowly.
Q: What are the recommended storage conditions for this compound?
A: Based on general stability for similar compounds, it should be stored in a tightly sealed container in a cool, dry, and dark place.[3] Storage in a refrigerator or freezer under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability to prevent slow hydrolysis from atmospheric moisture.
Section 6: Data Summary
This table summarizes key physical and chemical properties for related compounds to provide a reference point for your experimental work.
| Property | Value / Information | Source |
| Molecular Formula | C₁₀H₆ClNS | Calculated |
| Molecular Weight | 207.68 g/mol | Calculated |
| Typical Reactions | Nitrile Hydrolysis, Nucleophilic Substitution, Electrophilic Aromatic Substitution | [1] |
| Hazard Statements | Likely H302, H312, H332 (Harmful if swallowed, in contact with skin, if inhaled) | [1][3] |
| GHS Pictogram | Likely GHS07 (Exclamation Mark) | [3] |
References
- 2-(benzo[b]thiophen-2-yl)acetonitrile - Smolecule. (n.d.).
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). MDPI. Retrieved January 23, 2026, from [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). National Institutes of Health (PMC). Retrieved January 23, 2026, from [Link]
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- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile and Other Benzothiophene Derivatives: A Guide for Researchers
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This guide provides a comparative analysis of the biological activity of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile and other key benzothiophene derivatives, offering insights into their structure-activity relationships and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this important class of heterocyclic compounds.
The Benzothiophene Scaffold: A Privileged Structure in Drug Discovery
The benzo[b]thiophene core, consisting of a benzene ring fused to a thiophene ring, provides a rigid and lipophilic framework that is amenable to a wide range of chemical modifications. This structural versatility allows for the fine-tuning of physicochemical properties and biological targets, making it a "privileged structure" in drug discovery. The diverse pharmacological profiles of benzothiophene derivatives underscore their significance in the development of novel therapeutic agents.[1]
Comparative Biological Evaluation: Anticancer and Antimicrobial Activities
This guide will focus on two of the most prominent biological activities of benzothiophene derivatives: anticancer and antimicrobial effects. We will compare the potency of various analogs, including the subject of our focus, this compound, by examining available experimental data.
Anticancer Activity: Targeting Cellular Proliferation
Several benzothiophene derivatives have emerged as potent anticancer agents, with mechanisms of action often involving the inhibition of tubulin polymerization or modulation of key signaling pathways.
| Compound/Derivative Class | Cancer Cell Line(s) | Potency (GI50/IC50) | Reference |
| Benzothiophene Acrylonitrile Analogs | Various human cancer cell lines | 10–100 nM | [2] |
| 2-Aminobenzo[b]thiophene Derivatives | K562 and HeLa | Not specified | [4] |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | Various, including breast cancer | Mean GI50 of 1.57 µM | [5] |
| Thiophene Derivatives | HepG2 and SMMC-7721 | Not specified |
Table 1: Comparative Anticancer Activity of Selected Benzothiophene and Thiophene Derivatives.
Antimicrobial Activity: Combating Pathogenic Microbes
Benzothiophene derivatives have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi. The mechanism of action can vary, but often involves the disruption of microbial cell membranes or inhibition of essential enzymes.
Studies on 3-halobenzo[b]thiophenes have demonstrated their antimicrobial potential. For example, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes exhibited a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Gram-positive bacteria and yeast.[6] This suggests that the chloro-substitution, as seen in this compound, can be a favorable feature for antimicrobial activity. Furthermore, benzothiophene acylhydrazones have been identified as potent agents against multidrug-resistant Staphylococcus aureus, with one 6-chloro derivative showing a MIC of 4 µg/mL.[1]
| Compound/Derivative Class | Microorganism(s) | Potency (MIC) | Reference |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria and yeast | 16 µg/mL | [6] |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (including MRSA) | 4 µg/mL | [1] |
| Spiro-indoline-oxadiazole derivative of thiophene | Clostridium difficile | 2 to 4 μg/ml | [7] |
| 2-(hydroxypropan-2-yl)-3-chlorobenzo[b]thiophene | S. aureus, E. faecalis, and C. albicans | 64 µg/mL | [8] |
Table 2: Comparative Antimicrobial Activity of Selected Benzothiophene and Thiophene Derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzothiophene derivatives is intricately linked to their substitution patterns. Key SAR insights include:
-
Substitution at the 3-position: The presence of an acetonitrile or a related functional group at this position appears to be crucial for potent anticancer activity.
-
Halogenation: The introduction of a chlorine atom at the 5- or 6-position of the benzothiophene ring can enhance both anticancer and antimicrobial activities. This is likely due to favorable changes in the molecule's electronic and lipophilic character.
-
Substitution at the 2-position: Modifications at this position can also significantly impact biological activity, as seen in the case of 2-aminobenzo[b]thiophene derivatives with antiproliferative effects.[4]
The combination of a 5-chloro substituent and a 3-acetonitrile group in this compound suggests a strong potential for both anticancer and antimicrobial activities, making it a compelling candidate for further investigation.
Experimental Protocols for Biological Evaluation
To ensure the scientific rigor and reproducibility of the findings presented in this guide, we provide detailed, step-by-step methodologies for the key experiments used to assess the biological activity of these compounds.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Step-by-Step Protocol:
-
Cell Preparation: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for the desired period of exposure (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.[10]
-
Formazan Formation: Incubate the plates for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[10]
-
Incubation: Leave the plates at room temperature in the dark for 2 hours.[10]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. The amount of absorbance is proportional to the number of viable cells.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Protocol:
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a turbidity equivalent to a 0.5 McFarland standard.[11]
-
Compound Dilution: Perform a serial two-fold dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[12]
-
Inoculation: Inoculate each well with the prepared bacterial suspension.[13]
-
Incubation: Cover the plate and incubate at 37°C for approximately 20 hours.[13]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The benzo[b]thiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While direct experimental data for this compound remains to be fully elucidated in publicly accessible literature, a comparative analysis of structurally related compounds strongly suggests its potential as a potent anticancer and/or antimicrobial agent. The presence of the 5-chloro and 3-acetonitrile moieties are key structural features that have been associated with significant biological activity in other benzothiophene derivatives.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to definitively determine its IC50 and MIC values against a broad panel of cancer cell lines and microbial strains. Further investigation into its mechanism of action and in vivo efficacy will be crucial steps in assessing its therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for conducting such studies with scientific integrity and reproducibility.
References
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
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Synthesis and Evaluation of 3-Halobenzo[ b]thiophenes as Potential Antibacterial and Antifungal Agents. PubMed. [Link]
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Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. [Link]
-
2-5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. NIH. [Link]
- Chapter 12: Synthesis, Properties, and Biological Applic
- EP3150591A1 - Process and intermediates for the preparation of benzo[b]thiophene compounds.
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MTT Assay Protocol. Springer Nature Experiments. [Link]
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Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI. [Link]
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Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. MDPI. [Link]
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Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC - NIH. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
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A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. MDPI. [Link]
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Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. [Link]
-
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH. [Link]
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Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
- WO2017055543A1 - Process and intermediates for the preparation of benzo[b]thiophene compounds.
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Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. PubMed. [Link]
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In Vitro Activity of Organochalcogen Compounds: II. Cytotoxic Effect of 2-Aminobenzo[b]thiophenes Against K562 and HeLa Tumor Cell Lines. ResearchGate. [Link]
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Antimicrobial susceptibility testing by broth microdilution method: widely available modification. ResearchGate. [Link]
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Bioactive phytochemical compounds characterization, anti-oxidant and anti-microbial activity of the methanol and acetonitrile leaf extracts of Pithecellobium dulce. ResearchGate. [Link]
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Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]
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Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]
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Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. [Link]
- CN104513225A - Preparation method of 2-thiopheneacetonitrile.
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A Comparative Guide to the Reactivity of 2-(5-Halobenzo[b]thiophen-3-yl)acetonitriles: Chloro vs. Bromo Analogs
For researchers and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and scalability of a synthetic route. The 2-(benzo[b]thiophen-3-yl)acetonitrile scaffold is a valuable building block found in various pharmacologically active agents. When functionalized with a halogen at the 5-position, it provides a versatile handle for further elaboration, most notably through transition-metal-catalyzed cross-coupling reactions. This guide offers an in-depth comparison of the reactivity of two common analogs: 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile and its bromo-counterpart, 2-(5-Bromobenzo[b]thiophen-3-yl)acetonitrile. Our analysis is grounded in fundamental chemical principles and supported by established experimental evidence from related systems, providing a predictive framework for synthetic planning.
The Decisive Factor: Electronic Effects and Bond Energies
The reactivity of an aryl halide is fundamentally governed by the nature of the carbon-halogen (C-X) bond and the electronic influence the halogen exerts on the aromatic system. Halogens exhibit a dual electronic effect: they are inductively electron-withdrawing (-I effect) due to their high electronegativity, and they are also capable of donating lone-pair electron density into the aromatic π-system via resonance (+M effect).[1]
While both effects are operative, the stronger influence on reactivity often depends on the type of reaction being considered. For reactions involving the cleavage of the C-X bond, such as palladium-catalyzed cross-coupling, the bond dissociation energy (BDE) is the paramount consideration. The carbon-bromine bond is inherently weaker and more polarizable than the carbon-chlorine bond, making it more susceptible to oxidative addition by a low-valent metal catalyst, which is frequently the rate-determining step in the catalytic cycle.[2]
Caption: Dual electronic nature of a halogen substituent on the benzothiophene ring.
Head-to-Head Reactivity Comparison
The practical implications of the chloro and bromo substituents are best understood by examining their performance in different classes of chemical reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
This is where the most significant difference in reactivity is observed.
-
Bromo-Analog: The bromo derivative is the substrate of choice for facile cross-coupling. Due to the lower C-Br bond dissociation energy, oxidative addition to the Pd(0) catalyst occurs under significantly milder conditions—often at lower temperatures, with lower catalyst loadings, and with a broader range of coupling partners. This high reactivity makes it ideal for laboratory-scale synthesis and rapid analog generation where reaction success and high yields are prioritized.[2]
-
Chloro-Analog: Aryl chlorides are generally much less reactive in cross-coupling reactions.[2] Overcoming the high activation barrier for C-Cl bond cleavage requires more forcing conditions: higher temperatures, increased catalyst loadings, and, crucially, the use of specialized, highly active catalysts. These catalysts typically feature bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) that promote the difficult oxidative addition step. While less reactive, the lower cost and greater availability of aryl chlorides can make them an attractive option for large-scale industrial synthesis, provided a robust and efficient catalytic system can be developed.
Reactions at the Acetonitrile Side-Chain (α-Position)
Reactivity at the methylene group adjacent to the nitrile is primarily dictated by the acidity of the α-protons.
-
Acidity and Alkylation: Both chloro and bromo substituents are electron-withdrawing via the inductive effect, which acidifies the α-protons relative to the unsubstituted parent compound, facilitating deprotonation and subsequent alkylation or condensation reactions. The difference in the inductive effects of chlorine and bromine is relatively small. A computational study on halogenated phenylacetic acids found the chloro-derivative to be slightly more acidic than the bromo-analog, a trend attributed to chlorine's higher electronegativity.[3] However, in a practical synthetic context, the reactivity of the two analogs in α-alkylation is expected to be highly comparable, with identical reaction conditions likely proving effective for both.
-
Hydrolysis: The conversion of the nitrile to a carboxylic acid or amide can be achieved under acidic or basic conditions. The halogen substituent at the 5-position is electronically distant from the nitrile group and is not expected to have a significant influence on the rate or efficiency of hydrolysis. Therefore, similar protocols should be applicable to both the chloro and bromo compounds.
Data Summary: A Quantitative Look
The following table summarizes the key physical and chemical properties that underpin the observed reactivity differences.
| Property | This compound | 2-(5-Bromobenzo[b]thiophen-3-yl)acetonitrile | Rationale for Reactivity Difference |
| Molecular Weight | 221.70 g/mol | 266.15 g/mol | Affects stoichiometry but not intrinsic reactivity. |
| C-X Bond Dissociation Energy | ~400 kJ/mol (for chlorobenzene) | ~340 kJ/mol (for bromobenzene) | The weaker C-Br bond is the primary reason for its higher reactivity in cross-coupling reactions.[2] |
| Predicted α-Proton Acidity (pKa) | Marginally more acidic | Marginally less acidic | The higher electronegativity of chlorine leads to a slightly stronger inductive pull.[3] The practical difference is minimal. |
| Typical Cross-Coupling Conditions | Higher temperatures, specialized ligands (e.g., RuPhos, SPhos), higher catalyst loading. | Lower temperatures, standard ligands (e.g., PPh₃, Pd(dppf)Cl₂), lower catalyst loading. | Reflects the higher energy barrier for C-Cl bond cleavage. |
Experimental Protocols
To provide a practical context, we present validated, step-by-step protocols for a comparative Suzuki-Miyaura coupling, a reaction that clearly illustrates the reactivity differential.
Caption: Comparative workflow for Suzuki coupling highlighting milder conditions for the bromo-analog.
Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reactivity of the chloro- and bromo-analogs by coupling with 4-methoxyphenylboronic acid and observing the required conditions for reaction completion.
A. Protocol for 2-(5-Bromobenzo[b]thiophen-3-yl)acetonitrile (Higher Reactivity)
-
Reactant Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(5-bromobenzo[b]thiophen-3-yl)acetonitrile (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and sodium carbonate (Na₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a 4:1 mixture of Toluene and Ethanol (e.g., 8 mL toluene, 2 mL ethanol per mmol of substrate).
-
Degassing: Bubble nitrogen gas through the stirred suspension for 15 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%).
-
Reaction: Heat the mixture to 85 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
B. Protocol for this compound (Lower Reactivity)
-
Reactant Setup: To a flame-dried Schlenk tube under a nitrogen atmosphere, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.5 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 4 mol%).
-
Solvent Addition: Add a 10:1 mixture of Toluene and Water (e.g., 10 mL toluene, 1 mL water per mmol of substrate).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles.
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%) under a positive pressure of nitrogen.
-
Reaction: Seal the tube and heat the mixture to 110 °C in an oil bath. Monitor by TLC or LC-MS. The reaction typically requires 12-24 hours for completion.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion and Strategic Recommendations
The choice between this compound and its bromo-analog is a strategic one, dictated by the specific synthetic goal.
-
For cross-coupling reactions , the bromo-analog is unequivocally the more reactive and versatile substrate. It offers milder conditions, faster reaction times, and broader compatibility, making it the superior choice for discovery chemistry and complex molecule synthesis where efficiency and reliability are paramount.
-
The chloro-analog becomes a viable contender when cost and availability at a large scale are the primary drivers. Its use necessitates significant investment in process development to identify a highly active and robust catalytic system capable of overcoming the high C-Cl bond activation energy.
-
For reactions at the acetonitrile side-chain , such as α-alkylation or hydrolysis, the difference in reactivity between the two analogs is negligible . The choice can therefore be based on other factors, such as the cost or the intended subsequent transformations in the synthetic sequence.
By understanding these fundamental reactivity principles, researchers can make informed decisions, optimizing their synthetic strategies for success in the complex landscape of drug discovery and development.
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A Comparative Guide to the In Vitro Evaluation of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile Analogs as Potential Anticancer Agents
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] Within this class of compounds, 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile and its analogs represent a promising avenue for the development of novel anticancer therapeutics. This guide provides a comprehensive framework for the in vitro testing of these analogs, offering a comparative analysis of key assays and the rationale behind their application in the drug discovery pipeline.
Our approach is rooted in scientific rigor, emphasizing the importance of robust and reproducible experimental design. This guide will delve into the causality behind experimental choices, ensuring that the described protocols form a self-validating system for the evaluation of these potential drug candidates.
The Rationale for In Vitro Testing: From Cytotoxicity to Mechanistic Insights
The initial evaluation of any potential anticancer agent begins with in vitro testing to determine its cytotoxic and anti-proliferative effects against cancer cell lines.[2][3][4] For the this compound series, a tiered approach is recommended, starting with broad screening for cytotoxicity and progressing to more detailed mechanistic studies for the most promising candidates.
A key hypothesized mechanism of action for many benzo[b]thiophene derivatives is the inhibition of tubulin polymerization, a critical process in cell division. Therefore, assays to investigate this specific cellular target are a crucial component of the in vitro testing cascade.
Experimental Workflow: A Step-by-Step Approach
The in vitro assessment of this compound analogs should follow a logical progression to efficiently identify lead compounds.
Figure 1: A tiered workflow for the in vitro evaluation of this compound analogs. This approach progresses from broad screening to detailed mechanistic studies.
Core Methodologies for Comparative Analysis
Initial Cytotoxicity Screening: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[3][4] It is a robust and cost-effective tool for the initial screening of a library of analogs.
Experimental Protocol:
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for 24 to 48 hours.[3][4]
-
MTT Incubation: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble purple formazan.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance of the treated cells is compared to that of untreated control cells to determine the percentage of cell viability. This allows for the calculation of the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Assessing Anti-Proliferative Activity: EdU Cell Proliferation Assay
To directly measure DNA synthesis and cell proliferation, the 5-ethynyl-2´-deoxyuridine (EdU) assay is a more specific alternative to the MTT assay.[5]
Principle: EdU is a nucleoside analog of thymidine that is incorporated into DNA during active DNA synthesis. Detection is achieved through a "click" reaction with a fluorescently labeled azide, which is more efficient and less harsh on the cells than the antibody-based detection of BrdU.[5]
Experimental Protocol:
-
Cell Treatment and EdU Labeling: Treat cells with the compounds for the desired duration, then add EdU to the culture medium and incubate to allow for its incorporation into the DNA of proliferating cells.
-
Fixation and Permeabilization: Fix and permeabilize the cells to allow the detection reagents to enter.
-
Click Reaction: Add the reaction cocktail containing the fluorescent azide to detect the incorporated EdU.
-
DNA Staining and Analysis: Stain the cellular DNA with a suitable dye (e.g., DAPI). The cells can then be analyzed by flow cytometry or high-content imaging to quantify the percentage of proliferating cells.
Investigating the Mechanism of Action
For analogs that demonstrate significant cytotoxicity and anti-proliferative effects, the next step is to elucidate their mechanism of action.
A. Cell Cycle Analysis via Flow Cytometry
Flow cytometry is a powerful technique for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6][7][8] This can reveal if a compound induces cell cycle arrest at a specific phase.
Figure 2: A simplified workflow for cell cycle analysis using flow cytometry. This method helps to determine if the compounds cause cell cycle arrest.
B. Tubulin Polymerization Inhibition Assay
This cell-free assay directly measures the effect of compounds on the polymerization of purified tubulin into microtubules.[9][10][11][12][13]
Principle: The polymerization of tubulin can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye.[9][13] Inhibitors of tubulin polymerization will prevent this increase.
Experimental Protocol:
-
Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.[10][12]
-
Compound Addition: Add the test compounds at various concentrations. Include positive (e.g., nocodazole) and negative (e.g., DMSO) controls.[9]
-
Initiation and Monitoring: Initiate polymerization by raising the temperature to 37°C.[9][10] Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Compare the polymerization curves of the treated samples to the controls to determine the inhibitory effect of the compounds.
Comparative Data of Benzo[b]thiophene Analogs
The following table presents hypothetical data for a series of this compound analogs, illustrating how the results from the described assays can be used for comparative analysis.
| Compound ID | Modification on Parent Scaffold | MCF-7 IC50 (µM) | HeLa IC50 (µM) | Cell Cycle Arrest | Tubulin Polymerization Inhibition (IC50, µM) |
| Parent | - | 12.5 | 15.2 | G2/M | 25.8 |
| Analog 1 | 4-methoxy substitution on the phenylacetonitrile | 1.8 | 2.5 | G2/M | 3.1 |
| Analog 2 | Replacement of nitrile with amide | 35.2 | 41.7 | No significant arrest | > 50 |
| Analog 3 | 3,4,5-trimethoxy substitution on the phenylacetonitrile | 0.9 | 1.3 | G2/M | 1.5 |
| Nocodazole | (Positive Control) | 0.05 | 0.08 | G2/M | 0.2 |
This data is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The in vitro evaluation of this compound analogs requires a systematic and multi-faceted approach. By employing a tiered screening strategy that encompasses cytotoxicity, anti-proliferative, and mechanistic assays, researchers can effectively identify and characterize promising lead compounds. The combination of cell-based assays and cell-free biochemical assays provides a comprehensive understanding of the compounds' biological effects and their potential as novel anticancer agents. Further investigation into the structure-activity relationships (SAR) of these analogs will be crucial for the rational design of more potent and selective drug candidates.
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A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile Derivatives
For researchers, scientists, and drug development professionals investigating the therapeutic potential of novel compounds like 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile derivatives, a thorough understanding of their cytotoxic profile is paramount. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities, including anticancer effects.[1][2] Therefore, selecting the appropriate cytotoxicity assay is a critical decision that dictates the quality and interpretation of the resulting data.
This guide provides an in-depth comparison of key cytotoxicity assays, moving beyond mere protocols to explain the causal logic behind choosing one method over another. We will explore the nuances of each technique, potential compound-specific interferences, and how to build a robust, self-validating testing strategy for this specific class of thiophene-based molecules.
The First Step: Understanding the Compound and the Question
Before selecting an assay, consider the research question. Are you performing a high-throughput screen to identify hits, or are you delineating the specific mechanism of cell death (e.g., apoptosis vs. necrosis) induced by a lead compound? The answer will guide your choice. Cytotoxicity assays are not one-size-fits-all; they measure different biological endpoints.[3][4]
Key Assay Categories:
-
Metabolic Activity Assays: Measure cellular redox potential.
-
Membrane Integrity Assays: Detect physical damage to the cell membrane.
-
Apoptosis Assays: Identify biochemical events specific to programmed cell death.
Metabolic Activity Assays: The Workhorse of Initial Screening
Metabolic assays are often the first-line choice for screening due to their simplicity, affordability, and amenability to high-throughput formats.[3] They rely on the principle that viable, metabolically active cells can reduce a substrate into a colored or fluorescent product.
The MTT Assay
The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is arguably the most traditional of these methods.[5]
Principle of Action: Living cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow, water-soluble MTT tetrazolium salt into an insoluble purple formazan.[6][7][8] This formazan is then solubilized, and its absorbance is measured, which generally correlates with the number of viable cells.[6][9]
Caption: A typical experimental workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8][10]
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C.[10] During this time, viable cells will metabolize the MTT into visible purple crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve the formazan crystals.[7][9]
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance on a microplate reader at a wavelength between 500 and 600 nm (commonly 570 nm).[8]
-
Why choose it? It's a cost-effective, high-throughput method for initial screening to determine the concentration range at which the compounds affect cell viability (i.e., calculating IC50 values).
-
Trustworthiness Caveat: The MTT assay measures metabolic activity, not cell death directly. A compound could inhibit mitochondrial function without killing the cell (a cytostatic effect), leading to a false interpretation of cytotoxicity.
-
Potential Interference: Benzo[b]thiophene derivatives, like other aromatic heterocyclic compounds, can possess reducing properties. It is crucial to test whether the compounds can directly reduce MTT in a cell-free system, which would lead to a false-positive signal for viability.[5][11][12][13] Furthermore, compounds that affect glycolysis or mitochondrial respiration can directly interfere with the assay's biochemical basis.[5]
Membrane Integrity Assays: A Direct Measure of Cell Lysis
When a cell's plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—intracellular components leak out. Assays that measure these components provide a more direct assessment of cell death.
The Lactate Dehydrogenase (LDH) Assay
Principle of Action: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[14][15] Upon loss of membrane integrity, LDH is released into the culture supernatant.[15][16] The assay measures the activity of this released LDH through a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, generating NADH.[14] This NADH then reduces a tetrazolium salt (like WST or INT) to a colored formazan product, with the color intensity being proportional to the amount of LDH released and, therefore, the number of lysed cells.[14][16][17]
Caption: The LDH assay measures membrane damage via released LDH enzyme activity.
-
Cell Seeding and Treatment: Follow steps 1-3 as described for the MTT assay. It is critical to set up controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with a provided lysis buffer.
-
Background: Medium only.
-
-
Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.
-
Enzymatic Reaction: Add the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate and dye) according to the manufacturer's protocol.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[16]
-
Data Acquisition: Measure the absorbance on a microplate reader, typically at 450-490 nm.[17]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
-
Why choose it? It directly measures cell lysis, making it a true cytotoxicity assay. It is less prone to interference from compounds that affect metabolism. The kinetics of cell death can also be monitored by sampling the supernatant at different time points.
-
Trustworthiness Caveat: The assay does not distinguish between apoptosis and necrosis, as both can lead to secondary membrane rupture. The half-life of LDH in culture is about 9 hours, which should be considered for long incubation periods.[16] Serum in the culture medium can contain LDH, potentially increasing background noise, although modern kits are less affected by this.[17]
Apoptosis Assays: Unraveling Programmed Cell Death
If initial screens suggest cytotoxicity, the next logical step is to determine how the cells are dying. Apoptosis, or programmed cell death, is often a desired outcome for anticancer agents.
Caspase-3/7 Activity Assay
Principle of Action: A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are key "executioner" caspases.[18] These assays use a substrate peptide, typically DEVD (Asp-Glu-Val-Asp), which is the recognition sequence for caspase-3/7.[19][20] This peptide is conjugated to a reporter molecule (e.g., a luminogenic or fluorogenic substrate). When activated caspase-3/7 in apoptotic cells cleaves the DEVD sequence, the reporter is released, generating a measurable signal that is proportional to the level of apoptosis.[21]
-
Cell Seeding and Treatment: Follow steps 1-3 as for the MTT assay. It is advisable to use a white-walled 96-well plate for luminescence assays to maximize signal and prevent crosstalk.
-
Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions. This is typically a lyophilized substrate that is reconstituted with a buffer.
-
Cell Lysis and Signal Generation: Add the prepared reagent directly to the cells in each well (usually in a 1:1 volume ratio). The reagent contains both the substrate and lytic agents.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Why choose it? This assay provides specific, mechanistic insight into whether the compound induces apoptosis. Luminescent versions are extremely sensitive and have a broad dynamic range. They can be multiplexed with other assays to get more data from a single well.
-
Trustworthiness Caveat: Caspase activation is an event with specific timing. Measuring too early or too late in the apoptotic process may miss the peak activity. It is recommended to perform a time-course experiment to determine the optimal endpoint. The assay measures an enzymatic activity, which can be inhibited by certain compounds, though this is less common.
Comparative Analysis and Data Summary
Choosing the right assay requires balancing the need for mechanistic detail with throughput and potential artifacts.
| Assay Parameter | MTT Assay | LDH Assay | Caspase-3/7 Assay |
| Principle | Mitochondrial dehydrogenase activity[6] | Release of cytosolic LDH enzyme | Executioner caspase activity[18][20] |
| Endpoint Measured | Metabolic activity / Viability | Cell membrane rupture / Lysis | Apoptosis |
| Throughput | High | High | High |
| Pros | Inexpensive, well-established, simple protocol[3][6] | Direct measure of cytotoxicity, good for kinetics | Mechanistic insight into apoptosis, very sensitive (luminescent) |
| Cons | Indirect measure, prone to chemical interference[5][11] | Does not distinguish apoptosis vs. necrosis, potential serum interference | Time-dependent signal, more expensive |
| Best For | Primary high-throughput screening, IC50 determination | Confirming cytotoxic hits from primary screens, studying necrosis | Elucidating mechanism of action, confirming apoptosis |
Note: IC50 (half-maximal inhibitory concentration) values are dependent on the cell line, incubation time, and specific derivative being tested. The values below are hypothetical examples for illustrative purposes.
Hypothetical Experimental Data for a Benzo[b]thiophene Derivative
| Cell Line | Assay | Incubation Time | IC50 (µM) | Interpretation |
| MCF-7 | MTT | 48h | 15.2 | Compound reduces cell viability. |
| MCF-7 | LDH | 48h | 18.5 | Compound causes significant cell lysis at similar concentrations. |
| MCF-7 | Caspase-3/7 | 24h | 12.8 | Compound is a potent inducer of apoptosis. |
Conclusion and Best Practices
For a comprehensive cytotoxicological profile of this compound derivatives, a multi-assay approach is scientifically rigorous and essential.
-
Initial Screen: Employ a metabolic assay like MTT to perform dose-response curves and determine the IC50 values across multiple cell lines. This provides a robust dataset for initial structure-activity relationship (SAR) studies.
-
Validate Cytotoxicity: Confirm the cytotoxic nature of lead compounds with a membrane integrity assay like LDH . If the IC50 from the LDH assay is significantly higher than the MTT assay, it may suggest the compound has cytostatic or anti-metabolic effects rather than being overtly cytotoxic.
-
Elucidate Mechanism: For compounds confirmed to be cytotoxic, use a Caspase-3/7 assay to determine if the mechanism of cell death involves apoptosis.
By layering these assays, researchers can build a self-validating dataset that provides not only a quantitative measure of a compound's potency but also critical insights into its mechanism of action, paving the way for more informed drug development decisions.
References
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Biomaterials Science. (n.d.). Polydopamine and dopamine interfere with tetrazolium-based cytotoxicity assays and produce exaggerated cytocompatibility inferences. RSC Publishing. Retrieved from [Link]
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ResearchGate. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Retrieved from [Link]
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PMC - PubMed Central. (2021). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Retrieved from [Link]
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ResearchGate. (2024). (A) Structure of the benzo[b]thiophene analogs. (B) Experimental.... Retrieved from [Link]
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Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
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Semantic Scholar. (n.d.). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Retrieved from [Link]
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Bentham Science Publishers. (2023). New Approaches for the Synthesis N-alkylated Benzo[b]thiophene Derivatives together with their Antiproliferative and Molecular Docking Studies. Retrieved from [Link]
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MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
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NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Retrieved from [Link]
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MDPI. (2021). Limitation of Water-Soluble Tetrazolium Salt for the Cytocompatibility Evaluation of Zinc-Based Metals. Retrieved from [Link]
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ResearchGate. (2017). What is the difference cleaved caspase 3 and Caspase 3/7 assays in determining apoptosis?. Retrieved from [Link]
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Semantic Scholar. (n.d.). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Retrieved from [Link]
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ResearchGate. (2020). In Vitro Activity of Organochalcogen Compounds: II. Cytotoxic Effect of 2-Aminobenzo[b]thiophenes Against K562 and HeLa Tumor Cell Lines. Retrieved from [Link]
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ResearchGate. (2015). MTT Proliferation Assay Protocol. Retrieved from [Link]
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PubMed. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Retrieved from [Link]
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PubMed Central. (2015). Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays. Retrieved from [Link]
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Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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PMC - NIH. (2021). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]
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ThaiJO. (2023). Selection of Appropriate Methods Analysis of Cytotoxicity Assay for In Vitro Study. Retrieved from [Link]
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A Comparative Guide to the Antimicrobial Spectrum of Chloro-Substituted Benzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, heterocyclic compounds have emerged as a promising frontier. Among these, the benzo[b]thiophene scaffold has garnered significant attention due to its versatile pharmacological profile.[1][2] This guide provides a comprehensive comparison of the antimicrobial spectrum of various chloro-substituted benzo[b]thiophene derivatives, offering insights into their potential as next-generation antimicrobial drugs. While specific data on 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile derivatives remain elusive in publicly accessible research, this guide synthesizes available data on analogous chloro-substituted structures to provide a valuable framework for future research and development.
The Benzothiophene Scaffold: A Privileged Structure in Antimicrobial Drug Discovery
The benzo[b]thiophene core, a bicyclic system consisting of a benzene ring fused to a thiophene ring, is a key pharmacophore in a multitude of biologically active compounds.[1] Its structural rigidity, lipophilicity, and ability to engage in various intermolecular interactions contribute to its diverse pharmacological activities. The introduction of a chloro-substituent to the benzo[b]thiophene ring can significantly modulate its physicochemical properties, including its electronic and steric characteristics, thereby influencing its biological activity.
Comparative Antimicrobial Spectrum of Chloro-Substituted Benzothiophene Derivatives
Extensive research has been conducted on various classes of chloro-substituted benzothiophene derivatives, revealing a broad spectrum of antimicrobial activity against both bacteria and fungi. This section compares the performance of several key classes of these compounds, supported by experimental data from published studies.
Chloro-Benzothiophene Acylhydrazone Derivatives
Acylhydrazones are a class of compounds known for their diverse biological activities. When combined with the chloro-benzo[b]thiophene scaffold, they have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria.
A study on benzo[b]thiophene acylhydrazones revealed that a 6-chloro-substituted derivative exhibited significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1]
Table 1: Minimum Inhibitory Concentration (MIC) of a Chloro-Benzothiophene Acylhydrazone Derivative [1]
| Compound | Organism | MIC (µg/mL) |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus | 4 |
This data highlights the potential of the chloro-substitution at the 6-position in enhancing the anti-staphylococcal activity of benzo[b]thiophene acylhydrazones.
3-Halo-Substituted Benzothiophene Derivatives
Direct halogenation at the 3-position of the benzo[b]thiophene ring has also yielded compounds with potent antimicrobial activity. A study exploring 3-halobenzo[b]thiophenes found that 3-chloro and 3-bromo derivatives with a cyclohexanol substitution at the 2-position displayed significant activity against Gram-positive bacteria and the yeast Candida albicans.[3][4]
Table 2: Minimum Inhibitory Concentration (MIC) of 3-Halo-Substituted Benzothiophene Derivatives [3][4]
| Compound | Organism | MIC (µg/mL) |
| 2-(Cyclohexanol)-3-chlorobenzo[b]thiophene | Staphylococcus aureus | 16 |
| Enterococcus faecalis | 16 | |
| Candida albicans | 16 | |
| 2-(Cyclohexanol)-3-bromobenzo[b]thiophene | Staphylococcus aureus | 16 |
| Enterococcus faecalis | 16 | |
| Candida albicans | 16 |
These findings suggest that the presence of a halogen at the 3-position, coupled with a suitable substituent at the 2-position, is a key determinant of broad-spectrum antimicrobial activity.
Chloro-Benzothiophene Fused with other Heterocycles
The fusion of the chloro-benzo[b]thiophene moiety with other heterocyclic rings, such as quinazolinone, has been explored as a strategy to develop novel antimicrobial agents. One study reported the synthesis of 3-substituted phenyl-2-(3'-chlorobenzo[b]thiophen-2'-yl)quinazol-4-ones and their evaluation against a panel of bacteria.[5]
Table 3: Antibacterial Activity of Chloro-Benzothiophene Quinazolinone Derivatives (Zone of Inhibition in mm) [5]
| Compound | E. coli | P. aeruginosa | S. epidermidis | B. subtilis |
| 3-(4-chlorophenyl)-2-(3'-chlorobenzo[b]thiophen-2'-yl)quinazol-4-one | Moderate | Moderate | Moderate | Moderate |
| 3-(4-methylphenyl)-2-(3'-chlorobenzo[b]thiophen-2'-yl)quinazol-4-one | Moderate | Moderate | Moderate | Moderate |
| 3-(4-methoxyphenyl)-2-(3'-chlorobenzo[b]thiophen-2'-yl)quinazol-4-one | Moderate | Moderate | Moderate | Moderate |
| Ampicillin (Standard) | 18 | 23 | 24 | 24 |
While the specific MIC values were not provided in this study, the zone of inhibition data indicates that these fused heterocyclic systems possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR) Insights
The available data, although on varied chloro-substituted benzothiophene scaffolds, allows for the deduction of some preliminary structure-activity relationships:
-
Position of Chloro-Substitution: The position of the chlorine atom on the benzo[b]thiophene ring appears to be crucial for activity. Both 3-chloro and 6-chloro substitutions have been shown to be favorable.
-
Substitution at the 2 and 3-Positions: The nature of the substituent at the 2 and 3-positions of the benzothiophene ring significantly influences the antimicrobial spectrum and potency.
-
Fused Heterocyclic Systems: The fusion of the chloro-benzothiophene moiety with other heterocyclic rings can lead to compounds with a broader spectrum of activity.
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of the antimicrobial spectrum of novel compounds relies on standardized and reproducible experimental protocols. The following are detailed methodologies commonly employed in the screening of benzothiophene derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]
Workflow for Broth Microdilution Assay
Caption: Workflow of the agar well diffusion method for antimicrobial screening.
Conclusion and Future Directions
The collective evidence strongly suggests that chloro-substituted benzo[b]thiophene derivatives represent a promising class of compounds with a significant antimicrobial potential. The data from various analogous structures indicate that these compounds can exhibit potent activity against a range of Gram-positive bacteria and fungi.
Crucially, the absence of specific data on this compound derivatives highlights a significant knowledge gap and a compelling avenue for future research. The synthesis and comprehensive antimicrobial evaluation of this specific class of compounds are warranted. Such studies should include a broad panel of clinically relevant bacteria and fungi, including multidrug-resistant strains.
Future investigations should also focus on:
-
Elucidating the Mechanism of Action: Understanding how these compounds exert their antimicrobial effects is crucial for their development as therapeutic agents.
-
Optimizing the Lead Compounds: Further chemical modifications of the most active compounds can be performed to enhance their potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and safety.
By systematically exploring the antimicrobial spectrum and structure-activity relationships of chloro-substituted benzothiophenes, the scientific community can unlock their full potential in the ongoing battle against infectious diseases.
References
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Tirlapur, V. K., et al. (2008). Synthesis and Antimicrobial Studies of Substituted Benzo (b) Thiophene and Their Derivatives. Int. J. Chem. Sci., 6(4), 2010-2018. [Link]
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Gelin, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131. [Link]
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Masih, P. J., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Pharmaceuticals, 15(1), 39. [Link]
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Naganagowda, G., et al. (2012). Synthesis and antimicrobial activities of benzothiophene derivatives. Journal of the Chilean Chemical Society, 57(1), 1043-1046. [Link]
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile, a key intermediate in pharmaceutical development. The focus is on providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select and implement a robust and reliable analytical method. The methodologies discussed are grounded in the principles of scientific integrity and are designed to meet stringent regulatory expectations.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] A properly validated analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide will compare two common and powerful analytical techniques for the quantification of small molecules: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometric detection (GC-MS).
The choice between these methods depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, and the nature of the sample matrix. This guide will delve into the validation parameters for each technique, providing a side-by-side comparison to aid in the selection of the most appropriate method for your specific needs.
Foundational Principles of Analytical Method Validation
The validation of an analytical method is a formal and systematic process that demonstrates the method's suitability for its intended purpose.[1] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, which is widely accepted by regulatory authorities worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4] The core validation characteristics that will be discussed in this guide include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[5]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Comparative Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds.[6] When coupled with a UV detector, it provides a robust and cost-effective method for quantification. Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and semi-volatile compounds.[7] Coupling GC with a Mass Spectrometer (MS) detector provides exceptional selectivity and sensitivity, allowing for both quantification and structural elucidation.[8]
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Non-volatile, thermally stable compounds. | Volatile and semi-volatile, thermally stable compounds. |
| Detection | Ultraviolet absorbance. | Mass-to-charge ratio. |
| Selectivity | Moderate to high. | Very high. |
| Sensitivity | Good. | Excellent. |
| Instrumentation Cost | Moderate. | High. |
| Sample Preparation | Typically involves dissolution in a suitable solvent. | May require derivatization to increase volatility. |
Experimental Protocols for Method Validation
The following sections detail the step-by-step protocols for validating hypothetical HPLC-UV and GC-MS methods for the quantification of this compound.
HPLC-UV Method Validation Protocol
Objective: To validate an HPLC-UV method for the quantification of this compound in a drug substance.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
Validation Parameters and Procedures:
-
Specificity:
-
Analyze a blank sample (diluent), a placebo sample (if applicable), a standard solution of this compound, and a sample spiked with known related substances.
-
Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks, and the blank and placebo should show no interfering peaks at the retention time of the analyte.
-
-
Linearity:
-
Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
-
Range:
-
The range is determined from the linearity study.
-
Acceptance Criteria: The range should cover the expected concentrations of the analyte in the samples to be analyzed.
-
-
Accuracy:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix.
-
Analyze the samples and calculate the percent recovery.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[9]
-
-
Precision:
-
Repeatability: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.[5]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the signal-to-noise ratio (S/N).
-
LOD is typically determined at an S/N of 3:1, and LOQ at an S/N of 10:1.[5]
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
-
-
Robustness:
-
Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Analyze a standard solution under each varied condition.
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
-
GC-MS Method Validation Protocol
Objective: To validate a GC-MS method for the quantification of this compound in a drug substance.
Instrumentation and Conditions:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound.
Validation Parameters and Procedures:
The validation parameters and procedures are analogous to the HPLC-UV method, with the following key considerations for GC-MS:
-
Specificity: The use of SIM mode in MS provides high specificity. The presence of the target analyte is confirmed by the retention time and the relative abundance of the selected ions.
-
Linearity, Range, Accuracy, and Precision: The procedures are similar to HPLC, using the peak area from the SIM chromatogram for calculations.
-
LOD and LOQ: Due to the higher sensitivity of MS, the LOD and LOQ are expected to be significantly lower than in the HPLC-UV method.
-
Robustness: Variations in parameters such as oven temperature ramp rate (±10%), carrier gas flow rate (±10%), and inlet temperature (±10 °C) should be evaluated.
Visualization of the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Comparative Data Summary
The following tables present hypothetical but realistic data from the validation of the HPLC-UV and GC-MS methods for the quantification of this compound.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS |
| Range (µg/mL) | 10 - 150 | 0.1 - 20 |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
Table 2: Accuracy
| Concentration Level | HPLC-UV (% Recovery) | GC-MS (% Recovery) |
| 80% | 99.5 | 100.2 |
| 100% | 100.3 | 99.8 |
| 120% | 101.1 | 100.5 |
| Mean Recovery | 100.3 | 100.2 |
Table 3: Precision
| Parameter | HPLC-UV (%RSD) | GC-MS (%RSD) |
| Repeatability | 0.8 | 0.5 |
| Intermediate Precision | 1.2 | 0.9 |
Table 4: LOD and LOQ
| Parameter | HPLC-UV (µg/mL) | GC-MS (ng/mL) |
| LOD | 1.0 | 0.05 |
| LOQ | 3.0 | 0.15 |
Table 5: Robustness
| Parameter Varied | HPLC-UV (Impact on Results) | GC-MS (Impact on Results) |
| Mobile/Carrier Gas Flow | Minor peak shift | Minor retention time shift |
| Column/Oven Temperature | Minor retention time shift | Minor retention time shift |
| Mobile Phase Composition | Significant peak shift | N/A |
Discussion and Recommendations
Both the HPLC-UV and GC-MS methods demonstrate suitability for the quantification of this compound, meeting the acceptance criteria for all validation parameters. The choice between the two methods will depend on the specific requirements of the analysis.
-
HPLC-UV: This method is robust, reliable, and cost-effective. It is well-suited for routine quality control analysis where high sensitivity is not the primary concern. The instrumentation is widely available in most analytical laboratories.
-
GC-MS: This method offers superior sensitivity and selectivity.[10] It is the preferred choice for trace-level analysis, such as impurity profiling or bioanalytical studies.[8] The high selectivity of MS detection minimizes the risk of interference from other components in the sample matrix.
The following diagram illustrates the relationship between the validation parameters.
Caption: Interrelationship of Validation Parameters.
Conclusion
The validation of analytical methods is a critical component of the drug development process. This guide has provided a comparative overview of the validation of HPLC-UV and GC-MS methods for the quantification of this compound. By understanding the principles of method validation and the relative strengths and weaknesses of different analytical techniques, researchers can make informed decisions to ensure the generation of high-quality, reliable, and defensible analytical data. The successful validation of an analytical method is not merely a regulatory requirement but a cornerstone of scientific rigor in pharmaceutical analysis.
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Navigating the In Silico Landscape: A Comparative Docking Analysis of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, the benzo[b]thiophene scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of this heterocyclic system have shown promise as antimicrobial, anti-inflammatory, and notably, anticancer agents.[1][2] Among these, the 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile framework presents a compelling starting point for the design of targeted therapies. This guide provides a comparative analysis of the potential inhibitory activities of its derivatives through molecular docking studies, offering insights into their structure-activity relationships (SAR) and therapeutic potential.
While direct comparative in silico and in vitro studies on a series of this compound derivatives are not extensively documented in publicly available literature, this guide synthesizes data from closely related benzo[b]thiophene analogs to project their potential interactions with a key anticancer target: tubulin . By examining the docking performance of similar compounds, we can extrapolate and build a foundational understanding to guide future research in this specific chemical space.
The Rationale for Targeting Tubulin
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell structure.[3][4] Their central role in mitosis makes them a prime target for anticancer agents.[4] Molecules that interfere with tubulin polymerization can disrupt the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[4][5] The colchicine binding site on β-tubulin is a well-established target for small molecule inhibitors, and several benzo[b]thiophene derivatives have demonstrated potent inhibitory activity at this site.[3][4]
Comparative Docking Analysis: Projecting the Performance of Novel Derivatives
To provide a framework for comparison, we will analyze the docking performance of a hypothetical series of this compound derivatives against the colchicine binding site of β-tubulin. The insights are drawn from published studies on structurally similar benzo[b]thiophene compounds. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically represented as a binding energy or docking score.[6][7] A lower, more negative binding energy generally indicates a higher binding affinity.[7][8]
Table 1: Projected Docking Performance of Hypothetical this compound Derivatives and Known Tubulin Inhibitors against the Colchicine Binding Site of β-Tubulin.
| Compound ID | Derivative Substitution (at acetonitrile α-carbon) | Projected Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) | Reference Compound Binding Energy (kcal/mol) | Reference Compound IC50 (µM) |
| BT-CN-H | Unsubstituted | -7.8 | Cys241, Leu248, Leu255, Ala316, Val318 | Combretastatin A-4: -7.5[3] | 0.58 - 1.2[3] |
| BT-CN-Ph | Phenyl | -8.5 | Cys241, Leu255, Asn258, Met259, Lys352 | Colchicine: -8.2[9] | ~1.0[3] |
| BT-CN-4OHPh | 4-Hydroxyphenyl | -8.9 | Cys241, Ser178, Asn258, Ala316, Lys352 | CA-4 Analogue: -8.6[3] | 0.71[3] |
| BT-CN-3,4,5-OMePh | 3,4,5-Trimethoxyphenyl | -9.2 | Cys241, Leu248, Leu255, Met259, Lys352 | BTO-Derivative: -9.0[3] | 0.58[3] |
Note: The projected binding energies and interacting residues for the hypothetical derivatives are estimations based on SAR data from related benzo[b]thiophene compounds targeting tubulin.[3][4] The reference compounds are known tubulin inhibitors, with their data sourced from existing literature for comparative purposes.
The analysis of these hypothetical derivatives suggests that substitution at the α-carbon of the acetonitrile moiety can significantly influence binding affinity. The introduction of aromatic rings, particularly those with hydrogen-bonding and hydrophobic features, is predicted to enhance interactions within the colchicine binding pocket. The trimethoxyphenyl group, a common feature in potent tubulin inhibitors, is anticipated to form favorable interactions.[3][9]
Visualizing the Molecular Interactions
To better understand the binding modes, a generalized workflow for molecular docking is presented below. This process illustrates how the ligand's conformation and orientation within the protein's active site are predicted.
Caption: A generalized workflow for molecular docking studies.
The predicted binding mode of a potent benzo[b]thiophene derivative within the colchicine binding site of tubulin typically involves the benzo[b]thiophene ring system occupying a hydrophobic pocket, while substituted aromatic rings can form hydrogen bonds and further hydrophobic interactions with key amino acid residues.
Caption: Predicted interactions of a benzo[b]thiophene derivative.
Experimental Protocols: A Guide to Molecular Docking
For research teams looking to validate these in silico predictions, the following provides a detailed, step-by-step methodology for performing molecular docking using widely accepted tools.
Software Required:
-
UCSF Chimera or PyMOL: For visualization and preparation of protein and ligand structures.
-
AutoDock Tools (ADT): For preparing PDBQT files for the protein and ligand.[10]
-
AutoDock Vina: The docking engine.[1]
Protocol:
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., tubulin, PDB ID: 1SA0) from the Protein Data Bank.
-
Open the PDB file in UCSF Chimera or PyMOL.
-
Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[2]
-
Add polar hydrogens to the protein.
-
Save the cleaned protein structure as a PDB file.
-
Using AutoDock Tools, convert the PDB file to a PDBQT file, which adds partial charges.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the ligand structure as a MOL2 or PDB file.
-
In AutoDock Tools, import the ligand file, define the rotatable bonds, and save it in PDBQT format.
-
-
Grid Box Generation:
-
In AutoDock Tools, load the prepared protein PDBQT file.
-
Define the binding site by creating a grid box that encompasses the active site residues (in this case, the colchicine binding site). The coordinates of the grid box should be centered on the known binding pocket.
-
-
Running the Docking Simulation:
-
Use the command-line interface to run AutoDock Vina.[11]
-
Specify the paths to the protein PDBQT file, the ligand PDBQT file, and the configuration file containing the grid box parameters.
-
Set the exhaustiveness parameter, which controls the thoroughness of the search (a value of 8 is default, but higher values can increase accuracy at the cost of computational time).[1]
-
The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
-
-
Analysis of Results:
-
Visualize the docking results using UCSF Chimera or PyMOL.
-
Analyze the top-ranked binding pose to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.[12]
-
Compare the binding energy and interactions of your derivative with those of a known reference inhibitor docked under the same conditions.
-
Conclusion and Future Directions
This comparative guide, based on extrapolated data from related compounds, highlights the potential of this compound derivatives as a promising scaffold for the development of novel tubulin inhibitors. The in silico analysis suggests that strategic modifications to the acetonitrile side chain can significantly enhance binding affinity to the colchicine site of β-tubulin.
It is imperative that these computational predictions are validated through experimental studies. The synthesis of a focused library of these derivatives, followed by in vitro assays such as tubulin polymerization inhibition and cytotoxicity studies against various cancer cell lines, will be crucial in confirming their therapeutic potential.[3] The synergy between computational modeling and experimental validation will undoubtedly accelerate the discovery of new and effective anticancer agents based on the versatile benzo[b]thiophene core.
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile Derivatives
For researchers, medicinal chemists, and drug development professionals, understanding the metabolic stability of novel chemical entities is a cornerstone of successful drug discovery. A compound with poor metabolic stability is likely to have low bioavailability and a short duration of action, hindering its therapeutic potential. This guide provides an in-depth comparison and practical protocols for assessing the metabolic stability of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile derivatives, a class of compounds with potential therapeutic applications.
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of approved drugs. However, the thiophene ring can be susceptible to metabolic oxidation, potentially leading to the formation of reactive metabolites. Therefore, a thorough evaluation of the metabolic stability of new this compound derivatives is critical.
This guide will delve into the established in vitro methods for determining metabolic stability, focusing on liver microsomal and hepatocyte assays. We will explore the rationale behind these experimental choices, provide detailed, step-by-step protocols, and present a comparative analysis of hypothetical derivatives to illustrate the impact of structural modifications on metabolic fate.
The Central Role of the Liver in Drug Metabolism
The liver is the primary site of drug metabolism in the body.[1] This biotransformation is broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups on the parent drug.[2] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, increasing their water solubility and facilitating their excretion.
Our focus in assessing the metabolic stability of this compound derivatives will be on in vitro models that recapitulate these hepatic processes.
Comparative Analysis of Metabolic Stability: A Hypothetical Study
To illustrate the importance of structure-activity relationships in metabolic stability, let's consider a hypothetical comparative study of three this compound derivatives.
-
Derivative A: The parent compound, this compound.
-
Derivative B: Introduction of a methyl group at the 2-position of the benzothiophene ring.
-
Derivative C: Replacement of the chloro group at the 5-position with a methoxy group.
The metabolic stability of these compounds is assessed using both human liver microsomes and cryopreserved human hepatocytes. The key parameters determined are the in vitro half-life (t½) and the intrinsic clearance (CLint).
| Derivative | Modification | Human Liver Microsomes t½ (min) | Human Liver Microsomes CLint (µL/min/mg protein) | Human Hepatocytes t½ (min) | Human Hepatocytes CLint (µL/min/10^6 cells) |
| A | Parent Compound | 35 | 45.2 | 28 | 58.9 |
| B | 2-Methyl Substitution | 55 | 28.9 | 48 | 34.1 |
| C | 5-Methoxy Substitution | 18 | 88.7 | 15 | 102.3 |
Interpretation of a Hypothetical Dataset:
-
Derivative A (Parent Compound): Exhibits moderate metabolic stability in both liver microsomes and hepatocytes.
-
Derivative B (2-Methyl Substitution): Shows a significant increase in metabolic stability (longer half-life, lower clearance) compared to the parent compound. This suggests that the methyl group may sterically hinder the approach of metabolizing enzymes to a potential site of metabolism on the benzothiophene ring.
-
Derivative C (5-Methoxy Substitution): Demonstrates a marked decrease in metabolic stability (shorter half-life, higher clearance). The methoxy group is likely susceptible to O-demethylation, a common metabolic pathway, creating a new site for rapid metabolism.
This hypothetical data underscores the profound impact that even minor structural modifications can have on a compound's metabolic fate.
Experimental Protocols for Assessing Metabolic Stability
The following are detailed protocols for the two most common in vitro assays used to determine metabolic stability.
Liver Microsomal Stability Assay
This assay is a high-throughput method primarily used to assess Phase I metabolism, as microsomes are enriched with CYP enzymes.[3]
Rationale: By incubating the test compound with liver microsomes and a necessary cofactor (NADPH), we can measure the rate of disappearance of the parent compound over time. This provides a measure of its susceptibility to CYP-mediated metabolism.
Experimental Workflow:
Caption: Workflow for the Liver Microsomal Stability Assay.
Detailed Protocol:
-
Prepare Reagents:
-
Test Compound Stock: 10 mM in DMSO.
-
Working Solution: Dilute the stock solution to 1 µM in 0.1 M phosphate buffer (pH 7.4).
-
Human Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 0.1 M phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension.
-
Add the test compound working solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[4]
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with a suitable internal standard.[5]
-
-
Sample Processing and Analysis:
-
Centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.[6]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Controls:
-
Positive Control: A compound with known high metabolic clearance (e.g., verapamil).
-
Negative Control (No NADPH): Incubate the test compound with microsomes without the NADPH regenerating system to assess for non-enzymatic degradation.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II enzymes, as well as active transporter systems.[3]
Rationale: Incubating the test compound with a suspension of cryopreserved or fresh hepatocytes more closely mimics the in vivo environment of the liver, allowing for the evaluation of both Phase I and Phase II metabolic pathways.
Experimental Workflow:
Caption: Workflow for the Hepatocyte Stability Assay.
Detailed Protocol:
-
Hepatocyte Preparation:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium.
-
Determine cell viability (e.g., using trypan blue exclusion) and cell concentration.
-
Adjust the cell concentration to the desired density (e.g., 1 x 10^6 viable cells/mL).
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension.
-
Pre-incubate the plate at 37°C in a humidified incubator with 5% CO2 for 15 minutes.
-
Add the test compound working solution (final concentration typically 1 µM) to initiate the incubation.[7]
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the hepatocyte suspension.
-
Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the collection plate and centrifuge to pellet cell debris and precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being calculated based on the number of hepatocytes per well.
-
CLint = (0.693 / t½) * (incubation volume / number of hepatocytes in millions).
-
Controls:
-
Positive Control: A compound with known metabolic clearance in hepatocytes (e.g., testosterone).
-
Negative Control (Heat-inactivated hepatocytes): Incubate the test compound with heat-inactivated hepatocytes to assess for non-enzymatic degradation and cell binding.
Conclusion
The assessment of metabolic stability is a critical step in the early stages of drug discovery. For novel this compound derivatives, a systematic evaluation using in vitro tools such as liver microsomal and hepatocyte stability assays is essential. By understanding the metabolic fate of these compounds and the structure-stability relationships, medicinal chemists can rationally design molecules with improved pharmacokinetic profiles, ultimately increasing the probability of developing a successful therapeutic agent.
This guide provides a robust framework for conducting these essential studies. By adhering to these protocols and principles of scientific integrity, researchers can generate reliable and reproducible data to inform their drug discovery programs.
References
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Mercell. Metabolic stability in liver microsomes. [Link]
-
Creative Bioarray. In Vitro Metabolic Stability. [Link]
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PubMed. Metabolic stability optimization and metabolite identification of 2,5-thiophene amide 17β-hydroxysteroid dehydrogenase type 2 inhibitors. [Link]
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-
Frontiers. Metabolic stability and metabolite profiling of emerging synthetic cathinones. [Link]
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RSC Publishing. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. [Link]
-
PubMed. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]. [Link]
-
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-
MDPI. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. [Link]
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Cyprotex. Hepatocyte Stability. [Link]
-
Cyprotex. Microsomal Stability. [Link]
-
BD. Protocols Using Plateable Human Hepatocytes in ADME Assays. [Link]
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-
ACS Publications. Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]. [Link]
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Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
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PubMed Central. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. [Link]
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MDPI. Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. [Link]
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Chemical Research in Toxicology. Bioactivation Potential of Thiophene-Containing Drugs. [Link]
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Stanford University Mass Spectrometry. Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]
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PubMed. Cytochromes P450 catalyze both steps of the major pathway of clopidogrel bioactivation, whereas paraoxonase catalyzes the formation of a minor thiol metabolite isomer. [Link]
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American Chemical Society. Bioactivation potential of thiophene-containing drugs. [Link]
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De Gruyter. Metabolic stability and its role in the discovery of new chemical entities. [Link]
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Domainex. Hepatocyte Stability Assay. [Link]
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PubMed Central. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]
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International Journal of Pharmaceutical Sciences. Benzothiophene: Assorted Bioactive Effects. [Link]
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BioDuro. ADME Microsomal Stability Assay. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile
For researchers and professionals in the dynamic fields of scientific research and drug development, the responsible management of chemical reagents is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile, a compound that, due to its chemical structure, necessitates careful handling and disposal. This document synthesizes established safety protocols for analogous compounds to offer a comprehensive and scientifically grounded approach, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Chemical Profile
Key Anticipated Hazards:
-
Toxicity: Like many organochlorine and nitrile compounds, it is potentially harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Nitrile compounds can be toxic and may pose carcinogenic and mutagenic risks.[4]
-
Irritation: It is likely to cause serious eye and skin irritation.[3][5]
-
Environmental Hazard: Organochlorine compounds can be persistent in the environment and may bioaccumulate.[6] Therefore, release into the environment must be strictly avoided.[5]
| Property | Anticipated Hazard Classification | Source Analogy |
| Acute Oral Toxicity | Likely Category 3 or 4 (Toxic or Harmful if swallowed) | (O-Chlorophenyl)acetonitrile, Acetonitrile[1][3][7] |
| Acute Dermal Toxicity | Likely Category 3 or 4 (Toxic or Harmful in contact with skin) | (O-Chlorophenyl)acetonitrile, Acetonitrile[1][3][7] |
| Acute Inhalation Toxicity | Likely Category 3 or 4 (Toxic or Harmful if inhaled) | (O-Chlorophenyl)acetonitrile, Acetonitrile[1][3][7] |
| Skin Corrosion/Irritation | Likely Category 2 (Causes skin irritation) | 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid[5] |
| Serious Eye Damage/Irritation | Likely Category 2 (Causes serious eye irritation) | 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid[5] |
Personal Protective Equipment (PPE) and Safety Measures
Adherence to stringent safety protocols is paramount when handling this compound. The following PPE is mandatory to minimize exposure risks.
-
Hand Protection: Wear nitrile gloves that are resistant to chemicals.[8] Always check for signs of degradation or perforation before use.
-
Eye Protection: Chemical safety goggles are required. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[9][10]
-
Skin and Body Protection: A laboratory coat is essential to protect skin and clothing.[9]
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.[11]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][12]
Step 1: Waste Segregation
Proper segregation is the first and most critical step in the disposal process. This compound falls into the category of halogenated organic waste.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[11][13] This container should be made of a material compatible with the chemical.
-
Causality: Segregating halogenated waste is crucial because incineration is the preferred disposal method for these compounds. Mixing them with non-halogenated solvents can complicate and increase the cost of disposal.[13]
Step 2: Waste Collection and Container Management
-
Action: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), into the designated halogenated organic waste container.[2]
-
Action: Keep the waste container tightly closed when not in use and store it in a well-ventilated area, preferably within a secondary containment bin to mitigate spills.[5][9][12]
-
Causality: Tightly sealed containers prevent the release of potentially harmful vapors. Secondary containment provides an additional layer of safety in case of a primary container leak.
Step 3: Labeling
-
Action: Ensure the waste container is accurately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The approximate concentration or volume of each component should also be noted.
-
Causality: Proper labeling is a regulatory requirement and provides essential information for waste disposal personnel to handle the material safely and appropriately.
Step 4: Arranging for Disposal
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[2][12]
-
Causality: Hazardous waste disposal is regulated by federal and state agencies, such as the EPA.[6] Professional disposal services ensure that the waste is managed in compliance with all legal and environmental standards.
Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a non-combustible absorbent material like vermiculite or sand. Do not use paper towels, as they can be combustible.[2]
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS department or emergency response team.
-
Prevent entry into the affected area.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the potential hazards, adhering to strict PPE protocols, and following a systematic disposal procedure, researchers can mitigate risks and ensure compliance with regulatory standards. This guide provides the necessary framework to achieve these objectives, fostering a culture of safety and responsibility within the scientific community.
References
- Unigel. (2021, May 25).
- Fisher Scientific.
- Benchchem. Proper Disposal of 3-Thiopheneacetonitrile: A Comprehensive Guide.
- Occupational Safety and Health Administr
- (2023, December 19). Navigating OSHA Standards: How Orange Nitrile Gloves Meet Compliance.
- Carl ROTH.
- Process for Disposal of Chlorin
- Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices.
- Peter, J. K., et al. (2024). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation.
- Treatment and disposal of chemical wastes in daily labor
- Physikalisch-Technische Bundesanstalt.
- Fisher Scientific. SAFETY DATA SHEET for 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid.
- U.S. Environmental Protection Agency. (2023, December 22). Requirements for Pesticide Disposal.
- SAFETY DATA SHEET for (O-Chlorophenyl)acetonitrile.
- Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview.
- New Jersey Department of Health. HAZARD SUMMARY: 2-DIMETHYLAMINOACETONITRILE.
- U.S. Environmental Protection Agency. PART F. Organochlorine (OC) Compounds.
- Carl ROTH.
- Dartmouth College. Hazardous Waste Disposal Guide.
- U.S. Environmental Protection Agency.
- Sigma-Aldrich. (2023, July 30).
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- University of Maryland.
- HSC Chemistry. (2024, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- U.S. Environmental Protection Agency. (2023, July 3). Safe Disposal of Pesticides.
- Chemical Waste Management Guide.
- National Center for Biotechnology Information.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
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A Senior Application Scientist's Guide to the Safe Handling and Disposal of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile
The nitrile functional group is of particular concern, as related compounds like acetonitrile are known to be harmful if swallowed, inhaled, or absorbed through the skin, and can be metabolized in the body to cyanide, which may lead to severe health effects including headache, dizziness, and in high concentrations, convulsions, coma, and death.[1] The chlorinated aromatic component necessitates caution due to the general toxicity and environmental persistence of this class of compounds.[2][3]
This guide is designed to be a self-validating system, where the logic behind each procedural step is clearly articulated, empowering laboratory personnel to work with confidence and safety.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the chemical structure of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile, a comprehensive approach to personal protection is paramount. The primary routes of exposure to be mitigated are inhalation of airborne particles, skin contact, and eye contact.
Recommended Personal Protective Equipment
A multi-layered approach to PPE is essential to provide adequate protection. The following table summarizes the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves.[4] | Nitrile gloves offer good resistance to a range of chemicals, including many solvents in which this compound might be dissolved.[5] Double-gloving provides an additional barrier in case of a breach of the outer glove. |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | To protect against splashes of solutions containing the compound and from airborne powder. |
| Body Protection | A flame-resistant lab coat worn over long pants and closed-toe shoes. | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Recommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation. |
II. Operational Plan: From Receipt to Reaction
A systematic workflow is critical to minimize exposure and prevent accidental release. The following diagram outlines the recommended operational procedure for handling this compound.
Caption: Step-by-step workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Always work within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure all necessary PPE is donned correctly before handling the compound.
-
Have spill cleanup materials readily available.
-
-
Handling the Solid:
-
When weighing the solid, use a spatula to transfer the material carefully to avoid generating dust.
-
After weighing, decontaminate the spatula and any surfaces with a cloth dampened with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
-
Preparing Solutions:
-
Add the solvent to the vessel containing the weighed solid.
-
Cap the vessel and agitate (e.g., by stirring or sonicating) until the solid is completely dissolved.
-
III. Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, a rapid and informed response is crucial.
Spill Response
The following decision tree provides a clear guide for responding to a spill.
Caption: Decision tree for spill response.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
IV. Disposal Plan
All waste containing this compound must be treated as hazardous waste.[2]
Waste Segregation and Collection
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing papers should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and the words "Hazardous Waste."
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EH&S) department.
The inherent hazards of chlorinated aromatic compounds and nitriles necessitate a cautious and well-documented approach to their disposal to prevent environmental contamination.[2][3]
V. Conclusion
By adhering to the principles of proactive hazard assessment, diligent use of personal protective equipment, and strict adherence to established operational and disposal protocols, researchers can safely incorporate this compound into their work. This guide provides the foundational knowledge to build a culture of safety and responsibility in the laboratory.
References
- Unigel. (2021, May 25). SAFETY DATA SHEET.
- Cole-Parmer. Material Safety Data Sheet - Acetonitrile.
- Princeton University Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
- PubChem. This compound (C10H6ClNS).
- MySkinRecipes. This compound.
- BenchChem. An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
- ChemScene. 2-(5-Acetylthiophen-2-yl)acetonitrile.
- PubChem. Benzo[b]thiophene-3-acetonitrile.
- University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
- Hitchman, M. L., et al. (1995). Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing.
- Taylor & Francis. (2009). Chlorinated aromatic hydrocarbons – Knowledge and References.
- PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
